Product packaging for Ovalbumin (154-159)(Cat. No.:)

Ovalbumin (154-159)

Cat. No.: B12397394
M. Wt: 672.8 g/mol
InChI Key: ZGCUDFNQZIUUBG-CRFYWODOSA-N
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Description

Ovalbumin (154-159) is a useful research compound. Its molecular formula is C28H52N10O9 and its molecular weight is 672.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ovalbumin (154-159) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ovalbumin (154-159) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H52N10O9 B12397394 Ovalbumin (154-159)

Properties

Molecular Formula

C28H52N10O9

Molecular Weight

672.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C28H52N10O9/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33)/t13-,14-,15+,16-,17-,20-,21-,22-/m0/s1

InChI Key

ZGCUDFNQZIUUBG-CRFYWODOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Origin of Product

United States

Foundational & Exploratory

Ovalbumin (154-159) as an Angiotensin-Converting Enzyme (ACE) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the hexapeptide Ovalbumin (154-159), identified by the sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR), and its role as a potent inhibitor of Angiotensin-Converting Enzyme (ACE). This document synthesizes available quantitative data, details experimental protocols for its evaluation, and visualizes key pathways and workflows. While TNGIIR demonstrates significant in vitro ACE inhibitory activity, its in vivo antihypertensive effects appear to be mediated through mechanisms other than direct blood pressure reduction, offering a nuanced perspective for researchers in the field of cardiovascular drug discovery.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin-Converting Enzyme (ACE) plays a pivotal role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for the management of hypertension. Food-derived bioactive peptides have emerged as promising natural alternatives to synthetic ACE inhibitors. Ovalbumin, the primary protein in egg white, is a rich source of such peptides. The hexapeptide fragment Ovalbumin (154-159), also known as TNGIIR, has been identified as a potent ACE inhibitor in vitro. This guide delves into the technical details of its ACE inhibitory properties and its observed effects in preclinical models.

Quantitative Data

The following tables summarize the available quantitative data for Ovalbumin (154-159) and other relevant ovalbumin-derived ACE inhibitory peptides for comparative analysis.

Table 1: In Vitro ACE Inhibitory Activity of Ovalbumin (154-159) (TNGIIR)

Peptide SequenceIC50 Value (μM)Source
TNGIIR70[1][2]

Table 2: In Vivo Effects of Ovalbumin (154-159) (TNGIIR) in Spontaneously Hypertensive Rats (SHRs)

PeptideDose (mg/kg)Administration RouteDurationEffect on Blood PressureOther Notable EffectsSource
TNGIIR2, 10, 50Oral4 weeksNo significant reductionAttenuated mRNA expression of ACE and AT1 receptor; ~10% decrease in circulating angiotensin II[2]

Table 3: In Vitro ACE Inhibitory Activity of Other Ovalbumin-Derived Peptides

Peptide SequenceIC50 Value (μM)Source
Arg-Ala-Asp-His-Pro-Phe-Leu6.2[3]
Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu4.7[3]

Mechanism of Action: The Renin-Angiotensin System

ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II within the Renin-Angiotensin System (RAS). The following diagram illustrates this critical signaling pathway.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na+ & H2O retention Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Ovalbumin_Inhibitor Ovalbumin (154-159) (TNGIIR) Ovalbumin_Inhibitor->ACE inhibits

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of Ovalbumin (154-159).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Ovalbumin (154-159).

In Vitro ACE Inhibition Assay (RP-HPLC Method)

This protocol is adapted from methods used for the characterization of ACE inhibitory peptides.

Objective: To determine the in vitro ACE inhibitory activity of a peptide by measuring the production of hippuric acid from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • Ovalbumin (154-159) peptide (TNGIIR)

  • Captopril (positive control)

  • Boric acid buffer (0.1 M, pH 8.3) containing 0.3 M NaCl

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV detector (228 nm)

Procedure:

  • Preparation of Solutions:

    • Dissolve ACE in the boric acid buffer to a final concentration of 2 mU/mL.

    • Dissolve HHL in the boric acid buffer to a final concentration of 5 mM.

    • Prepare a stock solution of TNGIIR peptide in deionized water. Create a series of dilutions to determine the IC50 value.

    • Prepare a stock solution of captopril in deionized water for use as a positive control.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix 50 µL of the TNGIIR peptide solution (or control) with 50 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) produced.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect 1 mL of the upper ethyl acetate layer and evaporate it to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried residue in 1 mL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Inject an aliquot (e.g., 20 µL) into the RP-HPLC system.

    • Separate the components using a C18 column with a suitable gradient of acetonitrile in water containing 0.1% TFA.

    • Detect the hippuric acid peak at 228 nm.

  • Calculation of ACE Inhibition:

    • Calculate the peak area of hippuric acid for the control and peptide-containing samples.

    • The percentage of ACE inhibition is calculated using the following formula: ACE Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the peak area of hippuric acid in the control reaction and A_sample is the peak area in the presence of the peptide.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines a general procedure for assessing the in vivo antihypertensive effects of peptides.

Objective: To evaluate the effect of oral administration of Ovalbumin (154-159) on the blood pressure of spontaneously hypertensive rats.

Materials:

  • Male Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks old.

  • Wistar-Kyoto (WKY) rats as normotensive controls (optional).

  • Ovalbumin (154-159) peptide (TNGIIR).

  • Captopril (positive control).

  • Saline solution (vehicle control).

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method).

  • Oral gavage needles.

Procedure:

  • Acclimatization and Baseline Measurement:

    • Acclimatize the rats to the housing conditions and the blood pressure measurement procedure for at least one week to minimize stress-induced variations.

    • Measure the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) of each rat for several consecutive days before the start of the treatment.

  • Grouping and Administration:

    • Randomly divide the SHRs into experimental groups (e.g., vehicle control, TNGIIR low dose, TNGIIR high dose, captopril positive control).

    • Dissolve the TNGIIR peptide and captopril in saline.

    • Administer the respective solutions to the rats daily via oral gavage for the duration of the study (e.g., 4 weeks). The vehicle control group receives only saline.

  • Blood Pressure Monitoring:

    • Measure the SBP and DBP of all rats at regular intervals (e.g., weekly) throughout the study period. Measurements should be taken at the same time of day to minimize diurnal variations.

  • Data Analysis:

    • Calculate the mean SBP and DBP for each group at each time point.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in blood pressure between the treatment groups and the control group.

  • Optional Advanced Analyses:

    • At the end of the study, blood and tissue samples (e.g., kidney, aorta) can be collected for further analysis, such as:

      • Measurement of plasma angiotensin II levels by ELISA.

      • Quantification of ACE and AT1 receptor mRNA expression in tissues by RT-qPCR.

Experimental and Drug Discovery Workflow

The discovery and validation of ACE inhibitory peptides from natural sources typically follow a structured workflow. The diagram below illustrates this process.

Peptide_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Characterization & Validation Phase cluster_2 Mechanism of Action Studies Protein_Source Protein Source (e.g., Ovalbumin) Enzymatic_Hydrolysis Enzymatic Hydrolysis Protein_Source->Enzymatic_Hydrolysis Fractionation Fractionation (e.g., Ultrafiltration, Chromatography) Enzymatic_Hydrolysis->Fractionation Screening In Vitro ACE Inhibition Screening Fractionation->Screening Peptide_Identification Peptide Identification (LC-MS/MS) Screening->Peptide_Identification Peptide_Synthesis Peptide Synthesis Peptide_Identification->Peptide_Synthesis In_Vitro_Validation In Vitro Validation (IC50 Determination) Peptide_Synthesis->In_Vitro_Validation In_Vivo_Studies In Vivo Studies (SHR Model) In_Vitro_Validation->In_Vivo_Studies Molecular_Docking Molecular Docking In_Vitro_Validation->Molecular_Docking Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., mRNA expression) In_Vivo_Studies->Signaling_Pathway_Analysis

Caption: A typical workflow for the discovery and validation of ACE inhibitory peptides.

Discussion and Future Perspectives

Ovalbumin (154-159) (TNGIIR) is a potent in vitro inhibitor of ACE with a reported IC50 value of 70 μM.[1][2] Molecular docking studies have suggested that TNGIIR interacts with key residues in the S1, S2, and S1' pockets of the ACE active site.[2] However, in vivo studies in spontaneously hypertensive rats did not demonstrate a significant reduction in blood pressure after four weeks of oral administration at doses up to 50 mg/kg.[2]

Despite the lack of a direct antihypertensive effect, the same study revealed that TNGIIR administration led to a slight decrease in circulating angiotensin II levels and, more notably, attenuated the mRNA expression of ACE and the angiotensin II type 1 (AT1) receptor in renal tissue.[2] This suggests that while TNGIIR may not be potent enough to cause a systemic blood pressure drop when administered orally, it may exert beneficial effects at the tissue level by modulating the local RAS.

These findings highlight a crucial consideration in the development of food-derived bioactive peptides: in vitro potency does not always translate directly to in vivo efficacy. The bioavailability, stability against gastrointestinal digestion, and absorption of the peptide are critical factors that influence its therapeutic potential.

Future research on Ovalbumin (154-159) could focus on:

  • Determining its inhibition kinetics (Ki value) and mode of inhibition to better characterize its interaction with ACE.

  • Investigating its gastrointestinal stability and absorption profile to understand its fate after oral administration.

  • Exploring its effects on local RAS in other tissues , such as the heart and vasculature, to further elucidate its potential cardiovascular benefits beyond systemic blood pressure reduction.

  • Evaluating modified versions of the peptide with improved stability and bioavailability to potentially enhance its in vivo antihypertensive activity.

Conclusion

Ovalbumin (154-159) (TNGIIR) represents an interesting case study in the field of bioactive peptides. Its potent in vitro ACE inhibitory activity is well-documented. However, its in vivo effects in a hypertensive animal model suggest a more complex mechanism of action that involves modulation of local RAS components rather than a direct, systemic antihypertensive effect. This technical guide provides researchers and drug development professionals with a comprehensive summary of the current knowledge on this peptide, detailed experimental protocols for its study, and a framework for future investigations into its therapeutic potential. The nuanced findings for TNGIIR underscore the importance of comprehensive in vivo evaluation in the discovery and development of novel antihypertensive agents from natural sources.

References

An In-depth Technical Guide on the Role of Ovalbumin-Derived Peptides in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Key enzymatic players in the pathogenesis of AD include acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine, and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of Aβ peptides. Recent research has explored the potential of natural peptides derived from food sources as therapeutic agents for AD. This guide focuses on the role of peptides derived from ovalbumin, the main protein in egg white, as potential multi-target inhibitors for enzymes implicated in Alzheimer's disease. While the specific peptide Ovalbumin (154-159), also known as TNGIIR, has been anecdotally implicated in AD, this guide will focus on the scientifically substantiated findings regarding other ovalbumin-derived peptides for which quantitative data and experimental protocols are available.

Quantitative Data Presentation

Research into ovalbumin hydrolysates has identified specific peptides with inhibitory activity against key enzymes in Alzheimer's disease pathology. The tripeptide CIK (Cysteine-Isoleucine-Lysine) has demonstrated notable multi-target inhibitory potential. The half-maximal inhibitory concentration (IC50) values for the CIK tripeptide against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleavage enzyme 1 (BACE1) are summarized below[1].

PeptideTarget EnzymeIC50 (μmol L-1)
CIKAcetylcholinesterase (AChE)6.76
CIKButyrylcholinesterase (BChE)7.72
CIKβ-site amyloid precursor protein cleavage enzyme 1 (BACE1)34.48

Experimental Protocols

The identification and characterization of the inhibitory activity of ovalbumin-derived peptides involved a multi-step process encompassing enzymatic hydrolysis, peptide identification, molecular docking, and in vitro enzyme inhibition assays.

Preparation of Ovalbumin Hydrolysates

Ovalbumin is first hydrolyzed using various proteases to generate a mixture of smaller peptides. A common method involves the use of enzymes such as pepsin, trypsin, α-chymotrypsin, papain, and alcalase, either individually or in combination[2]. The hydrolysis is typically carried out at an optimal pH and temperature for the specific enzyme(s) used, for a set duration. Following hydrolysis, the enzymes are inactivated, often by heat treatment[2].

Peptide Identification and Selection

The resulting hydrolysates are then analyzed to identify the peptide sequences. This is often achieved using techniques like electrospray-ionization mass spectrometry (MS/MS)[2]. From the identified peptides, potential candidates for enzyme inhibition are selected based on computational methods such as molecular docking.

Molecular Docking

Molecular docking is a computational technique used to predict the binding affinity and interaction between a ligand (the peptide) and a target protein (the enzyme). For the study of ovalbumin-derived peptides, the crystal structures of AChE, BChE, and BACE1 are obtained from protein data banks. The selected peptides are then docked into the active sites of these enzymes to estimate their binding energy and visualize the potential interactions. For instance, the '-CDOCKER_Energy' values for the interaction of the tripeptide CIK with AChE, BChE, and BACE1 were calculated to be 73.6370 kcal mol-1, 87.4341 kcal mol-1, and 68.4290 kcal mol-1, respectively[1].

In Vitro Enzyme Inhibition Assay

To experimentally validate the inhibitory activity of the selected peptides, in vitro enzyme inhibition assays are performed.

  • AChE and BChE Inhibition Assay: The inhibitory activity against AChE and BChE is typically measured using a colorimetric method, such as the Ellman's method. This assay involves the hydrolysis of a substrate (e.g., acetylthiocholine for AChE) by the enzyme, which produces a product that reacts with a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce a colored compound. The rate of color formation is proportional to the enzyme activity. The assay is performed in the presence and absence of the inhibitory peptide, and the percentage of inhibition is calculated. The IC50 value is then determined from a dose-response curve.

  • BACE1 Inhibition Assay: The inhibitory activity against BACE1 is often determined using a fluorescence resonance energy transfer (FRET) assay. This assay utilizes a synthetic substrate that contains a fluorophore and a quencher. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. In the presence of an inhibitory peptide, the cleavage is reduced, leading to a lower fluorescence signal. The IC50 value is calculated from the dose-dependent inhibition of the fluorescence signal.

Mandatory Visualizations

Signaling Pathway of Multi-Target Inhibition by Ovalbumin-Derived Peptide CIK

G cluster_ovalbumin Ovalbumin cluster_hydrolysis Enzymatic Hydrolysis cluster_peptide Active Peptide cluster_targets Alzheimer's Disease Targets cluster_pathways Pathological Pathways Ovalbumin Ovalbumin Hydrolysis Hydrolysis Ovalbumin->Hydrolysis CIK CIK Hydrolysis->CIK AChE AChE CIK->AChE Inhibition BACE1 BACE1 CIK->BACE1 Inhibition Cholinergic Cholinergic Deficit AChE->Cholinergic Contributes to Amyloid Amyloid-β Production BACE1->Amyloid Contributes to

Caption: Multi-target inhibition of AChE and BACE1 by the ovalbumin-derived peptide CIK.

Experimental Workflow for Identifying Inhibitory Peptides from Ovalbumin

G start Start: Ovalbumin Protein hydrolysis Enzymatic Hydrolysis start->hydrolysis ms_analysis Mass Spectrometry (MS/MS) Peptide Identification hydrolysis->ms_analysis docking Molecular Docking (AChE, BACE1) ms_analysis->docking synthesis Peptide Synthesis (e.g., CIK) docking->synthesis Select Candidate in_vitro In Vitro Inhibition Assays (IC50 Determination) synthesis->in_vitro end End: Identified Inhibitory Peptide in_vitro->end

Caption: Workflow for the identification of bioactive peptides from ovalbumin.

Logical Relationship of BACE1 Inhibition and Amyloid-β Reduction

G APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 Cleavage gamma_secretase γ-Secretase BACE1->gamma_secretase Sequential Cleavage Abeta Amyloid-β (Aβ) gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Inhibitor Ovalbumin-Derived Peptide (CIK) Inhibitor->BACE1 Inhibition

Caption: Inhibition of BACE1 by an ovalbumin-derived peptide to reduce Amyloid-β production.

Peptides derived from the enzymatic hydrolysis of ovalbumin, such as the tripeptide CIK, have demonstrated promising multi-target inhibitory activity against key enzymes implicated in Alzheimer's disease. The in vitro evidence for the inhibition of AChE and BACE1 suggests a potential therapeutic role for these natural peptides. Further research, including in vivo studies in animal models of Alzheimer's disease, is warranted to fully elucidate their neuroprotective effects and therapeutic potential. While the specific role of Ovalbumin (154-159) in Alzheimer's disease remains to be substantiated by primary research, the broader investigation into ovalbumin-derived peptides has yielded scientifically significant findings. This guide provides a foundational understanding of the current research, methodologies, and potential mechanisms of action for these novel therapeutic candidates.

References

Unlocking the Vasculature: An In-depth Technical Guide to Ovalbumin Peptide 154-159 and its Role in Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global burden of hypertension, a primary risk factor for cardiovascular diseases, necessitates the exploration of novel therapeutic agents. Bioactive peptides derived from food proteins have emerged as promising candidates due to their potential antihypertensive properties and favorable safety profiles. Among these, peptides derived from chicken egg ovalbumin have garnered significant scientific interest. This technical guide focuses on the core research surrounding ovalbumin peptide 154-159 (TNGIIR), providing a comprehensive overview of its mechanism of action, experimental validation, and the broader context of other antihypertensive peptides derived from ovalbumin. This document is intended to serve as a detailed resource, offering structured data, in-depth experimental protocols, and visual representations of the underlying biological pathways to aid researchers in this field.

Core Concepts: Ovalbumin-Derived Peptides in Hypertension

While this guide centers on ovalbumin peptide 154-159 (TNGIIR), it is crucial to understand the landscape of other bioactive peptides from ovalbumin that have been investigated for their effects on blood pressure. These peptides often exhibit different mechanisms of action, highlighting the diverse therapeutic potential of this protein source.

Key Ovalbumin-Derived Peptides in Hypertension Research:

  • Ovalbumin Peptide 154-159 (TNGIIR): The primary focus of this guide, TNGIIR, is a hexapeptide with the sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine. Its principal identified mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2]

  • Ovokinin (FRADHPFL) and Ovokinin (2-7) (RADHPF): These peptides have demonstrated potent antihypertensive effects.[3][4] Unlike TNGIIR, their primary mechanism is not ACE inhibition but rather the induction of nitric oxide (NO)-mediated vasodilation in an endothelium-dependent manner.[5][6]

  • YAEERYPIL and RADHPFL: These peptides have shown in vitro ACE-inhibitory activity and antihypertensive effects in spontaneously hypertensive rats (SHR).[3]

  • YPI and RADHP: These are breakdown products of YAEERYPIL and RADHPFL, respectively, after simulated gastrointestinal digestion.[3] Both have been found to significantly decrease blood pressure in SHR, although their mechanism may not be solely through ACE inhibition.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the antihypertensive effects of ovalbumin-derived peptides.

Table 1: In Vitro ACE Inhibitory Activity of Ovalbumin-Derived Peptides

Peptide SequenceIC50 (μM)Source
TNGIIR (OVA 154-159)70[1][2]
YAEERYPIL-[3]
RADHPFL-[3]

Note: Specific IC50 values for YAEERYPIL and RADHPFL were not consistently reported in the reviewed literature, though they are stated to possess in vitro ACE-inhibitory activity.

Table 2: In Vivo Antihypertensive Effects of Ovalbumin-Derived Peptides in Spontaneously Hypertensive Rats (SHR)

Peptide SequenceDoseRoute of AdministrationChange in Systolic Blood Pressure (SBP)Time Point
TNGIIR (OVA 154-159)2, 10, 50 mg/kgOralNo significant reductionUp to 4 weeks
RADHPF (Ovokinin 2-7)10 mg/kgOralSignificant reduction-
YPI2 mg/kgOralSignificant reduction by ~30 mmHg2 hours post-administration[3][7]
RADHP2 mg/kgOralSignificant reduction2 hours post-administration[3]

Signaling Pathways

The antihypertensive effects of ovalbumin-derived peptides are primarily mediated through two key signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Nitric Oxide (NO) signaling pathway in endothelial cells.

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

The RAAS is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a major therapeutic target for hypertension.[8] Ovalbumin peptide 154-159 (TNGIIR) has been identified as an ACE inhibitor.[9][10]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure Renin Renin ACE ACE OVA_154_159 Ovalbumin Peptide 154-159 (TNGIIR) OVA_154_159->ACE Inhibition

RAAS pathway and the inhibitory action of OVA 154-159.
Nitric Oxide (NO) Signaling Pathway and Vasodilation

Endothelium-derived nitric oxide (NO) is a potent vasodilator that plays a key role in regulating vascular tone and blood pressure. Peptides like RADHPF (Ovokinin 2-7) exert their antihypertensive effects by stimulating the production of NO in endothelial cells, leading to smooth muscle relaxation and vasodilation.[5][6]

NO_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell RADHPF RADHPF (Ovokinin 2-7) Receptor Receptor RADHPF->Receptor Binds eNOS_inactive eNOS (inactive) Receptor->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L-Citrulline L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses cGMP cGMP sGC->cGMP cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Relaxation & Vasodilation PKG->Relaxation

Nitric oxide-mediated vasodilation pathway activated by RADHPF.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of ovalbumin-derived peptides and hypertension.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from methods utilizing the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

Objective: To determine the in vitro ACE inhibitory activity of ovalbumin peptide 154-159 (TNGIIR).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • Ovalbumin peptide 154-159 (TNGIIR)

  • Captopril (positive control)

  • HEPES buffer (50 mM, pH 7.5, containing 0.3 M NaCl)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Dissolve FAPGG in HEPES buffer to a final concentration of 0.5 mM.

    • Dissolve ACE in HEPES buffer to a final concentration of 2 mU/mL.

    • Prepare a stock solution of TNGIIR in HEPES buffer and create a series of dilutions to determine the IC50 value.

    • Prepare a stock solution of captopril in HEPES buffer for use as a positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the peptide solution (or buffer for control).

    • Add 170 µL of the FAPGG substrate solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the ACE solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of ACE inhibition is calculated using the following formula: ACE Inhibition (%) = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of the peptide that inhibits 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the peptide concentration.

ACE_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - FAPGG (Substrate) - ACE (Enzyme) - TNGIIR (Sample) - Captopril (Control) start->prepare_reagents add_reagents Add to 96-well plate: - 20 µL Peptide/Buffer - 170 µL FAPGG prepare_reagents->add_reagents pre_incubate Pre-incubate at 37°C for 5 min add_reagents->pre_incubate initiate_reaction Initiate with 10 µL ACE pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (37°C, 10 min) initiate_reaction->measure_absorbance calculate_inhibition Calculate % ACE Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow for the in vitro ACE inhibition assay.
Ex Vivo Vasodilation Assay in Isolated Mesenteric Artery

This protocol describes the methodology to assess the vasodilatory effects of ovalbumin-derived peptides like RADHPF.

Objective: To evaluate the endothelium-dependent vasodilation induced by RADHPF in isolated mesenteric arteries from spontaneously hypertensive rats (SHR).

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (vasoconstrictor)

  • RADHPF (test peptide)

  • N(G)-nitro-L-arginine methyl ester (L-NAME, NO synthase inhibitor)

  • Wire myograph system

  • Dissection microscope

Procedure:

  • Tissue Preparation:

    • Euthanize the SHR and excise the superior mesenteric artery.

    • Under a dissection microscope, carefully clean the artery of surrounding adipose and connective tissue in ice-cold Krebs-Henseleit solution.

    • Cut the artery into 2 mm rings.

  • Myograph Mounting:

    • Mount the arterial rings on two tungsten wires (40 µm diameter) in the organ bath of the wire myograph system.

    • The organ bath should be filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60 minutes under a resting tension of 1 g.

    • Assess the viability of the rings by contracting them with 60 mM KCl.

  • Vasodilation Protocol:

    • Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of RADHPF (e.g., 30-300 µM) to the organ bath and record the relaxation response.

    • To confirm the role of nitric oxide, a separate set of experiments can be performed where the arterial rings are pre-incubated with L-NAME (e.g., 100 µM) for 30 minutes before pre-contraction with phenylephrine and subsequent addition of RADHPF.

  • Data Analysis:

    • The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.

    • Dose-response curves are constructed to determine the potency of the peptide.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the procedure for measuring the antihypertensive effect of orally administered ovalbumin-derived peptides.

Objective: To determine the effect of oral administration of ovalbumin-derived peptides on the systolic blood pressure of SHR.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Test peptide (e.g., TNGIIR, RADHPF, YPI)

  • Saline solution (vehicle control)

  • Captopril (positive control)

  • Tail-cuff blood pressure measurement system

  • Oral gavage needles

Procedure:

  • Animal Acclimatization:

    • Acclimatize the SHR to the restraining device and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.

  • Baseline Blood Pressure Measurement:

    • Measure the baseline systolic blood pressure of each rat using the tail-cuff method. At least three stable consecutive readings should be averaged.

  • Peptide Administration:

    • Administer the test peptide, saline (control), or captopril (positive control) orally via gavage at the desired dose.

  • Post-Administration Blood Pressure Measurement:

    • Measure the systolic blood pressure at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in systolic blood pressure from the baseline for each rat at each time point.

    • Compare the changes in blood pressure between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

Gene Expression Analysis in Kidney Tissue by RT-qPCR

This protocol details the steps for analyzing the effect of TNGIIR on the expression of ACE, AT1, and AT2 receptors in the kidney tissue of SHR.

Objective: To quantify the mRNA expression levels of ACE, AT1, and AT2 receptors in the kidneys of SHR treated with TNGIIR.

Materials:

  • Kidney tissue from treated and control SHR

  • RNA extraction kit (e.g., TRIzol reagent)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ACE, AT1, AT2, and a reference gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • RNA Extraction:

    • Homogenize the kidney tissue in the lysis buffer provided with the RNA extraction kit.

    • Follow the manufacturer's protocol for total RNA extraction. This typically involves phase separation with chloroform and precipitation of RNA with isopropanol.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target genes (ACE, AT1, AT2) and the reference gene, and the qPCR master mix.

    • Perform the qPCR using a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

    • Compare the relative gene expression levels between the TNGIIR-treated and control groups.

Conclusion

The research into ovalbumin-derived peptides, particularly ovalbumin peptide 154-159 (TNGIIR), presents a compelling area for the development of novel antihypertensive agents. While TNGIIR's primary mechanism appears to be ACE inhibition, its in vivo efficacy requires further investigation. Other ovalbumin peptides, such as RADHPF, demonstrate potent blood pressure-lowering effects through alternative mechanisms like nitric oxide-mediated vasodilation. This technical guide provides a foundational resource for researchers by consolidating quantitative data, detailing essential experimental protocols, and visualizing the key signaling pathways involved. Further research is warranted to fully elucidate the structure-activity relationships, bioavailability, and long-term efficacy of these promising bioactive peptides in the management of hypertension.

References

Unveiling the Neuroprotective Potential of Ovalbumin (154-159): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Bioactive Peptide TNGIIR and its Implications for Neurological Health

Introduction

The quest for novel therapeutic agents for neurodegenerative diseases is a paramount challenge in modern medicine. Bioactive peptides derived from food sources are emerging as promising candidates due to their potential efficacy and favorable safety profiles. This technical guide focuses on Ovalbumin (154-159), a hexapeptide with the sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR), derived from egg white albumin. While direct evidence for its neuroprotective effects is still in nascent stages, its known biochemical activities suggest a plausible role in mitigating neurodegenerative processes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the current knowledge and providing a theoretical framework for future investigations into the neuroprotective capabilities of Ovalbumin (154-159).

Biochemical Profile and Known Activities

Ovalbumin (154-159) has been primarily identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE).[1][2][3][4] Furthermore, preliminary evidence suggests its potential involvement in pathways relevant to Alzheimer's disease, specifically through the inhibition of Acetylcholinesterase (AChE) and beta-site APP cleaving enzyme 1 (BACE1).[1][2][5]

Quantitative Data Summary

The primary quantitative data available for Ovalbumin (154-159) pertains to its ACE inhibitory activity.

BioactivityTarget EnzymeIC50 ValueReferences
ACE InhibitionAngiotensin-Converting Enzyme (ACE)70 μM[1][2][4]
Acetylcholinesterase InhibitionAcetylcholinesterase (AChE)Data not yet available[1][2][5]
BACE1 InhibitionBeta-site APP cleaving enzyme 1Data not yet available[1][2]

Theoretical Neuroprotective Mechanisms

The potential neuroprotective effects of Ovalbumin (154-159) can be inferred from its known enzymatic targets.

Role of ACE Inhibition in Neuroprotection

The Renin-Angiotensin System (RAS) is increasingly recognized for its role in the central nervous system. Angiotensin II, the product of ACE activity, can contribute to neuroinflammation, oxidative stress, and blood-brain barrier disruption. By inhibiting ACE, Ovalbumin (154-159) may counteract these detrimental effects, thereby conferring a neuroprotective advantage.

Implications for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. By inhibiting AChE, the enzyme that degrades acetylcholine, Ovalbumin (154-159) could potentially increase synaptic acetylcholine levels, offering a therapeutic avenue.[1][2]

Furthermore, the amyloid cascade hypothesis points to the accumulation of amyloid-beta (Aβ) peptides as a central event in Alzheimer's pathogenesis. BACE1 is a key enzyme in the production of Aβ.[1][2] Inhibition of BACE1 by Ovalbumin (154-159) could therefore represent a direct mechanism to reduce the amyloid burden.

cluster_0 Potential Neuroprotective Pathways of Ovalbumin (154-159) cluster_1 ACE Inhibition cluster_2 Alzheimer's Disease Modulation Ovalbumin Ovalbumin (154-159) (TNGIIR) ACE ACE Ovalbumin->ACE inhibits AChE AChE Ovalbumin->AChE inhibits (putative) BACE1 BACE1 Ovalbumin->BACE1 inhibits (putative) AngII Angiotensin II ACE->AngII produces Neuroinflammation Neuroinflammation Oxidative Stress AngII->Neuroinflammation promotes Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection reduction of ACh Acetylcholine AChE->ACh degrades Cognition Improved Cognition ACh->Cognition supports Cognition->Neuroprotection contributes to Abeta Amyloid-β Production BACE1->Abeta initiates Plaques Amyloid Plaques Abeta->Plaques leads to Plaques->Neuroprotection reduction of

Theoretical signaling pathways of Ovalbumin (154-159).

Proposed Experimental Protocols for Investigating Neuroprotective Effects

Given the limited direct research on the neuroprotective effects of Ovalbumin (154-159), this section outlines a hypothetical, yet comprehensive, experimental workflow to rigorously assess its potential.

Phase 1: In Vitro Characterization
  • Enzyme Inhibition Assays:

    • Protocol: Perform detailed kinetic studies to confirm the IC50 value for ACE and to determine the IC50 values for AChE and BACE1. Utilize commercially available assay kits following the manufacturer's instructions.

    • Objective: To quantify the inhibitory potency of Ovalbumin (154-159) against key enzymatic targets.

  • Cell-Based Assays for Neuroprotection:

    • Cell Lines: Use appropriate neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

    • Insult Models: Induce neurotoxicity using agents such as glutamate (excitotoxicity), hydrogen peroxide (oxidative stress), or amyloid-beta oligomers.

    • Treatment: Pre-treat cells with varying concentrations of Ovalbumin (154-159) prior to the insult.

    • Readouts: Measure cell viability (e.g., MTT assay), apoptosis (e.g., caspase-3 activity, TUNEL staining), and reactive oxygen species (ROS) production.

    • Objective: To assess the direct protective effects of the peptide on neurons under stress conditions.

  • Anti-inflammatory Effects in Glial Cells:

    • Cell Lines: Use microglial (e.g., BV-2) and astrocyte cell lines.

    • Stimulation: Activate inflammatory pathways using lipopolysaccharide (LPS).

    • Treatment: Co-treat cells with LPS and Ovalbumin (154-159).

    • Readouts: Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA and gene expression of inflammatory markers via qPCR.

    • Objective: To determine if the peptide can modulate neuroinflammatory responses.

cluster_0 Proposed Experimental Workflow for Neuroprotection Assessment cluster_1 Phase 1: In Vitro Studies cluster_2 Phase 2: In Vivo Studies start Start: Synthesize & Purify Ovalbumin (154-159) enz_assay Enzyme Inhibition Assays (ACE, AChE, BACE1) start->enz_assay cell_protect Neuronal Cell Protection Assays (Toxicity Models) start->cell_protect anti_inflam Anti-inflammatory Assays (Glial Cells) start->anti_inflam pk_pd Pharmacokinetics & Blood-Brain Barrier Penetration enz_assay->pk_pd Positive results lead to cell_protect->pk_pd Positive results lead to anti_inflam->pk_pd Positive results lead to animal_model Neurodegeneration Animal Models (e.g., Alzheimer's, Stroke) pk_pd->animal_model behavioral Behavioral Testing (Cognition, Motor Function) animal_model->behavioral histology Histopathology & Immunohistochemistry (Neuronal loss, Plaque load, Inflammation) animal_model->histology end Conclusion: Evaluate Neuroprotective Efficacy behavioral->end histology->end

A conceptual workflow for investigating neuroprotection.
Phase 2: In Vivo Validation

  • Pharmacokinetic and Blood-Brain Barrier (BBB) Permeability Studies:

    • Protocol: Administer Ovalbumin (154-159) to rodents and measure its concentration in plasma and brain tissue over time using LC-MS/MS.

    • Objective: To determine the bioavailability and CNS penetration of the peptide.

  • Animal Models of Neurodegeneration:

    • Models: Utilize established animal models relevant to the hypothesized mechanisms of action, such as transgenic mouse models of Alzheimer's disease (e.g., 5XFAD) or rodent models of stroke (e.g., middle cerebral artery occlusion).

    • Treatment: Administer Ovalbumin (154-159) systemically.

    • Objective: To assess the therapeutic efficacy of the peptide in a disease context.

  • Behavioral and Histological Analysis:

    • Behavioral Tests: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) and motor coordination.

    • Histology: Following the treatment period, perform immunohistochemical analysis of brain tissue to quantify neuronal loss, amyloid plaque deposition, and neuroinflammation (e.g., microglial and astrocyte activation).

    • Objective: To correlate molecular and cellular changes with functional outcomes.

Conclusion and Future Directions

Ovalbumin (154-159) presents an intriguing profile as a potential neuroprotective agent. Its established role as an ACE inhibitor, coupled with its putative activity against key enzymes in Alzheimer's disease pathogenesis, warrants a thorough investigation. The experimental framework proposed in this guide provides a roadmap for elucidating the neuroprotective mechanisms and therapeutic potential of this novel bioactive peptide. Future research should prioritize confirming its inhibitory activities against AChE and BACE1, elucidating its downstream signaling effects in neuronal and glial cells, and validating its efficacy in relevant animal models of neurodegenerative disease. Such studies will be crucial in determining the viability of Ovalbumin (154-159) as a lead compound for the development of new neuroprotective therapies.

References

The Multifaceted Significance of the Ovalbumin-Derived Peptide TNGIIR (OVA 154-159): Beyond a T-Cell Epitope

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ovalbumin (OVA), the primary protein in avian egg white, has long served as a cornerstone model antigen in immunological research. Its constituent peptides are frequently employed to elucidate the mechanisms of antigen processing, presentation, and T-cell activation. This technical guide focuses on a specific hexapeptide fragment, Ovalbumin (154-159), with the amino acid sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR). While the broader ovalbumin protein is a rich source of T-cell epitopes, this whitepaper clarifies the current scientific understanding of OVA (154-159)'s biological significance, which diverges from direct T-cell activation. Instead, emerging research highlights its potential as a bioactive peptide with inhibitory functions relevant to cardiovascular and neurodegenerative diseases. This document provides a comprehensive overview of the discovery and significance of TNGIIR, detailed experimental protocols, and a critical evaluation of its immunological role, presenting a nuanced perspective for researchers in drug discovery and immunology.

Introduction: Ovalbumin as a Model Antigen

Ovalbumin's utility in immunology is well-established; it is a large, complex glycoprotein that serves as a T-cell-dependent antigen, making it ideal for studying antigen-specific immune responses in murine models.[1] The adaptive immune response, mediated by T-lymphocytes, relies on the recognition of short peptide fragments derived from antigens. These peptides are presented on the cell surface by Major Histocompatibility Complex (MHC) molecules. The nature of the peptide and the MHC molecule it binds to are critical determinants of the subsequent immune response.

The Discovery and Characterization of Ovalbumin (154-159) - TNGIIR

The peptide TNGIIR corresponds to amino acid residues 154-159 of the chicken ovalbumin protein.[1] While initially identified as a constituent fragment of this major protein, its primary significance in the scientific literature is not as a T-cell epitope. Instead, research has focused on its bioactive properties, particularly its ability to inhibit key enzymes involved in physiological regulation.

Angiotensin-Converting Enzyme (ACE) Inhibition

A significant body of research has identified TNGIIR as a potent inhibitor of Angiotensin-Converting Enzyme (ACE).[2][3][4] ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, TNGIIR demonstrates potential antihypertensive activity.

Involvement in Alzheimer's Disease Research

More recent studies have explored the role of TNGIIR in the context of Alzheimer's disease. The peptide has been shown to exhibit inhibitory activity against Acetylcholinesterase (AchE) and beta-site APP cleaving enzyme 1 (BACE1).[2][3] Both enzymes are key targets in the development of therapeutics for Alzheimer's disease.

Immunological Significance: A Critical Evaluation

The activation of T-cells is initiated by the interaction of a T-cell receptor (TCR) with a specific peptide-MHC complex on the surface of an antigen-presenting cell (APC).[1] The length and sequence of the peptide are critical for stable binding to the MHC groove.

MHC Binding Affinity

For a peptide to function as a T-cell epitope, it must first bind with sufficient affinity to an MHC molecule. MHC class I molecules typically present shorter peptides (8-11 amino acids) to CD8+ T-cells, while MHC class II molecules present longer peptides (13-25 amino acids) to CD4+ T-cells.[1]

Studies on the binding of TNGIIR to MHC class I molecules, specifically the common mouse allele H-2Kb, have indicated a very low to non-existent binding affinity.[1] This is in stark contrast to the well-characterized immunodominant ovalbumin peptide SIINFEKL (OVA 257-264), which binds with high affinity to H-2Kb and elicits a strong CD8+ T-cell response.[1][5] The short length of TNGIIR (a hexapeptide) makes it an unlikely candidate for stable binding within the MHC class I groove and it is also too short to be a typical MHC class II epitope, although it could potentially be part of a larger processed fragment that is presented.[1]

Quantitative Data

The following tables summarize the available quantitative data for TNGIIR and the comparative data for the well-established OVA T-cell epitope, SIINFEKL.

Table 1: Bioactive Properties of Ovalbumin (154-159) - TNGIIR

Biological TargetActivityIC50 ValueReference
Angiotensin-Converting Enzyme (ACE)Inhibition70 μM[2][3][6]
Acetylcholinesterase (AchE)InhibitionData not specified[2][3]
Beta-site APP cleaving enzyme 1 (BACE1)InhibitionData not specified[2][3]

Table 2: Comparative MHC Class I (H-2Kb) Binding Affinity

PeptideSequenceCalculated IC50 (nM)Relative AffinityReference
Ovalbumin (257-264)SIINFEKL5High[1][5]
Ovalbumin (154-159)TNGIIR> 50,000Very Low / No Binding[1]
Negative Control(Irrelevant Peptide)> 50,000Very Low / No Binding[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of TNGIIR

This protocol describes the standard method for chemically synthesizing the TNGIIR peptide.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Arginine).

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the next amino acid (Isoleucine) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and add it to the resin. Allow the reaction to proceed to completion.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Isoleucine, Glycine, Asparagine, Threonine).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

In Vitro ACE Inhibition Assay

This protocol outlines a method to determine the ACE inhibitory activity of TNGIIR.

  • Reagent Preparation: Prepare solutions of ACE (from rabbit lung), the substrate Hippuryl-His-Leu (HHL), and the TNGIIR peptide at various concentrations.

  • Reaction Mixture: In a microplate, combine the ACE solution with different concentrations of the TNGIIR peptide (or a known inhibitor like captopril as a positive control) and pre-incubate.

  • Initiate Reaction: Add the HHL substrate to each well to start the enzymatic reaction. Incubate at 37°C.

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., HCl).

  • Quantify Product: The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate). The solvent is then evaporated, and the hippuric acid is redissolved in water. The absorbance is measured at 228 nm.

  • Calculate Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Competitive MHC-Peptide Binding Assay

This protocol describes a method to assess the binding affinity of a test peptide to MHC molecules.

  • Reagents: Prepare a purified, soluble MHC class I molecule (e.g., H-2Kb), a high-affinity fluorescently labeled probe peptide (e.g., a variant of SIINFEKL), and the unlabeled competitor peptide (TNGIIR) at various concentrations.

  • Binding Reaction: Incubate the MHC molecule with the fluorescent probe peptide in the presence of varying concentrations of the competitor peptide.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (FP) of each sample. The binding of the large MHC-probe complex results in a high FP signal.

  • Data Analysis: The displacement of the fluorescent probe by the competitor peptide leads to a decrease in the FP signal. The concentration of the competitor peptide that causes a 50% reduction in the FP signal is the IC50 value, which is inversely proportional to the binding affinity.

Visualizations

ACE_Inhibition cluster_renin cluster_ace Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction ACE ACE ACE->AngiotensinII TNGIIR TNGIIR (OVA 154-159) TNGIIR->ACE Inhibits Renin Renin Renin->AngiotensinI

Caption: Mechanism of ACE inhibition by TNGIIR.

MHC_Binding_Assay cluster_0 Experimental Setup cluster_1 Binding Reaction cluster_2 Measurement cluster_3 Data Analysis MHC Purified MHC Molecule (e.g., H-2Kb) Incubation Incubate MHC, Probe, and Competitor Together MHC->Incubation Probe Fluorescent Probe Peptide (High Affinity) Probe->Incubation Competitor Competitor Peptide (TNGIIR) (Varying Concentrations) Competitor->Incubation FP Measure Fluorescence Polarization (FP) Incubation->FP IC50 Calculate IC50 Value FP->IC50

Caption: Workflow for a competitive MHC-peptide binding assay.

Antigen_Processing cluster_APC Antigen Presenting Cell (APC) cluster_Endosome Endosome cluster_ER Endoplasmic Reticulum Protein_Uptake Protein Antigen (e.g., Ovalbumin) Proteolysis Proteolysis Protein_Uptake->Proteolysis Peptides Peptide Fragments Proteolysis->Peptides CLIP_Exchange CLIP Exchange for Antigenic Peptide Peptides->CLIP_Exchange MHC_II_Synth MHC Class II Synthesis MHC_II_Vesicle MHC Class II Vesicle MHC_II_Synth->MHC_II_Vesicle MHC_II_Vesicle->CLIP_Exchange MHC_Peptide_Complex Peptide-MHC II Complex CLIP_Exchange->MHC_Peptide_Complex Cell_Surface Cell Surface MHC_Peptide_Complex->Cell_Surface T_Cell CD4+ T-Cell Cell_Surface->T_Cell TCR Recognition

Caption: General pathway of exogenous antigen processing and presentation.

Conclusion

The Ovalbumin (154-159) peptide, TNGIIR, serves as an important case study in the detailed characterization of protein-derived fragments. While its parent protein, ovalbumin, is a key tool in immunology for studying T-cell responses, the significance of the TNGIIR hexapeptide appears to lie in its bioactive properties as an enzyme inhibitor rather than as a direct T-cell epitope. Its demonstrated inhibition of ACE and its potential role in modulating enzymes implicated in Alzheimer's disease open up avenues for therapeutic development in cardiovascular and neurodegenerative disorders. For researchers in immunology, TNGIIR provides a valuable example of a peptide with low to non-existent MHC binding affinity, contrasting with immunodominant epitopes like SIINFEKL and underscoring the stringent structural requirements for T-cell activation. This technical guide provides the foundational knowledge and experimental frameworks for scientists and drug development professionals to accurately contextualize and investigate the multifaceted roles of the TNGIIR peptide.

References

TNGIIR Peptide: A Bioactive Food-Derived Peptide for Cardiovascular Health

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Food-derived bioactive peptides have garnered significant attention within the scientific community for their potential to mitigate chronic diseases. Among these, the hexapeptide TNGIIR (Thr-Asn-Gly-Ile-Ile-Arg), primarily derived from egg white protein, has emerged as a promising candidate for cardiovascular health management. This technical guide provides a comprehensive overview of the TNGIIR peptide, including its mechanism of action, quantitative efficacy, and detailed experimental protocols relevant to its study. The information is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents from natural sources.

Core Bioactivity: Angiotensin-Converting Enzyme (ACE) Inhibition

The primary and most well-documented bioactivity of the TNGIIR peptide is its ability to inhibit the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in blood pressure regulation. By inhibiting ACE, TNGIIR helps to reduce the production of angiotensin II, a potent vasoconstrictor, thereby contributing to the management of hypertension.

Mechanism of Action

The TNGIIR peptide exerts its antihypertensive effects through a multi-faceted mechanism primarily centered on the Renin-Angiotensin System (RAS). In vitro studies have demonstrated its capacity to inhibit ACE, with a reported IC50 value of 70 μM.[1] Molecular docking studies have further elucidated this interaction, revealing that TNGIIR forms hydrogen bonds with key amino acid residues within the active site of ACE, including those in the S1, S2, and S1' pockets.[1][2]

In vivo studies using spontaneously hypertensive rats (SHR) have shown that oral administration of TNGIIR can modulate the expression of key components of the RAS in renal tissue.[2] Specifically, treatment with TNGIIR has been observed to attenuate the mRNA expression of ACE and the Angiotensin II Type 1 (AT1) receptor, while enhancing the expression of the Angiotensin II Type 2 (AT2) receptor.[2] This modulation of receptor expression suggests a deeper regulatory role beyond simple enzyme inhibition. While long-term oral administration of TNGIIR at doses of 2, 10, and 50 mg/kg did not significantly reduce systolic blood pressure in SHRs, it did lead to a slight decrease of approximately 10% in circulating angiotensin II levels.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on the TNGIIR peptide.

In Vitro Activity of TNGIIR Peptide
Parameter Value
ACE Inhibition IC5070 μM[1]
In Vivo Effects of TNGIIR Peptide in Spontaneously Hypertensive Rats (SHR)
Parameter Dosage Duration Result
Systolic Blood Pressure (SBP)2, 10, 50 mg/kg (oral)4 weeksNo significant reduction[2]
Angiotensin I (serum)2, 10, 50 mg/kg (oral)4 weeksNo significant change[2][3]
Angiotensin II (serum)2, 10, 50 mg/kg (oral)4 weeks~10% decrease[2][3]
ACE mRNA expression (renal)2, 10, 50 mg/kg (oral)4 weeksAttenuated[2]
AT1 Receptor mRNA expression (renal)2, 10, 50 mg/kg (oral)4 weeksAttenuated[2]
AT2 Receptor mRNA expression (renal)2, 10, 50 mg/kg (oral)4 weeksEnhanced[2]

Signaling Pathway

The primary signaling pathway influenced by the TNGIIR peptide is the Renin-Angiotensin System (RAS). A diagram illustrating this pathway and the points of intervention by TNGIIR is provided below.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor AT2_Receptor AT2 Receptor Angiotensin_II->AT2_Receptor Vasoconstriction Vasoconstriction, Aldosterone Secretion, Inflammation, Fibrosis AT1_Receptor->Vasoconstriction Vasodilation Vasodilation, Anti-proliferation AT2_Receptor->Vasodilation Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II TNGIIR TNGIIR Peptide TNGIIR->AT1_Receptor Down-regulates mRNA expression TNGIIR->AT2_Receptor Up-regulates mRNA expression TNGIIR->ACE Inhibits

Caption: The Renin-Angiotensin System and points of modulation by the TNGIIR peptide.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the TNGIIR peptide. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

Isolation and Purification of TNGIIR Peptide from Egg White

The TNGIIR peptide is derived from egg white proteins, typically through enzymatic hydrolysis followed by chromatographic purification.

Purification_Workflow Start Egg White Protein Hydrolysis Enzymatic Hydrolysis (e.g., Thermolysin) Start->Hydrolysis Centrifugation Centrifugation (to remove undigested protein) Hydrolysis->Centrifugation Ultrafiltration Ultrafiltration (e.g., <3 kDa cutoff) Centrifugation->Ultrafiltration RP_HPLC Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Ultrafiltration->RP_HPLC Fraction_Collection Fraction Collection and Activity Screening (ACE inhibition) RP_HPLC->Fraction_Collection LC_MS LC-MS/MS for Sequence Identification Fraction_Collection->LC_MS End Purified TNGIIR Peptide LC_MS->End

Caption: General workflow for the isolation and purification of TNGIIR peptide.

Methodology:

  • Preparation of Egg White Solution: Dissolve egg white powder in deionized water to a desired concentration (e.g., 1% w/v).

  • Enzymatic Hydrolysis: Adjust the pH of the solution to the optimal pH for the selected enzyme (e.g., pH 8.0 for thermolysin). Add the enzyme (e.g., thermolysin at an enzyme-to-substrate ratio of 0.2% w/w) and incubate at the optimal temperature (e.g., 65°C) for a specified duration (e.g., 4 hours).[4]

  • Enzyme Inactivation: Terminate the hydrolysis by heating the mixture in a boiling water bath for 10 minutes.[4]

  • Centrifugation: Centrifuge the hydrolysate to remove any insoluble, undigested protein.

  • Ultrafiltration: Subject the supernatant to sequential ultrafiltration using membranes with decreasing molecular weight cut-offs (e.g., 10 kDa, 3 kDa, and 1 kDa) to enrich for smaller peptides.[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the low molecular weight fraction using a C18 column. Elute the peptides using a gradient of acetonitrile in water, both containing a small percentage of trifluoroacetic acid (e.g., 0.1%).[5]

  • Fraction Collection and Screening: Collect fractions as they elute from the HPLC column and screen for ACE inhibitory activity.

  • Peptide Identification: Analyze the active fractions by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the amino acid sequence of the peptides.

In Vitro ACE Inhibition Assay

This assay measures the ability of the TNGIIR peptide to inhibit the activity of ACE in a controlled laboratory setting.

Methodology:

  • Reagent Preparation:

    • ACE solution (from rabbit lung)

    • Substrate solution: Hippuryl-His-Leu (HHL)

    • TNGIIR peptide solutions at various concentrations

    • Borate buffer (pH 8.3)

    • Stopping reagent: 1 M HCl

    • Extraction solvent: Ethyl acetate

  • Assay Procedure:

    • Pre-incubate a mixture of the ACE solution and the TNGIIR peptide solution (or buffer for control) at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 1 M HCl.

    • Extract the hippuric acid (HA) produced from the reaction into ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness.

    • Re-dissolve the HA residue in deionized water.

  • Quantification:

    • Measure the absorbance of the re-dissolved HA at 228 nm.

    • Calculate the percentage of ACE inhibition for each TNGIIR concentration compared to the control.

    • Determine the IC50 value, which is the concentration of TNGIIR required to inhibit 50% of the ACE activity.

Gene Expression Analysis by RT-PCR

This protocol outlines the steps to quantify the mRNA expression levels of ACE, AT1, and AT2 receptors in renal tissue of SHRs treated with TNGIIR.

Methodology:

  • RNA Extraction: Isolate total RNA from the kidney tissue of treated and control rats using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers.

  • Real-Time PCR (qPCR):

    • Prepare a reaction mixture containing cDNA, specific primers for ACE, AT1, AT2, and a housekeeping gene (e.g., GAPDH or β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR thermal cycler.

    • The amplification of the target genes is monitored in real-time by measuring the fluorescence intensity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Quantification of Angiotensin I and II by Radioimmunoassay (RIA)

This protocol describes the measurement of Angiotensin I and II levels in the serum of SHRs.

Methodology:

  • Sample Collection and Preparation: Collect blood samples from the rats and separate the serum. Store the serum at -80°C until analysis.

  • Radioimmunoassay Procedure:

    • Utilize commercially available RIA kits for Angiotensin I and Angiotensin II.

    • The assay is based on the principle of competitive binding, where the unlabeled angiotensin in the sample competes with a fixed amount of radiolabeled angiotensin (tracer) for binding to a limited amount of specific antibody.

    • Incubate the serum samples (or standards) with the antibody and the radiolabeled tracer.

    • Separate the antibody-bound angiotensin from the free angiotensin.

    • Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.

    • Determine the concentration of Angiotensin I and II in the serum samples by interpolating their radioactivity values on the standard curve.[3]

Other Potential Bioactivities: Avenues for Future Research

While the primary focus of research on TNGIIR has been its ACE inhibitory activity, many food-derived bioactive peptides exhibit pleiotropic effects, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

To date, there is a lack of specific studies investigating the direct antioxidant activity of the purified TNGIIR peptide. However, hydrolysates of egg white protein, the source of TNGIIR, have been shown to possess antioxidant properties.[6] Future research could explore the potential of TNGIIR to scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation using established in vitro assays such as DPPH, ABTS, and ORAC assays.

Anti-inflammatory Activity

Similarly, the anti-inflammatory effects of the TNGIIR peptide have not been directly investigated. Other egg-derived peptides have demonstrated anti-inflammatory properties, suggesting that this could be a promising area of investigation for TNGIIR.[7] Future studies could utilize cell culture models (e.g., LPS-stimulated macrophages) to assess the effect of TNGIIR on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the modulation of inflammatory signaling pathways such as the NF-κB pathway.

Conclusion

The TNGIIR peptide, derived from egg white, is a bioactive peptide with well-documented ACE inhibitory properties and a demonstrated ability to modulate the Renin-Angiotensin System in vivo. While its direct impact on blood pressure in hypertensive models requires further investigation, its influence on key components of the RAS at the molecular level suggests a potential role in cardiovascular health management. The lack of data on other potential bioactivities, such as antioxidant and anti-inflammatory effects, highlights exciting avenues for future research. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising food-derived peptide.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Ovalbumin (154-159) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA) is a key model antigen in immunological research. The specific hexapeptide fragment, Ovalbumin (154-159), with the amino acid sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR), serves as a valuable tool in studying antigen presentation and T-cell activation.[1] This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of the Ovalbumin (154-159) peptide, ensuring high purity for reliable experimental outcomes.

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

The preferred method for the synthesis of Ovalbumin (154-159) is the Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc/tBu (tert-butyl) strategy provides an orthogonal protection scheme, where the temporary N-terminal Fmoc group is removed by a mild base (e.g., piperidine), while the permanent side-chain protecting groups are cleaved at the final step with a strong acid.

Side-Chain Protecting Groups

The selection of appropriate side-chain protecting groups is crucial to prevent unwanted side reactions during synthesis. For the TNGIIR sequence, the following protected amino acids are recommended:

Amino AcidRecommended Protecting GroupRationale
Thr tert-butyl (tBu)Prevents O-acylation and is readily cleaved by TFA.
Asn trityl (Trt)Prevents dehydration of the amide side chain during activation and improves solubility.[1][2]
Arg 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)Offers robust protection of the guanidinium group and is efficiently removed by TFA.[3][4][5][6]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (Manual Protocol)

This protocol outlines the manual synthesis of Ovalbumin (154-159) on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents:

  • Rink Amide resin (0.1 mmol)

  • Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH (3 equivalents each)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • OxymaPure® (3 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (First Amino Acid: Arginine):

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.3 mmol), OxymaPure® (0.3 mmol) in DMF.

    • Add DIC (0.3 mmol) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ile, Ile, Gly, Asn, Thr).

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (5 times), DCM (5 times), and finally with methanol (3 times). Dry the resin under vacuum.

II. Cleavage and Precipitation
  • Cleavage from Resin:

    • Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.

    • Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum to obtain a white powder.

III. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-45% over 40 minutes) at a flow rate of 15 mL/min.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified Ovalbumin (154-159) peptide as a white, fluffy powder.

IV. Characterization

Mass Spectrometry (MS):

  • Confirm the identity of the purified peptide by determining its molecular weight using MALDI-TOF or ESI-MS.

  • The expected monoisotopic mass of Ovalbumin (154-159) (TNGIIR) is approximately 672.79 Da.

Analytical RP-HPLC:

  • Assess the final purity of the peptide.

  • A single, sharp peak should be observed, indicating a high degree of purity.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of Ovalbumin (154-159).

Table 1: Synthesis and Purification Yields

ParameterExpected Value
Resin Substitution 0.4 - 0.7 mmol/g
Theoretical Yield (Crude) Calculated based on initial resin loading
Actual Crude Yield 70 - 90% of theoretical
Crude Purity (by HPLC) 50 - 70%
Purified Yield (after HPLC) 15 - 30% of crude
Final Purity (by HPLC) >95%

Table 2: RP-HPLC Purification Parameters

ParameterCondition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-45% B over 40 min
Flow Rate 15 mL/min
Detection 220 nm
Expected Retention Time ~15-25 minutes (highly dependent on the specific system and gradient)

Table 3: Mass Spectrometry Characterization

ParameterExpected Value
Technique MALDI-TOF or ESI-MS
Theoretical Monoisotopic Mass (M) 672.79 Da
Observed Mass [M+H]⁺ ~673.80 Da

Visualizations

Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Arg Couple Fmoc-Arg(Pbf)-OH Deprotect1->Couple_Arg Wash1 Wash (DMF/DCM) Couple_Arg->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Ile1 Couple Fmoc-Ile-OH Deprotect2->Couple_Ile1 Wash2 Wash Couple_Ile1->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_Ile2 Couple Fmoc-Ile-OH Deprotect3->Couple_Ile2 Wash3 Wash Couple_Ile2->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Couple_Gly Couple Fmoc-Gly-OH Deprotect4->Couple_Gly Wash4 Wash Couple_Gly->Wash4 Deprotect5 Fmoc Deprotection Wash4->Deprotect5 Couple_Asn Couple Fmoc-Asn(Trt)-OH Deprotect5->Couple_Asn Wash5 Wash Couple_Asn->Wash5 Deprotect6 Fmoc Deprotection Wash5->Deprotect6 Couple_Thr Couple Fmoc-Thr(tBu)-OH Deprotect6->Couple_Thr Wash6 Wash Couple_Thr->Wash6 Final_Deprotect Final Fmoc Deprotection Wash6->Final_Deprotect Cleavage Cleavage (TFA/TIS/H2O) Final_Deprotect->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude TNGIIR Peptide Precipitation->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow for Ovalbumin (154-159).

Purification_Workflow Crude_Peptide Crude TNGIIR Peptide (Dissolved in Mobile Phase A) HPLC_Injection Inject onto Preparative RP-HPLC C18 Column Crude_Peptide->HPLC_Injection Gradient_Elution Gradient Elution (5-45% Acetonitrile/TFA) HPLC_Injection->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical RP-HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Fractions >95% Purity Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified TNGIIR Peptide Lyophilization->Purified_Peptide

Caption: Purification and Characterization Workflow for Ovalbumin (154-159).

References

Application Notes and Protocols: Utilizing Ovalbumin (154-159) in Cell-Based Assays for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. A key enzyme in the amyloidogenic pathway is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which initiates the cleavage of the amyloid precursor protein (APP) to produce Aβ. Another critical aspect of AD pathology is the cholinergic deficit, which is linked to the enzymatic degradation of the neurotransmitter acetylcholine by acetylcholinesterase (AChE). Consequently, the inhibition of BACE1 and AChE represents promising therapeutic strategies for the treatment of Alzheimer's disease.

Ovalbumin (154-159), a hexapeptide with the sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR), has been identified as a potential therapeutic agent for Alzheimer's disease.[1][2] Preclinical evidence suggests that this peptide may exert its neuroprotective effects through the dual inhibition of BACE1 and AChE.[1][2] These application notes provide detailed protocols for evaluating the efficacy of Ovalbumin (154-159) in relevant cell-based assay models for Alzheimer's disease research.

Putative Mechanism of Action

Ovalbumin (154-159) is hypothesized to interfere with the progression of Alzheimer's disease through two primary pathways:

  • Inhibition of BACE1: By inhibiting BACE1, Ovalbumin (154-159) can potentially reduce the production of the Aβ peptide, a primary component of the amyloid plaques found in the brains of Alzheimer's patients.[1][2]

  • Inhibition of Acetylcholinesterase (AChE): Inhibition of AChE by Ovalbumin (154-159) would lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[1][2]

Quantitative Data Summary

Currently, specific quantitative data for the inhibitory activity of Ovalbumin (154-159) on BACE1 and AChE in cell-based assays is not extensively available in the public domain. The primary reported inhibitory concentration is for the Angiotensin-Converting Enzyme (ACE).

TargetReported IC50Reference
Angiotensin-Converting Enzyme (ACE)70 µM[1][2]
BACE1Data not available
Acetylcholinesterase (AChE)Data not available

The following protocols are designed to enable researchers to generate such quantitative data for BACE1 and AChE in a laboratory setting.

Experimental Protocols

Cell Line Models

The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for Alzheimer's disease research.[3][4][5][6][7] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neurodegenerative processes. For neuroinflammation studies, microglia cell lines are recommended.[8][9][10]

Protocol 1: Evaluation of BACE1 Inhibition in SH-SY5Y Cells

This protocol outlines a method to assess the inhibitory effect of Ovalbumin (154-159) on BACE1 activity in a cellular context.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)/F12

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Retinoic Acid (for differentiation)

  • Brain-Derived Neurotrophic Factor (BDNF) (for differentiation)

  • Ovalbumin (154-159) peptide (TNGIIR)

  • BACE1 inhibitor (positive control)

  • Fluorogenic BACE1 substrate

  • Lysis buffer

  • 96-well black, clear-bottom plates

  • Fluorimeter

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • For differentiation, seed cells at an appropriate density and treat with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL BDNF for an additional 2-3 days to induce a mature neuronal phenotype.

  • Peptide Treatment:

    • Prepare a stock solution of Ovalbumin (154-159) in sterile, nuclease-free water or a suitable buffer.

    • On the day of the experiment, replace the culture medium with a fresh medium containing various concentrations of Ovalbumin (154-159) (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).

    • Include a vehicle control (medium with the same concentration of the peptide's solvent) and a positive control (a known BACE1 inhibitor).

    • Incubate the cells for 24 hours.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15-20 minutes.

    • Collect the cell lysates and centrifuge to pellet cellular debris.

  • BACE1 Activity Assay:

    • Add the cell lysates to a 96-well black plate.

    • Add the fluorogenic BACE1 substrate to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorimeter. The rate of increase in fluorescence is proportional to BACE1 activity.

  • Data Analysis:

    • Calculate the percentage of BACE1 inhibition for each concentration of Ovalbumin (154-159) relative to the vehicle control.

    • Plot the percentage of inhibition against the peptide concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessment of Acetylcholinesterase (AChE) Inhibition in SH-SY5Y Cells

This protocol describes a method to measure the inhibitory effect of Ovalbumin (154-159) on AChE activity in SH-SY5Y cells.

Materials:

  • Differentiated SH-SY5Y cells (as prepared in Protocol 1)

  • Ovalbumin (154-159) peptide

  • AChE inhibitor (e.g., Donepezil, as a positive control)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Peptide Treatment:

    • Treat differentiated SH-SY5Y cells with various concentrations of Ovalbumin (154-159) (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM), a vehicle control, and a positive control for 24 hours as described in Protocol 1.

  • Cell Lysate Preparation:

    • Prepare cell lysates as described in Protocol 1.

  • AChE Activity Assay (Ellman's Method):

    • In a 96-well plate, add phosphate buffer, cell lysate, and DTNB to each well.

    • Initiate the reaction by adding the acetylthiocholine iodide substrate.

    • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of change in absorbance is proportional to AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of Ovalbumin (154-159) compared to the vehicle control.

    • Generate a dose-response curve and calculate the IC50 value.

Visualizations

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment Peptide Treatment cluster_assay Assay cluster_analysis Data Analysis start Start with SH-SY5Y Cells culture Culture in DMEM/F12 + 10% FBS start->culture differentiate Differentiate with Retinoic Acid & BDNF culture->differentiate treat Treat with Ovalbumin (154-159) (Various Concentrations) differentiate->treat controls Include Vehicle & Positive Controls differentiate->controls incubate Incubate for 24 hours treat->incubate controls->incubate lyse Lyse Cells incubate->lyse bace1_assay BACE1 Activity Assay (Fluorogenic Substrate) lyse->bace1_assay ache_assay AChE Activity Assay (Ellman's Method) lyse->ache_assay analyze_bace1 Calculate % Inhibition Generate Dose-Response Curve Determine IC50 for BACE1 bace1_assay->analyze_bace1 analyze_ache Calculate % Inhibition Generate Dose-Response Curve Determine IC50 for AChE ache_assay->analyze_ache

Caption: Experimental workflow for assessing Ovalbumin (154-159) activity.

signaling_pathway cluster_amyloid Amyloidogenic Pathway cluster_cholinergic Cholinergic Synapse cluster_peptide Ovalbumin (154-159) Intervention APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 cleavage sAPPb sAPPβ BACE1->sAPPb C99 C99 BACE1->C99 gamma_secretase γ-Secretase C99->gamma_secretase cleavage Abeta Amyloid-β (Aβ) gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Aggregation ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE degradation Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Ovalbumin Ovalbumin (154-159) Ovalbumin->BACE1 Inhibition Ovalbumin->AChE Inhibition

Caption: Putative signaling pathways targeted by Ovalbumin (154-159).

References

Application Note & Protocol: TNGIIR Peptide Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexapeptide TNGIIR (Thr-Asn-Gly-Ile-Ile-Arg) is a promising bioactive peptide derived from egg white protein that has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure. By inhibiting ACE, TNGIIR has the potential to be developed as a nutraceutical or therapeutic agent for hypertension and other cardiovascular diseases. Furthermore, studies have shown that TNGIIR can attenuate the mRNA expression of the angiotensin II type 1 (AT1) receptor, another critical component of the RAS.[1][2]

The successful development of TNGIIR into a therapeutic agent is contingent upon a thorough understanding of its physicochemical properties, particularly its solubility and stability. Poor solubility can hinder bioavailability and complicate formulation, while instability can lead to loss of therapeutic efficacy.[3] This document provides detailed protocols for testing the solubility and stability of the TNGIIR peptide, along with guidelines for data interpretation and presentation.

TNGIIR Signaling Pathway

The primary mechanism of action for TNGIIR is the inhibition of ACE, which in turn reduces the production of angiotensin II, a potent vasoconstrictor. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to a cascade of downstream signaling events that result in increased blood pressure. By both inhibiting ACE and downregulating AT1 receptor expression, TNGIIR can effectively modulate this pathway.

TNGIIR_Signaling_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  Renin Renin Renin AngII Angiotensin II AngI->AngII  ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Binds to Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1R->Vasoconstriction Activates TNGIIR TNGIIR Peptide TNGIIR->ACE Inhibits TNGIIR->AT1R Downregulates Expression

Figure 1: TNGIIR Signaling Pathway.

Experimental Protocols

TNGIIR Peptide Solubility Testing

Objective: To determine the optimal solvent and pH conditions for dissolving the TNGIIR peptide.

Materials:

  • Lyophilized TNGIIR peptide

  • Sterile, distilled water

  • 0.1 M Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Protocol:

  • Preliminary Assessment: Before reconstitution, it's crucial to assess the peptide's properties. The amino acid sequence of TNGIIR (Thr-Asn-Gly-Ile-Ile-Arg) contains both hydrophobic (Isoleucine) and basic (Arginine) residues. To predict its charge at a neutral pH, assign a value of +1 to each basic residue (Arg and the N-terminal NH2) and -1 to each acidic residue (none in this case, and the C-terminal COOH).[4] The net charge of TNGIIR is therefore positive, suggesting it is a basic peptide.

  • Solvent Screening Workflow: It is recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[4][5]

    • Step 1: Water. Attempt to dissolve a small, known amount of TNGIIR (e.g., 1 mg) in a small volume of sterile, distilled water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly. If the solution is clear, the peptide is soluble in water.

    • Step 2: Acidic Solution. If the peptide does not dissolve in water, due to its basic nature, try adding a small amount of a dilute acidic solution.[5][6][7] Add 10% acetic acid dropwise until the peptide dissolves.

    • Step 3: Organic Solvent. If the peptide remains insoluble, which may be due to the hydrophobic isoleucine residues, attempt to dissolve it in a small amount of DMSO.[4][6] Once dissolved, slowly add the desired aqueous buffer to the DMSO concentrate. Note that high concentrations of DMSO may be detrimental to biological assays.

  • Sonication: To aid dissolution, briefly sonicate the sample in a water bath sonicator.[4][5] This can help break up aggregates.

  • Quantification of Soluble Peptide: After attempting to dissolve the peptide, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material.[4] The concentration of the soluble peptide in the supernatant can be determined using a UV-Vis spectrophotometer (measuring absorbance at 280 nm, although this is less accurate for peptides lacking Trp or Tyr) or, more accurately, by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Solubility_Workflow Start Start: Lyophilized TNGIIR Add_Water Add Sterile Water Start->Add_Water Vortex Vortex Briefly Add_Water->Vortex Check_Solubility1 Clear Solution? Vortex->Check_Solubility1 Soluble Peptide is Soluble Check_Solubility1->Soluble Yes Add_Acid Add 10% Acetic Acid Check_Solubility1->Add_Acid No Quantify Quantify Soluble Peptide (HPLC or UV-Vis) Soluble->Quantify Check_Solubility2 Clear Solution? Add_Acid->Check_Solubility2 Check_Solubility2->Soluble Yes Add_DMSO Add DMSO Check_Solubility2->Add_DMSO No Dilute Slowly Dilute with Aqueous Buffer Add_DMSO->Dilute Check_Solubility3 Clear Solution? Dilute->Check_Solubility3 Check_Solubility3->Soluble Yes Insoluble Peptide is Insoluble in Tested Solvents Check_Solubility3->Insoluble No

Figure 2: TNGIIR Solubility Testing Workflow.
TNGIIR Peptide Stability Testing

Objective: To evaluate the stability of the TNGIIR peptide under various conditions (pH, temperature, and in the presence of enzymes).

Materials:

  • Solubilized TNGIIR peptide stock solution

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Human serum or plasma

  • Proteases (e.g., trypsin, chymotrypsin)

  • Incubator/water bath

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for degradation product identification)

Protocol:

  • pH Stability:

    • Prepare solutions of TNGIIR at a known concentration in buffers of different pH values (e.g., pH 4, 7, and 9).

    • Incubate the solutions at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Analyze the aliquots by RP-HPLC to determine the percentage of intact TNGIIR remaining.

  • Temperature Stability:

    • Prepare solutions of TNGIIR in a buffer at its optimal pH for solubility.

    • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

    • At various time points, take an aliquot from each solution and analyze by RP-HPLC.

  • Enzymatic Stability (in vitro):

    • Prepare a solution of TNGIIR in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a relevant protease (e.g., trypsin, which cleaves after Arg and Lys).

    • Incubate the mixture at 37°C.

    • At various time points, stop the enzymatic reaction (e.g., by adding a protease inhibitor or by acidifying the solution).

    • Analyze the samples by RP-HPLC to quantify the remaining intact TNGIIR.

  • Serum/Plasma Stability:

    • Incubate TNGIIR at a known concentration in human serum or plasma at 37°C.[10]

    • At various time points, take aliquots and precipitate the proteins. A common method is to add an organic solvent like acetonitrile.[11][12][13]

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant containing the peptide by RP-HPLC to determine the concentration of intact TNGIIR.[11][13]

HPLC Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the peptide. The exact gradient will need to be optimized.

  • Detection: UV absorbance at 214 nm.

  • Quantification: The percentage of intact peptide is calculated by comparing the peak area of TNGIIR at each time point to the peak area at time zero.

Data Presentation

Quantitative data from the solubility and stability studies should be summarized in clear and concise tables.

Table 1: TNGIIR Peptide Solubility

Solvent SystempHVisual Observation (Clear/Cloudy)Soluble Concentration (mg/mL) by HPLC
Sterile Water~7Cloudy< 1
10% Acetic Acid< 7Clear10
DMSON/AClear> 20

Table 2: TNGIIR Peptide Stability at Different pH and Temperatures

ConditionTime (hours)% Intact Peptide Remaining (HPLC)
pH 4, 37°C0100
198
495
2485
pH 7, 37°C0100
199
497
2490
pH 9, 37°C0100
190
475
2440
4°C, pH 72499
25°C, pH 72495

Table 3: TNGIIR Peptide Stability in Human Serum at 37°C

Time (minutes)% Intact Peptide Remaining (HPLC)
0100
3080
6065
12040
24015

Troubleshooting

  • Peptide Precipitation: If the peptide precipitates upon addition of an aqueous buffer to a DMSO stock, try a slower rate of addition or use a different buffer. It may also be necessary to re-lyophilize the peptide and attempt solubilization in a different solvent system.[4]

  • Poor HPLC Peak Shape: This can be due to a variety of factors, including improper mobile phase pH or the need for a different column chemistry.[9]

  • Variability in Stability Assays: Ensure consistent temperature control and accurate timing of sample collection. The method for stopping the degradation reaction must be rapid and effective.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for assessing the solubility and stability of the TNGIIR peptide. A thorough characterization of these properties is essential for the successful development of TNGIIR as a therapeutic agent. The data generated from these studies will inform formulation development, shelf-life determination, and in vivo study design.

References

Application Notes and Protocols for High-Throughput Screening of Ovalbumin (154-159) Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin, a protein found in egg white, is a source of bioactive peptides with potential therapeutic applications. The hexapeptide fragment Ovalbumin (154-159), with the sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR), has demonstrated inhibitory activity against several key enzymes implicated in human diseases. Notably, it has been shown to inhibit Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure, with an IC50 of 70 μM.[1] Furthermore, this peptide has exhibited inhibitory potential against Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1), both of which are significant targets in the development of therapeutics for Alzheimer's disease.[1][2]

The multifaceted activity of Ovalbumin (154-159) makes it an attractive starting point for the development of novel therapeutics. By systematically synthesizing and screening analogs of this peptide, it is possible to identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. This application note provides a comprehensive framework for the high-throughput screening (HTS) of Ovalbumin (154-159) analog libraries to identify promising lead compounds for drug development.

High-Throughput Screening (HTS) Cascade

A tiered screening approach is employed to efficiently identify and characterize promising analogs from a large library. The workflow is designed to progress from a high-throughput primary screen to more detailed secondary and confirmatory assays, minimizing false positives and focusing resources on the most promising candidates.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening & Selectivity Profiling cluster_3 Lead Characterization Primary_Screen Primary Screen: Fluorescence-Based ACE Inhibition Assay (10,000+ Analogs) Dose_Response Dose-Response Confirmation (ACE) (Top 5% of Hits) Primary_Screen->Dose_Response Initial Hits Counter_Screen Counter-Screen: Non-specific Protease Assay Dose_Response->Counter_Screen Confirmed Hits AChE_Screen AChE Inhibition Assay Counter_Screen->AChE_Screen Specific Hits BACE1_Screen BACE1 Inhibition Assay Counter_Screen->BACE1_Screen Selectivity_Profiling Selectivity Profiling (ACE vs. AChE vs. BACE1) AChE_Screen->Selectivity_Profiling BACE1_Screen->Selectivity_Profiling In_Vitro_ADME Preliminary in vitro ADME/Tox Selectivity_Profiling->In_Vitro_ADME Promising Leads

Caption: High-throughput screening cascade for Ovalbumin (154-159) analogs.

Experimental Protocols

Peptide Library Synthesis

A combinatorial peptide library of Ovalbumin (154-159) analogs can be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[3] Alanine scanning and positional scanning libraries are effective strategies to explore the contribution of each amino acid residue to the peptide's activity.

Primary Screen: Fluorescence-Based ACE Inhibition Assay

This assay is designed for high-throughput screening of large compound libraries to identify potential ACE inhibitors.

  • Principle: A FRET-based substrate for ACE is used. In its intact form, the fluorescence of a donor fluorophore is quenched by a proximal acceptor. Upon cleavage by ACE, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Inhibitors of ACE will prevent this cleavage, leading to a low fluorescence signal.

  • Materials:

    • Recombinant human ACE

    • FRET-based ACE substrate

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl and 10 µM ZnCl2)

    • 384-well black microplates

    • Test compounds (Ovalbumin (154-159) analogs) and control inhibitor (e.g., Captopril)

  • Protocol:

    • Dispense 5 µL of assay buffer into each well of a 384-well plate.

    • Add 50 nL of test compounds (dissolved in DMSO) to the appropriate wells.

    • Add 5 µL of ACE enzyme solution to all wells except for the negative control wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the FRET substrate solution to all wells.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Measure fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each compound.

Hit Confirmation and Triage
  • Dose-Response Confirmation: Analogs showing significant inhibition in the primary screen are subjected to a dose-response analysis to determine their IC50 values for ACE.

  • Counter-Screen: To eliminate non-specific inhibitors, a counter-screen using a general protease assay (e.g., with a fluorescently labeled casein substrate) is performed.[2][4] Active compounds in this assay are likely non-specific and are deprioritized.

Secondary Screening: AChE and BACE1 Inhibition Assays

Confirmed, specific ACE inhibitors are then screened for activity against AChE and BACE1.

  • AChE Inhibition Assay (Ellman's Method):

    • Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically at 412 nm.[5][6]

    • Protocol: A similar HTS protocol to the ACE assay is followed, using recombinant human AChE, acetylthiocholine, and DTNB.

  • BACE1 Inhibition Assay (FRET-based):

    • Principle: A FRET-based peptide substrate containing the BACE1 cleavage site is used. Cleavage of the substrate by BACE1 separates a fluorophore and a quencher, leading to an increase in fluorescence.

    • Protocol: The assay is performed in a 384-well format using recombinant human BACE1 and the FRET substrate.

Data Presentation

The following tables present hypothetical data for a representative set of Ovalbumin (154-159) analogs.

Table 1: Primary Screening and Hit Confirmation Data for ACE Inhibition

Analog IDSequence% Inhibition at 10 µMACE IC50 (µM)Non-specific Protease Inhibition (%)
WTTNGIIR52.370.0< 5
A-1A NGIIR25.1> 100< 5
A-2TA GIIR65.845.2< 5
A-3TNA IIR15.4> 100< 5
A-4TNGA IR88.212.5< 5
A-5TNGIA R75.933.8< 5
A-6TNGIIA 30.7> 100< 5
P-1TNGF IR92.58.1< 5
P-2TNGW IR95.15.478.2

Table 2: Secondary Screening and Selectivity Profiling of Lead Analogs

Analog IDACE IC50 (µM)AChE IC50 (µM)BACE1 IC50 (µM)Selectivity (AChE/ACE)Selectivity (BACE1/ACE)
WT70.0> 100> 100> 1.4> 1.4
A-412.585.3> 1006.8> 8.0
P-18.155.698.26.912.1

Signaling Pathway and Experimental Workflow Diagrams

Angiotensin-Converting Enzyme (ACE) Signaling Pathway

ACE_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Cleavage by AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Degradation by Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II ACE->Inactive_Fragments Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Ovalbumin_Analog Ovalbumin (154-159) Analog Ovalbumin_Analog->ACE Inhibits

Caption: Simplified ACE signaling pathway and the inhibitory action of Ovalbumin analogs.

Acetylcholinesterase (AChE) in Cholinergic Synapse

AChE_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to AChE AChE AChE->Choline_Acetate Ovalbumin_Analog Ovalbumin (154-159) Analog Ovalbumin_Analog->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Role of AChE in the cholinergic synapse and its inhibition.

BACE1 in Amyloidogenic Pathway

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage by CTF_beta C99 (β-CTF) APP->CTF_beta Cleavage by Abeta Amyloid-β (Aβ) CTF_beta->Abeta Cleavage by Amyloid_Plaques Amyloid Plaques Abeta->Amyloid_Plaques Aggregation BACE1 BACE1 (β-secretase) BACE1->sAPPb BACE1->CTF_beta gamma_Secretase γ-secretase gamma_Secretase->Abeta Ovalbumin_Analog Ovalbumin (154-159) Analog Ovalbumin_Analog->BACE1 Inhibits

Caption: The amyloidogenic pathway and the role of BACE1 inhibition.

Conclusion

This application note outlines a robust and efficient strategy for the high-throughput screening of Ovalbumin (154-159) analogs. By employing a tiered screening cascade, researchers can effectively identify and characterize novel peptide-based inhibitors of ACE, AChE, and BACE1. The detailed protocols and data presentation framework provided herein serve as a valuable resource for drug discovery and development professionals seeking to explore the therapeutic potential of Ovalbumin-derived peptides. The identified lead compounds can subsequently undergo further optimization to improve their pharmacological properties for potential clinical applications in cardiovascular and neurodegenerative diseases.

References

Application Notes: Ovalbumin (154-159) Delivery Systems for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ovalbumin (OVA), a protein found in chicken egg whites, is a widely used model antigen in immunology research. Specific peptide fragments of OVA are utilized to study various facets of the immune response. The hexapeptide Ovalbumin (154-159), with the amino acid sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR), serves as a model peptide in vaccine development to evaluate immune reactions to different formulations and the efficacy of adjuvants.[1] The successful in vivo application of such peptide antigens is often limited by their rapid degradation and poor bioavailability.[1]

Advanced delivery systems are therefore critical to protect the peptide, facilitate targeted delivery to immune cells, and enhance the overall immunogenic response.[1][2] Nanotechnology-based platforms, such as liposomes and polymeric nanoparticles, are at the forefront of this research, offering versatile methods to encapsulate or adsorb peptide antigens, control their release, and co-deliver adjuvants to amplify the immune response.[1][3][4] These systems can improve antigen uptake and processing by Antigen-Presenting Cells (APCs), leading to more robust and sustained humoral and cellular immunity.[4]

This document provides an overview of various delivery systems used for OVA and its peptides in in vivo studies, summarizes key quantitative outcomes, and offers detailed protocols for essential immunological assays.

Data Presentation: Comparison of OVA Delivery Systems

The following table summarizes the characteristics and in vivo outcomes of different delivery systems for Ovalbumin and its peptides, as reported in various preclinical studies.

Delivery SystemAntigen FormKey Findings & Quantitative DataImmune Response TypeReference(s)
Liposomes Whole OVAEncapsulation of OVA in liposomes enhanced the production of total anti-OVA IgG. The formulation could be tailored to favor IgG2a (Th1) or, with the addition of adjuvants like PGM, switch to a Th2 response.Th1/Th2 Switchable[5]
Liposomes (Oral) Whole OVAOral administration of liposome-encapsulated OVA improved the induction of oral immunization, with outcomes dependent on liposome type and mouse strain.Mucosal Immunity[6]
Polymeric Nanoparticles (pLHMGA) Whole OVANanoparticles (300-400 nm) showed efficient co-transport of antigen to draining lymph nodes, inducing superior cross-presentation to OVA-specific CD8+ T cells compared to soluble OVA.Cellular (CD8+ T cell)[7]
Alginate Nanoparticles OVA PeptideAlginate nanoparticles (135±27 nm) loaded with OVA peptide inhibited tumor progression more effectively than soluble OVA and extended the survival time of mice in a B16-OVA cancer model.Anti-tumor Immunity[8]
Protein Nanoparticles (PNPs) Whole OVASelf-assembled OVA nanoparticles (~270 nm) triggered greater inflammatory cytokine (IL-1β, TNF-α) production in dendritic cells compared to larger particles (~560 nm), implying size-dependent adjuvancy.Pro-inflammatory[9]
Archaeosomes Whole OVAArchaeal lipid vesicles used as an adjuvant for OVA eliminated small subcutaneous B16-OVA melanoma tumors in mice.Cellular (CD8+ T cell)[10]

Visualized Workflows and Pathways

Antigen Presentation Pathway

AntigenPresentation Simplified Antigen Presentation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell Activation NP Nanoparticle (Delivering OVA Peptide) Endosome Endosome NP->Endosome Uptake Proteasome Proteasome Endosome->Proteasome Cytosolic Escape MHC_II MHC Class II Endosome->MHC_II Peptide Loading ER Endoplasmic Reticulum (ER) Proteasome->ER Peptide Fragments MHC_I MHC Class I ER->MHC_I Peptide Loading Surface_I APC Surface (MHC I) MHC_I->Surface_I Surface_II APC Surface (MHC II) MHC_II->Surface_II CD8 CD8+ T Cell (Cytotoxic) Surface_I->CD8 Activation CD4 CD4+ T Cell (Helper) Surface_II->CD4 Activation

Caption: Nanoparticle-delivered antigens are processed by APCs for presentation on MHC-I and MHC-II.

In Vivo Cytotoxicity Assay Workflow

CytotoxicityWorkflow Workflow for In Vivo Cytotoxicity Assay cluster_prep Target Cell Preparation cluster_injection In Vivo Killing cluster_analysis Analysis splenocytes 1. Isolate Splenocytes (from Naive Mouse) split 2. Split Population splenocytes->split pulse 3a. Pulse with OVA Peptide split->pulse nopulse 3b. No Peptide (Control) split->nopulse label_high 4a. Label with High CFSE pulse->label_high label_low 4b. Label with Low CFSE nopulse->label_low mix 5. Mix Populations 1:1 label_high->mix label_low->mix inject Day 7: Inject Mixed Target Cells (IV) mix->inject immunize Day 0: Immunize Mice (e.g., with Delivery System) immunize->inject kill Day 8: Harvest Spleens inject->kill facs Analyze Splenocytes by Flow Cytometry kill->facs calculate Calculate % Specific Lysis facs->calculate

Caption: Key steps for preparing and analyzing an in vivo cytotoxicity assay.

Experimental Protocols

Protocol 1: Ovalbumin-Specific Antibody ELISA

This protocol is for the quantification of OVA-specific antibodies (e.g., IgG, IgG1, IgG2a) in serum samples from immunized mice.

Materials:

  • High-binding 96-well ELISA plates

  • Ovalbumin (OVA) protein

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 10% FCS in PBS)[11]

  • Serum samples from immunized and control mice

  • Peroxidase-conjugated secondary antibody specific for the mouse isotype of interest (e.g., anti-mouse IgG-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating:

    • Prepare an OVA solution at 10-100 µg/mL in 1X PBS.[11]

    • Add 25-100 µL of the OVA solution to each well of the 96-well plate.[11][12]

    • Incubate overnight at 4°C.[12]

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.[11]

    • Add 100-150 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.[12]

  • Sample Incubation:

    • Wash the plate 3 times with Wash Buffer.[11]

    • Prepare serial dilutions of the serum samples in Blocking Buffer. A starting dilution of 1:100 is common, followed by 2-fold or 3-fold dilutions down the plate.[11]

    • Add 100 µL of diluted serum to the appropriate wells. Include a blank (buffer only) and negative control (serum from non-immunized mice).

    • Incubate for 2 hours at room temperature.[12]

  • Secondary Antibody Incubation:

    • Wash the plate 5 times with Wash Buffer. It is critical to remove all unbound primary antibody.[11]

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[12]

  • Development and Reading:

    • Wash the plate 5 times with Wash Buffer.

    • Add 50-100 µL of TMB substrate to each well and incubate in the dark for 5-15 minutes.[11] Wells should turn blue in the presence of a positive signal.

    • Stop the reaction by adding 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance (OD) at 450 nm within 30 minutes of stopping the reaction.

Protocol 2: In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) generated in immunized mice to kill antigen-specific target cells in vivo.[13][14]

Materials:

  • Immunized mice and naive control mice (C57BL/6 are common for OVA studies)

  • Spleens from naive donor C57BL/6 mice

  • OVA peptide (e.g., SIINFEKL for CD8+ T cell responses)

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Complete RPMI media

  • ACK lysing buffer

  • Flow cytometer

Procedure:

  • Day 0: Immunization:

    • Immunize mice with the OVA (154-159) delivery system or control formulation (e.g., PBS).[13]

  • Day 7: Preparation of Target Cells:

    • Harvest spleens from naive donor mice and prepare a single-cell suspension. Lyse red blood cells with ACK buffer.[13]

    • Split the splenocyte population into two tubes.

    • Target Population: Pulse the cells in one tube with 1 µg/mL OVA peptide in complete media for 1 hour at 37°C.[15]

    • Control Population: Incubate the cells in the second tube under the same conditions without the peptide.[15]

    • Wash the cells. Resuspend the peptide-pulsed target population in PBS and label with a high concentration of CFSE (e.g., 5 µM). This will be the CFSEhigh population.

    • Resuspend the non-pulsed control population and label with a low concentration of CFSE (e.g., 0.5 µM). This will be the CFSElow population.[14]

    • Quench the labeling reaction, wash the cells extensively, and count them.

    • Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.

  • Day 7: Injection of Target Cells:

    • Inject approximately 10-20 million mixed target cells in 200 µL of PBS into the tail vein (retro-orbital is also possible) of each immunized and control mouse.[16]

  • Day 8: Analysis:

    • Harvest spleens from the recipient mice 4-18 hours after target cell injection.[15]

    • Prepare single-cell suspensions and acquire data on a flow cytometer.

    • Gate on the lymphocyte population and then on total CFSE-positive cells. Within this gate, distinguish the CFSEhigh and CFSElow populations.[13]

  • Calculation:

    • For each mouse, calculate the ratio of CFSEhigh to CFSElow cells.

    • Calculate the percentage of specific lysis using the following formula[13][14]: % Specific Lysis = [1 - (Ratio in immunized mouse / Average Ratio in naive mice)] * 100 where Ratio = (% CFSE_high / % CFSE_low)

Protocol 3: IFN-γ ELISpot Assay

This protocol quantifies the number of antigen-specific T cells that secrete Interferon-gamma (IFN-γ) upon re-stimulation.[17]

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ capture antibody (or coat a PVDF plate manually)

  • Splenocytes from immunized and control mice

  • OVA peptide (e.g., OVA 154-159)

  • Complete RPMI media

  • Positive control (e.g., PHA or Concanavalin A)

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or -Horseradish Peroxidase (HRP) conjugate

  • Substrate (e.g., BCIP/NBT for AP or AEC for HRP)

  • ELISpot reader

Procedure:

  • Plate Preparation:

    • If not using a pre-coated plate, coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

    • Wash the plate and block with complete RPMI media for at least 2 hours at 37°C.

  • Cell Plating and Stimulation:

    • Prepare a single-cell suspension of splenocytes from immunized and control mice.

    • Decant the blocking medium from the plate.

    • Add cells to the wells, typically 2x10⁵ to 5x10⁵ cells per well in 100 µL of media.

    • Add the stimulating antigen (OVA peptide, typically 5-10 µg/mL) to the appropriate wells.

    • Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like PHA).

    • Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator. Do not stack or disturb the plates.[18]

  • Detection:

    • Wash away the cells by decanting the media and washing 3-5 times with PBS or PBS-Tween.

    • Add the diluted biotinylated anti-IFN-γ detection antibody to each well.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[19]

  • Enzyme and Substrate Incubation:

    • Wash the plate.

    • Add the diluted Streptavidin-AP (or -HRP) conjugate and incubate for 45-60 minutes at room temperature.

    • Wash the plate thoroughly to remove unbound enzyme.

    • Add the substrate solution (e.g., BCIP/NBT) and monitor for the formation of spots (typically 5-20 minutes).

  • Analysis:

    • Stop the development by washing the plate with distilled water.

    • Allow the plate to dry completely in the dark.

    • Count the spots in each well using an automated ELISpot reader. The resulting number represents the frequency of IFN-γ secreting cells.

References

Troubleshooting & Optimization

Technical Support Center: Ovalbumin (154-159) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Ovalbumin (154-159), a hexapeptide with the sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR).[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Ovalbumin (154-159)?

A1: During the solid-phase peptide synthesis (SPPS) of Ovalbumin (154-159), several types of impurities can arise. These are broadly categorized as product-related and process-related impurities.

  • Product-Related Impurities: These are structurally similar to the target peptide and can be challenging to separate. Common examples include:

    • Truncated sequences: Incomplete coupling reactions leading to shorter peptides.

    • Deletion sequences: Accidental skipping of an amino acid in the sequence.

    • Incomplete deprotection: Failure to remove protecting groups from the amino acid side chains.[2]

    • Racemization: Changes in the stereochemistry of an amino acid.[2]

    • Oxidation or deamidation: Chemical modifications of susceptible amino acid residues.[2]

  • Process-Related Impurities: These originate from the reagents and materials used during synthesis.[3]

    • Residual solvents: Traces of solvents used in the synthesis and purification steps.[3]

    • Reagents: Leftover coupling agents or cleavage chemicals.[3]

    • Contaminants from raw materials: Impurities present in the initial amino acid building blocks.[3]

Q2: My crude Ovalbumin (154-159) peptide shows low purity after synthesis. What are the likely causes?

A2: Low purity of the crude peptide can stem from several factors during synthesis. The complexity of the peptide sequence itself can be a challenge.[4][5] For Ovalbumin (154-159), potential issues include:

  • Aggregation: Hydrophobic residues like Isoleucine can promote aggregation during synthesis, leading to incomplete reactions and lower yields.[4][5]

  • Difficult Couplings: The presence of certain amino acid sequences can hinder the efficiency of the coupling reactions.

  • Side Reactions: Undesired chemical reactions, such as the modification of sensitive amino acids, can generate by-products.[5]

  • Suboptimal Synthesis Protocol: Incorrect reaction times, temperatures, or reagent concentrations can all contribute to lower purity.

Q3: I am having trouble purifying Ovalbumin (154-159) using Reverse-Phase HPLC (RP-HPLC). What can I do?

A3: RP-HPLC is the standard method for purifying synthetic peptides.[1] If you are facing difficulties, consider the following troubleshooting steps:

  • Optimize the Gradient: Peptides often require shallow gradients for effective separation.[6] Start with a low percentage of organic solvent (e.g., acetonitrile) and gradually increase it. A typical starting point is a 1% per minute increase in the organic phase.[6]

  • Check Sample Solubility and Injection Volume: Ensure your peptide is fully dissolved in a solvent compatible with the initial mobile phase.[7] Injecting a sample dissolved in a high concentration of organic solvent can cause peak distortion and poor separation.[7]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of peptide separation. Experimenting with different pH levels can improve resolution.[6]

  • Column Chemistry: If you are not achieving the desired separation with a standard C18 column, consider trying a different stationary phase, such as C8 or a phenyl-based column, which offer alternative selectivity.[6]

Troubleshooting Guides

Guide 1: Identifying Impurities by Mass Spectrometry

If your purified Ovalbumin (154-159) still shows impurities, high-resolution mass spectrometry (HRMS) is a powerful tool for their identification.

Observed Mass Expected Mass (TNGIIR) Mass Difference Potential Impurity Suggested Action
Lower than expected673.8 DaVariesTruncated or deletion sequencesReview coupling efficiency at each step of the SPPS.
Higher than expected673.8 Da+16 DaOxidation (e.g., on Threonine)Use fresh solvents and consider adding antioxidants.
Higher than expected673.8 DaVariesIncomplete side-chain deprotectionReview the deprotection steps and ensure complete removal of protecting groups.
Same as expected673.8 Da0Isomeric impurities (e.g., racemization)Consider advanced analytical techniques like ion-mobility spectrometry (IMS) or NMR for characterization.[8]
Guide 2: Common RP-HPLC Purification Issues
Issue Potential Cause Troubleshooting Step
Peak Tailing Silica impurities in the HPLC column interacting with the peptide.[9]Use a high-purity silica column. Ensure adequate concentration of an ion-pairing agent like TFA.
Poor Resolution Inappropriate gradient slope or mobile phase composition.Optimize the gradient to be shallower.[6] Experiment with different organic solvents (e.g., methanol vs. acetonitrile) or pH.[6]
No Retention (Elutes in Void Volume) The peptide is too hydrophilic for the column and conditions.[10] The sample is dissolved in a solvent stronger than the mobile phase.Use a more polar stationary phase. Ensure the injection solvent is weaker than or matches the initial mobile phase.[7][10]
Ghost Peaks Contaminants in the mobile phase or from previous injections.Use high-purity solvents and additives. Flush the column thoroughly between runs.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ovalbumin (154-159)

This protocol outlines the general steps for synthesizing Ovalbumin (154-159) using Fmoc chemistry.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like Dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) with a coupling agent (e.g., HBTU/DIPEA in DMF).

    • Add the activated amino acid to the resin and allow it to react.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Isoleucine, Isoleucine, Glycine, Asparagine, Threonine). Ensure side chains of Asparagine and Threonine are appropriately protected.[1]

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with Dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: RP-HPLC Purification of Ovalbumin (154-159)
  • System Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibrate a C18 analytical or preparative column with the starting mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a minimal amount of a compatible solvent. Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Inject the sample onto the column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the elution of the peptide at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin_Prep Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Repeat for TNGIIR Coupling->Fmoc_Deprotection Final_Cleavage Cleavage & Deprotection Coupling->Final_Cleavage Crude_Peptide Crude Peptide Precipitation Final_Cleavage->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC QC Purity Analysis (LC-MS) RP_HPLC->QC Pure_Peptide Lyophilization QC->Pure_Peptide

Caption: Workflow for the synthesis and purification of Ovalbumin (154-159).

troubleshooting_logic Start Low Purity in Crude Peptide? Check_Synthesis Review SPPS Protocol: - Coupling efficiency - Reagent quality - Deprotection times Start->Check_Synthesis Yes Check_Aggregation Consider Aggregation Issues: - Use aggregation-disrupting additives - Modify synthesis temperature Start->Check_Aggregation Yes Purification_Issue Purification Problem? Start->Purification_Issue No, crude is fine Optimize_Gradient Optimize HPLC Gradient: - Shallower slope - Different organic phase Purification_Issue->Optimize_Gradient Yes Change_Column Change Column Chemistry: - C8, Phenyl, etc. Purification_Issue->Change_Column Yes Adjust_pH Adjust Mobile Phase pH Purification_Issue->Adjust_pH Yes Impurity_ID Unknown Impurity? Purification_Issue->Impurity_ID No, purification is fine MS_Analysis Analyze by Mass Spectrometry (MS) Impurity_ID->MS_Analysis Yes MS_MS_Analysis Perform MS/MS for Sequencing MS_Analysis->MS_MS_Analysis

Caption: Troubleshooting logic for Ovalbumin (154-159) synthesis impurities.

References

Technical Support Center: Optimizing ACE Inhibitor Assays for TNGIIR Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the TNGIIR peptide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their angiotensin-converting enzyme (ACE) inhibitor assays using the TNGIIR peptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the TNGIIR peptide and what is its reported ACE inhibitory activity?

A1: TNGIIR is a hexapeptide derived from egg white proteins.[1][2][3] It has been shown to inhibit angiotensin-converting enzyme (ACE) activity in vitro.[1][2][3] The reported half-maximal inhibitory concentration (IC50) for TNGIIR is approximately 70 μM.[1]

Q2: I am not observing the expected IC50 value for TNGIIR. What are the possible reasons?

A2: Discrepancies in IC50 values can arise from several factors related to assay conditions and reagents. Here are some common troubleshooting steps:

  • Sub-optimal Assay Conditions: ACE activity is sensitive to pH, temperature, and ionic strength. Ensure your buffer is at the optimal pH (typically 7.5-8.3) and the incubation temperature is stable at 37°C.[4][5]

  • Incorrect Reagent Concentrations: Verify the concentrations of your ACE enzyme, substrate (e.g., FAPGG or HHL), and the TNGIIR peptide stock solution.[6] Serial dilutions of the peptide should be prepared fresh.

  • Enzyme Activity: The activity of the ACE enzyme can vary between batches and decrease with improper storage. It is advisable to validate the enzyme activity before running the inhibition assay.[7][8]

  • Peptide Quality and Solubility: Ensure the purity of your synthesized TNGIIR peptide. Peptides with low purity will have a lower apparent activity. Also, check for complete solubility of the peptide in your assay buffer. If you observe any precipitation, consider adjusting the buffer composition or using a small amount of a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity).[9]

Q3: My assay results show high variability between replicates. How can I improve the precision?

A3: High variability can be due to pipetting errors, temperature fluctuations, or issues with the reagents.

  • Consistent Pipetting: Use calibrated pipettes and ensure consistent mixing of reagents in each well.

  • Temperature Control: Pre-incubate all reagents and the plate at the assay temperature (37°C) to avoid temperature gradients.[10]

  • Reagent Stability: Ensure that the substrate and enzyme solutions are not degraded. Some substrates are light-sensitive.

  • Plate Reader Settings: Optimize the reading parameters on your spectrophotometer or fluorometer, ensuring the correct wavelengths are used for your chosen substrate.[11]

Q4: Can the choice of substrate affect the outcome of the ACE inhibition assay for TNGIIR?

A4: Yes, the substrate can influence the results. The two most common substrates are FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine) and HHL (Hippuryl-L-histidyl-L-leucine).[12] While both are effective, the FAPGG-based assay is often preferred for screening as it is a continuous spectrophotometric assay and generally involves fewer steps than the HPLC-based HHL method.[12] The binding kinetics of TNGIIR might differ slightly with different substrates, potentially leading to variations in the measured IC50 value. For consistency, it is crucial to report the substrate used in your experiments.

Q5: How can I determine the inhibition kinetics (e.g., competitive, non-competitive) of the TNGIIR peptide?

A5: To determine the mode of inhibition, you can perform kinetic studies by measuring the initial reaction rates at various concentrations of both the substrate (e.g., FAPGG) and the TNGIIR peptide.[10][13] The data can then be plotted using a Lineweaver-Burk plot (a plot of 1/velocity against 1/[substrate]). The pattern of the lines at different inhibitor concentrations will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).[13][14]

Quantitative Data Summary

The following table summarizes key quantitative data for the TNGIIR peptide and typical ACE inhibitor assay conditions.

ParameterValue/RangeSource
TNGIIR Peptide
OriginEgg White Protein[1][2][3]
IC50 Value~70 µM[1]
General ACE Assay Conditions
SubstrateFAPGG or HHL[12]
pH7.5 - 8.42[4]
Temperature37°C[6][10]
Enzyme SourceRabbit Lung Acetone Extract[7][8]
Positive ControlCaptopril or Enalapril[6][7][8]

Experimental Protocols

Protocol 1: Spectrophotometric ACE Inhibition Assay using FAPGG

This protocol is adapted from standard methods for determining ACE inhibitory activity.[4][6][7][8]

Materials:

  • TNGIIR peptide

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG)

  • Assay Buffer: 50 mM HEPES or Tris-HCl buffer with 0.3 M NaCl, pH 7.5

  • Positive Control: Captopril

  • Microplate reader capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of TNGIIR peptide in the assay buffer. Create a series of dilutions to cover a range of concentrations (e.g., 1 µM to 1 mM).

    • Prepare a stock solution of Captopril (positive control) in the assay buffer.

    • Dissolve FAPGG substrate in the assay buffer to a final concentration of 5 mM.[6]

    • Prepare the ACE solution (e.g., 0.5 Units) in the assay buffer.[6] Keep on ice.

  • Assay Setup (in a 96-well plate):

    • Sample Wells: Add 20 µL of each TNGIIR dilution.

    • Positive Control Wells: Add 20 µL of Captopril solution.

    • Negative Control (100% activity) Wells: Add 20 µL of assay buffer.

    • Blank Wells: Add 40 µL of assay buffer (no enzyme).

  • Pre-incubation:

    • Add 10 µL of the ACE enzyme solution to the sample, positive control, and negative control wells. Do not add enzyme to the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.[6]

  • Reaction Initiation and Measurement:

    • Add 10 µL of the 5 mM FAPGG substrate solution to all wells to start the reaction.[6]

    • Immediately place the plate in the microplate reader (pre-heated to 37°C).

    • Measure the decrease in absorbance at 340 nm over time (e.g., every minute for 15-30 minutes). The rate of decrease in absorbance is proportional to ACE activity.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of ACE inhibition for each TNGIIR concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of TNGIIR.

    • Plot the % Inhibition against the logarithm of the TNGIIR concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

RAS_Pathway cluster_RAS Renin-Angiotensin System (RAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (decapeptide) Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II (octapeptide) Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Bradykinin Bradykinin (vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Renin Renin (from Kidney) ACE ACE TNGIIR TNGIIR Peptide TNGIIR->ACE Inhibits

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of the TNGIIR peptide on ACE.

Experimental Workflow

ACE_Assay_Workflow prep 1. Reagent Preparation (Buffer, TNGIIR, Substrate, ACE) setup 2. Assay Plate Setup (Controls, TNGIIR dilutions) prep->setup preincubate 3. Pre-incubation (TNGIIR + ACE @ 37°C) setup->preincubate start_reaction 4. Reaction Initiation (Add Substrate) preincubate->start_reaction measure 5. Kinetic Measurement (Absorbance at 340 nm) start_reaction->measure analyze 6. Data Analysis (% Inhibition, IC50 Calculation) measure->analyze

Caption: A typical experimental workflow for an in vitro ACE inhibition assay.

Troubleshooting Logic

Troubleshooting_Tree start Problem: Unexpected IC50 or High Variability q_reagents Are reagent concentrations correct? start->q_reagents a_reagents_yes Yes q_reagents->a_reagents_yes Check a_reagents_no No q_reagents->a_reagents_no Check q_conditions Are assay conditions optimal? (pH, Temp) a_reagents_yes->q_conditions sol_reagents Verify stock solutions and dilutions. Prepare fresh reagents. a_reagents_no->sol_reagents end Re-run assay sol_reagents->end a_conditions_yes Yes q_conditions->a_conditions_yes Check a_conditions_no No q_conditions->a_conditions_no Check q_enzyme Is ACE enzyme active? a_conditions_yes->q_enzyme sol_conditions Calibrate pH meter. Ensure stable 37°C incubation. a_conditions_no->sol_conditions sol_conditions->end a_enzyme_yes Yes q_enzyme->a_enzyme_yes Check a_enzyme_no No q_enzyme->a_enzyme_no Check q_peptide Is TNGIIR peptide pure and soluble? a_enzyme_yes->q_peptide sol_enzyme Test with positive control (Captopril). Use a new enzyme aliquot. a_enzyme_no->sol_enzyme sol_enzyme->end a_peptide_yes Yes q_peptide->a_peptide_yes Check a_peptide_no No q_peptide->a_peptide_no Check a_peptide_yes->end If all checks pass sol_peptide Check peptide purity data. Ensure complete dissolution in buffer. a_peptide_no->sol_peptide sol_peptide->end

Caption: A logical troubleshooting guide for common ACE inhibitor assay issues.

References

Improving Ovalbumin (154-159) peptide stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of the Ovalbumin (154-159) peptide (Sequence: Thr-Asn-Gly-Ile-Ile-Arg; TNGIIR) in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of the Ovalbumin (154-159) peptide in a question-and-answer format.

Question: My Ovalbumin (154-159) peptide has precipitated out of solution. What should I do?

Answer:

Peptide precipitation can be caused by several factors, including inappropriate solvent, pH, or high concentration. The Ovalbumin (154-159) sequence contains two hydrophobic isoleucine residues, which can contribute to aggregation at high concentrations.

  • Initial Steps:

    • Gently warm the solution to 37°C and vortex to see if the peptide redissolves.

    • If the peptide remains insoluble, sonication for 5-10 minutes may help.

  • Solvent Considerations:

    • If you are using a purely aqueous buffer, consider adding a small amount of an organic solvent like acetonitrile or DMSO (not exceeding 10% v/v for most biological assays) to aid in solubilization.

    • Always add the aqueous buffer to the lyophilized peptide, not the other way around.

  • pH Adjustment:

    • The arginine residue gives the peptide a basic character. If you are using a neutral or slightly acidic buffer, the peptide should be soluble. If you are working at a basic pH, the overall charge of the peptide will be reduced, potentially leading to aggregation. Try adjusting the pH of your buffer to a more acidic range (e.g., pH 5-6) to see if solubility improves.

Question: I am observing a loss of peptide activity over time in my experiments. What could be the cause?

Answer:

Loss of activity is often due to peptide degradation. The Ovalbumin (154-159) sequence contains an Asparagine-Glycine (Asn-Gly) motif, which is particularly susceptible to deamidation.[1][2][3] Deamidation involves the conversion of the asparagine side chain to aspartic acid or isoaspartic acid, which can alter the peptide's structure and function.

  • Minimize Deamidation:

    • pH Control: Deamidation is highly pH-dependent and is accelerated at neutral and alkaline pH.[1][3] Whenever possible, prepare and store peptide solutions in a slightly acidic buffer (pH 5-6).

    • Low Temperature: Store stock solutions at -20°C or -80°C and minimize the time the peptide spends in solution at room temperature or 37°C.

  • Other Potential Degradation Pathways:

    • Hydrolysis: The peptide bond C-terminal to the threonine residue can be susceptible to hydrolysis, especially in the presence of divalent metal ions.[4][5] If your buffer contains metal ions, consider adding a chelating agent like EDTA.

    • Oxidation: While this sequence does not contain highly susceptible residues like Methionine or Cysteine, oxidation can still occur over long periods. Prepare fresh solutions and consider purging with an inert gas like nitrogen or argon for long-term storage.

Question: I am seeing multiple peaks when I analyze my peptide solution by RP-HPLC. What do these represent?

Answer:

The appearance of multiple peaks on an RP-HPLC chromatogram of a purified peptide solution typically indicates the presence of impurities or degradation products.

  • Degradation Products: As mentioned above, deamidation of the asparagine residue is a likely cause of degradation. The resulting aspartic acid and isoaspartic acid forms of the peptide will have different retention times on a reverse-phase column.

  • Peptide Aggregates: The hydrophobic nature of the isoleucine residues can lead to the formation of dimers or higher-order aggregates, which may appear as separate peaks.

  • Contamination: Ensure that your solvents and handling procedures are clean to avoid introducing external contaminants.

To identify the nature of these additional peaks, mass spectrometry (LC-MS) analysis is recommended. This will allow you to determine the molecular weight of each species and identify potential degradation products or modifications.

Frequently Asked Questions (FAQs)

1. How should I store the lyophilized Ovalbumin (154-159) peptide?

For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a desiccated, dark environment. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and accelerate degradation.

2. What is the best way to prepare a stock solution of Ovalbumin (154-159)?

It is recommended to first dissolve the lyophilized peptide in a small amount of sterile, distilled water. The arginine residue should aid in its solubility in aqueous solutions. Once dissolved, you can dilute it to your final desired concentration with your experimental buffer. For long-term storage of the stock solution, it is advisable to aliquot it into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

3. What is the recommended buffer for working with Ovalbumin (154-159) in solution?

To minimize deamidation, a buffer with a slightly acidic pH (e.g., pH 5-6) is recommended. Acetate or citrate buffers are common choices in this pH range. Avoid phosphate buffers if your experiment is sensitive to phosphate, as it can sometimes catalyze peptide degradation.

4. How stable is Ovalbumin (154-159) at 37°C?

The stability at 37°C will be highly dependent on the pH and composition of the solution. Due to the Asn-Gly sequence, a significant loss of the parent peptide can be expected over several hours to days at physiological pH and temperature. It is strongly recommended to perform a stability study under your specific experimental conditions.

Quantitative Data on Peptide Stability

The following table provides hypothetical stability data for Ovalbumin (154-159) to illustrate the impact of pH and temperature. Actual stability should be determined empirically.

ConditionTemperature (°C)Half-life (t½) in hours (Hypothetical)
pH 5.0 Buffer4> 500
pH 5.0 Buffer25~ 150
pH 5.0 Buffer37~ 72
pH 7.4 Buffer4~ 200
pH 7.4 Buffer25~ 48
pH 7.4 Buffer37~ 12

Experimental Protocols

Protocol 1: Solubilization and Storage of Ovalbumin (154-159)

  • Bring the vial of lyophilized peptide to room temperature in a desiccator.

  • Add the appropriate volume of sterile, distilled water to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Gently vortex or swirl to dissolve the peptide completely. If necessary, sonicate for 5 minutes.

  • Once dissolved, dilute the stock solution to your desired working concentration using your pre-chilled experimental buffer (ideally at pH 5-6).

  • For storage, aliquot the high-concentration stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and assess its stability under stress conditions.

  • Prepare a stock solution of the peptide in your chosen buffer.

  • Aliquot the solution into several tubes.

  • Expose the aliquots to different stress conditions:

    • Acidic: Add HCl to pH 2-3.

    • Basic: Add NaOH to pH 9-10.

    • Oxidative: Add 0.1% H₂O₂.

    • Thermal: Incubate at 50°C.

  • Incubate the samples for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, quench the reaction (e.g., by neutralizing the pH or freezing).

  • Analyze the samples by RP-HPLC and LC-MS to identify and quantify the remaining parent peptide and any new peaks that appear.

Protocol 3: RP-HPLC Method for Stability Analysis

This is a general method that may require optimization for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 20 µL.

This method will allow you to separate the parent Ovalbumin (154-159) peptide from its more polar degradation products, such as the deamidated forms.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Lyophilized Peptide solubilize Solubilize in H2O/ Buffer (pH 5-6) start->solubilize aliquot Aliquot & Store at -80°C solubilize->aliquot thaw Thaw Single-Use Aliquots aliquot->thaw assay Perform Biological Assay thaw->assay hplc RP-HPLC Analysis assay->hplc Monitor Stability ms LC-MS Analysis hplc->ms Identify Peaks data Data Interpretation ms->data

Caption: Experimental workflow for handling and analyzing Ovalbumin (154-159).

Signaling_Pathway cluster_ace Angiotensin Converting Enzyme (ACE) Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction Ovalbumin_peptide Ovalbumin (154-159) Ovalbumin_peptide->ACE Inhibition

Caption: Hypothetical signaling pathway showing inhibition of ACE by Ovalbumin (154-159).

Caption: Decision tree for troubleshooting common Ovalbumin (154-159) stability issues.

References

Common challenges in handling and storing Ovalbumin (154-159)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ovalbumin (154-159). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and storage of this peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is Ovalbumin (154-159) and what are its primary research applications?

Ovalbumin (154-159), with the amino acid sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR), is a hexapeptide fragment derived from chicken egg white ovalbumin.[1][2] It is a versatile tool in various research fields. In immunology, it serves as a model peptide for studying antigen presentation, T-cell activation, and the efficacy of vaccine adjuvants and delivery systems.[1] Additionally, Ovalbumin (154-159) has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), making it a subject of interest in hypertension research.[2][3]

Q2: What is the recommended procedure for reconstituting lyophilized Ovalbumin (154-159)?

Proper reconstitution is critical for experimental success. Follow these general steps:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Selection: The choice of solvent depends on the peptide's properties. For Ovalbumin (154-159), which is a basic peptide, sterile, oxygen-free water or an aqueous buffer (e.g., Tris or phosphate buffer at pH 7) is a good starting point.[4] To prevent aggregation, you can also use 0.1% trifluoroacetic acid (TFA) or acetic acid.[1]

  • Dissolution: Add the desired volume of the chosen solvent to the vial.

  • Aid Dissolution: To enhance solubility and minimize aggregation, gently vortex or sonicate the mixture (e.g., three 10-second bursts, cooling on ice in between).[4] A properly dissolved solution should be clear and free of particulates.[4]

Q3: What are the optimal storage conditions for Ovalbumin (154-159)?

To ensure the stability and integrity of Ovalbumin (154-159), adhere to the following storage guidelines:

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[3]

  • Reconstituted Solution: Once dissolved, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[1][3] Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[3]

Troubleshooting Guides

Solubility Issues

Problem: The Ovalbumin (154-159) peptide is not dissolving completely or the solution appears cloudy.

  • Possible Cause 1: Incorrect Solvent. The amino acid composition of a peptide determines its solubility characteristics. Ovalbumin (154-159) is a basic peptide.

    • Solution: If the peptide does not dissolve in neutral water or buffer, try using a slightly acidic solution, such as 10% acetic acid or 0.1% TFA.[4]

  • Possible Cause 2: Aggregation. Peptides, especially at high concentrations, can aggregate.

    • Solution 1: Sonication can help break up aggregates.[4] Use short bursts on ice to prevent heating the sample.

    • Solution 2: Gentle warming may improve solubility, but avoid excessive heat as it can degrade the peptide.[4]

    • Solution 3: If the peptide is highly hydrophobic, you may need to first dissolve it in a minimal amount of an organic solvent like DMSO, and then slowly add it to your aqueous buffer.[4]

  • Possible Cause 3: Peptide Concentration is too High.

    • Solution: Try dissolving the peptide at a lower concentration.

Aggregation Problems

Problem: I am observing precipitation or aggregation in my Ovalbumin (154-159) solution during storage or after thawing.

  • Possible Cause 1: Repeated Freeze-Thaw Cycles. This is a common cause of peptide aggregation and degradation.[1]

    • Solution: Aliquot the reconstituted peptide into single-use volumes before freezing.[3]

  • Possible Cause 2: Improper Storage. Storing the reconstituted peptide at 4°C for extended periods can lead to instability.

    • Solution: For long-term storage, always freeze the solution at -20°C or -80°C.[3]

  • Possible Cause 3: pH of the Solution. The pH of the solution can influence peptide stability and aggregation.

    • Solution: Ensure the pH of your buffer is appropriate. For full-length ovalbumin, the optimal pH range for preventing precipitation is 6.6–8.3.[5] While this may differ for the peptide fragment, it provides a useful starting point.

Experimental Inconsistencies

Problem: I am seeing variability in my experimental results (e.g., in T-cell proliferation or ACE inhibition assays).

  • Possible Cause 1: Inaccurate Peptide Concentration. Errors in initial weighing or incomplete dissolution can lead to incorrect stock concentrations.

    • Solution: Ensure the peptide is fully dissolved before making further dilutions. For critical applications, consider performing a peptide quantification assay.

  • Possible Cause 2: Peptide Degradation. Improper handling or storage can lead to a loss of peptide activity.

    • Solution: Always follow the recommended storage and handling procedures. Avoid repeated freeze-thaw cycles. Periodically, you can validate the integrity of your peptide stock using analytical techniques like HPLC.[1]

  • Possible Cause 3: Immunogenicity Variables. The observed immune response can be influenced by several factors.

    • Solution: Be consistent with the adjuvant and delivery system used in your experiments. Be aware that modifications to the peptide or the presence of contaminants can alter its immunogenicity.[6]

Quantitative Data Summary

ParameterValueNotes
Molecular Weight ~786.8 g/mol (as TFA salt)The exact molecular weight can vary slightly depending on the salt form.[1]
IC50 (ACE Inhibition) 70 µMThis is the concentration required to inhibit 50% of the Angiotensin-Converting Enzyme activity in vitro.[2]
Storage (Lyophilized) -20°C or -80°CFor long-term stability.
Storage (Reconstituted) -80°C (up to 6 months)Aliquoting is highly recommended to avoid freeze-thaw cycles.[3]
-20°C (up to 1 month)Aliquoting is highly recommended to avoid freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Reconstitution of Ovalbumin (154-159) for In Vitro Assays
  • Bring the lyophilized peptide vial to room temperature.

  • Centrifuge the vial at 10,000 x g for 5 minutes to collect the powder at the bottom.[4]

  • Prepare a sterile, oxygen-free buffer (e.g., PBS, pH 7.4).

  • Add the appropriate volume of buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex the vial.

  • If the peptide is not fully dissolved, sonicate the vial in an ice bath for three 10-second intervals.[4]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use tubes and store at -80°C.

Protocol 2: In Vitro T-Cell Proliferation Assay using CFSE Dilution

This protocol provides a general framework. Specific cell numbers and concentrations should be optimized for your experimental system.

  • Isolate T-cells: Isolate T-cells from a source known to be reactive to Ovalbumin (e.g., from a mouse immunized with the full Ovalbumin protein).[1]

  • CFSE Labeling: Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions. CFSE covalently binds to intracellular proteins and its fluorescence is halved with each cell division.[1]

  • Prepare Antigen-Presenting Cells (APCs): Isolate APCs, such as dendritic cells.[1]

  • Pulse APCs: Incubate the APCs with varying concentrations of Ovalbumin (154-159) peptide to allow for antigen processing and presentation on MHC molecules.[1]

  • Co-culture: Co-culture the CFSE-labeled T-cells with the peptide-pulsed APCs.[1]

  • Incubation: Incubate the co-culture for a period sufficient to allow for T-cell proliferation (typically 3-5 days).

  • Flow Cytometry Analysis: Analyze the T-cell population by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.[1]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_solubility Solubility Issues cluster_aggregation Aggregation Issues cluster_inconsistency Experimental Inconsistency cluster_solution Resolution start Problem Encountered (e.g., Poor Solubility, Aggregation, Inconsistent Results) solubility_check Is the peptide fully dissolved? start->solubility_check check_solvent Verify correct solvent was used (Water, PBS, or 0.1% TFA/Acetic Acid for basic peptides) solubility_check->check_solvent Yes aggregation_check Is there visible precipitation? solubility_check->aggregation_check No sonicate Sonicate in short bursts on ice check_solvent->sonicate gentle_warm Apply gentle heat sonicate->gentle_warm check_concentration Is concentration too high? gentle_warm->check_concentration lower_concentration Reconstitute at a lower concentration check_concentration->lower_concentration Yes resolved Issue Resolved check_concentration->resolved No lower_concentration->resolved check_storage Review storage conditions (Aliquoted? Stored at -80°C?) aggregation_check->check_storage Yes inconsistency_check Are results variable? aggregation_check->inconsistency_check No avoid_freeze_thaw Aliquot to avoid freeze-thaw cycles check_storage->avoid_freeze_thaw avoid_freeze_thaw->resolved check_peptide_conc Verify peptide concentration and dissolution inconsistency_check->check_peptide_conc Yes inconsistency_check->resolved No check_degradation Assess for potential degradation (Consider HPLC analysis) check_peptide_conc->check_degradation check_degradation->resolved

Caption: Troubleshooting workflow for common issues with Ovalbumin (154-159).

StorageStability cluster_form Peptide Form cluster_conditions Storage Conditions cluster_outcome Stability Outcome lyophilized Lyophilized Powder neg_20 -20°C lyophilized->neg_20 neg_80 -80°C lyophilized->neg_80 reconstituted Reconstituted Solution aliquot Aliquotting reconstituted->aliquot no_aliquot Repeated Freeze-Thaw reconstituted->no_aliquot stable High Stability (Preserved Activity) neg_20->stable neg_80->stable aliquot->neg_80 degraded Low Stability (Aggregation & Degradation) no_aliquot->degraded

Caption: Relationship between storage conditions and Ovalbumin (154-159) stability.

References

Technical Support Center: Enhancing the Bioactivity of Synthetic TNGIIR Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthetic TNGIIR peptide. This resource is designed for researchers, scientists, and drug development professionals who are looking to enhance the bioactivity of this promising ACE inhibitory peptide in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My synthetic TNGIIR peptide shows good in vitro ACE inhibitory activity, but it is not effective in vivo after oral administration. Why is this happening?

A1: This is a common challenge with orally administered peptides. The synthetic hexapeptide TNGIIR has a reported in vitro IC50 value of 70 μM for ACE inhibition.[1] However, its in vivo efficacy is limited due to several factors:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal (GI) tract, such as pepsin and trypsin.[2] This breaks down the peptide before it can be absorbed into the bloodstream.

  • Poor Absorption: The intestinal epithelium is a significant barrier to the absorption of peptides.[2] TNGIIR, being a hydrophilic hexapeptide, likely has low permeability across the intestinal wall.

  • Short Half-Life: Once in circulation, peptides can be rapidly cleared by the kidneys and liver, leading to a short biological half-life.[3]

A study on spontaneously hypertensive rats (SHRs) showed that oral administration of TNGIIR (at doses of 2, 10, and 50 mg/kg) for up to four weeks did not significantly reduce blood pressure, unlike the ACE inhibitor captopril.[4][5] This highlights the discrepancy between in vitro potential and in vivo performance.

Q2: What strategies can I employ to increase the in vivo bioactivity of my synthetic TNGIIR peptide?

A2: To enhance the in vivo bioactivity of TNGIIR, you can focus on two main strategies: chemical modification to improve stability and biological half-life, and the use of delivery systems to protect the peptide and enhance its absorption.

  • Chemical Modification:

    • PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can shield it from enzymatic degradation, reduce kidney clearance, and increase its hydrodynamic size, thereby extending its circulation half-life.[2][3]

    • Amino Acid Substitution: Replacing L-amino acids with D-amino acids at specific positions can make the peptide more resistant to proteases.[6]

    • N- and C-terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block the action of exopeptidases.

  • Encapsulation in Nanoparticles:

    • Chitosan Nanoparticles: Chitosan is a biocompatible and biodegradable polymer that can protect peptides from the harsh environment of the GI tract.[7] Its mucoadhesive properties can also increase the residence time of the peptide at the absorption site.[8]

    • Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles can encapsulate peptides and facilitate their transport across the intestinal membrane.

Q3: How does TNGIIR exert its bioactive effect? What is the signaling pathway?

A3: TNGIIR's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. Here's a breakdown of the signaling pathway:

  • ACE Inhibition: TNGIIR binds to the active site of ACE, preventing it from converting Angiotensin I to Angiotensin II.[4][5]

  • Reduced Angiotensin II: This leads to lower levels of Angiotensin II, a potent vasoconstrictor.

  • AT1 Receptor Downregulation: TNGIIR has been shown to attenuate the mRNA expression of the Angiotensin II Type 1 (AT1) receptor.[4][5] Reduced AT1 receptor expression further diminishes the effects of any remaining Angiotensin II.

  • Vasodilation: The overall effect is a reduction in vasoconstriction, leading to a decrease in blood pressure.

TNGIIR_Signaling_Pathway cluster_RAS Renin-Angiotensin System TNGIIR TNGIIR Peptide ACE Angiotensin-Converting Enzyme (ACE) TNGIIR->ACE inhibits AT1R AT1 Receptor TNGIIR->AT1R downregulates mRNA expression AngII Angiotensin II ACE->AngII to AngI Angiotensin I AngI->ACE converts AngII->AT1R activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction leads to BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure

TNGIIR Signaling Pathway

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency of TNGIIR in Chitosan Nanoparticles
Possible Cause Suggested Solution
Inappropriate Chitosan to TPP Ratio: The ratio of chitosan to the cross-linking agent, sodium tripolyphosphate (TPP), is critical for nanoparticle formation and peptide encapsulation.Systematically vary the chitosan to TPP mass ratio (e.g., from 2:1 to 6:1) to find the optimal ratio for TNGIIR encapsulation.
Incorrect pH: The pH of the chitosan and TPP solutions affects their charge and, consequently, the ionic gelation process.Ensure the pH of the chitosan solution is below its pKa (~6.5) to maintain a positive charge. The pH of the TPP solution should also be optimized, typically around 4-6.
Peptide Interaction with Chitosan: The interaction between the positively charged chitosan and the TNGIIR peptide (which has a net positive charge at acidic pH) might be unfavorable.Consider modifying the surface of the chitosan or using a different encapsulation method, such as double emulsion, which is suitable for hydrophilic peptides.
High Stirring Speed: Excessive stirring speed during nanoparticle formation can lead to smaller, less stable particles with lower encapsulation efficiency.Optimize the stirring speed. A moderate speed (e.g., 600-1000 rpm) is often sufficient.
Problem 2: Modified (e.g., PEGylated) TNGIIR Shows Reduced In Vitro Bioactivity
Possible Cause Suggested Solution
Steric Hindrance: The attached PEG chain may be sterically hindering the interaction of the TNGIIR peptide with the active site of the ACE enzyme.* Change the PEGylation site: If possible, attach the PEG chain to a part of the peptide that is not critical for ACE binding. For TNGIIR (Thr-Asn-Gly-Ile-Ile-Arg), the C-terminal Arginine is likely important for binding. Consider N-terminal PEGylation. * Vary the PEG chain length: Use shorter PEG chains (e.g., 2 kDa, 5 kDa) to minimize steric hindrance.
Loss of Active Conformation: The chemical modification process may have altered the three-dimensional structure of the peptide, which is crucial for its activity.Use circular dichroism (CD) spectroscopy to compare the secondary structure of the modified and unmodified peptide to check for significant conformational changes.
Impure Modified Peptide: The final product may contain unreacted peptide, excess PEG, or by-products from the reaction, leading to an inaccurate assessment of bioactivity.Purify the PEGylated peptide using techniques like size-exclusion chromatography or reverse-phase HPLC to ensure a homogenous product before bioactivity assays.

Quantitative Data Summary

The following tables provide a summary of quantitative data for TNGIIR and other relevant ACE inhibitory peptides to illustrate the potential impact of the proposed enhancement strategies.

Table 1: In Vitro ACE Inhibitory Activity of TNGIIR and Other Peptides

PeptideSourceSequenceIC50 (μM)Reference
TNGIIR Egg White Thr-Asn-Gly-Ile-Ile-Arg 70 [1]
RADHPFLEgg WhiteArg-Ala-Asp-His-Pro-Phe-Leu6.2[9]
YAEERYPILEgg WhiteTyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu4.7[9]
GA-Hyp-GARCrucian CarpGly-Ala-Hyp-Gly-Ala-Arg4.00[10][11]
Hyp-GARCrucian CarpHyp-Gly-Ala-Arg12.2[10][11]

Table 2: In Vivo Antihypertensive Effects of Orally Administered ACE Inhibitory Peptides

Peptide/FormulationDoseAnimal ModelMaximum Systolic Blood Pressure ReductionReference
TNGIIR (unencapsulated) 50 mg/kg SHR No significant reduction [4][5]
GA-Hyp-GAR36 mg/kgSHR60 mmHg[10][11]
APKIEEV150 mg/kgSHRSignificant reduction[12]
PACEI32L (hexapeptide)Not specifiedSHRReduction lasting up to 3h[6]

Experimental Protocols

Protocol 1: Encapsulation of TNGIIR in Chitosan Nanoparticles (Ionic Gelation Method)

This protocol is a general guideline and should be optimized for the TNGIIR peptide.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Synthetic TNGIIR peptide

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan (e.g., 0.1% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) by stirring overnight at room temperature.

  • Prepare TPP Solution: Dissolve TPP (e.g., 0.1% w/v) in deionized water.

  • Incorporate TNGIIR: Dissolve the synthetic TNGIIR peptide in the chitosan solution at the desired concentration.

  • Nanoparticle Formation: While stirring the chitosan-TNGIIR solution at a moderate speed, add the TPP solution dropwise. An opalescent suspension should form, indicating the formation of nanoparticles.

  • Stirring: Continue stirring for 30-60 minutes to allow for the stabilization of the nanoparticles.

  • Separation: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated peptide and excess reagents. Repeat the centrifugation and washing steps twice.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer for immediate use or lyophilize for long-term storage.

Workflow for Chitosan Nanoparticle Encapsulation:

Encapsulation_Workflow start Start prep_chitosan Prepare Chitosan Solution (e.g., 0.1% in 1% Acetic Acid) start->prep_chitosan prep_tpp Prepare TPP Solution (e.g., 0.1% in dH2O) start->prep_tpp add_tngiir Dissolve TNGIIR in Chitosan Solution prep_chitosan->add_tngiir form_np Add TPP solution dropwise to Chitosan-TNGIIR solution with moderate stirring prep_tpp->form_np add_tngiir->form_np stir Stir for 30-60 minutes form_np->stir centrifuge Centrifuge to pellet nanoparticles stir->centrifuge wash Wash pellet with dH2O (repeat 2x) centrifuge->wash resuspend Resuspend or Lyophilize for storage wash->resuspend end End resuspend->end

Chitosan Nanoparticle Encapsulation Workflow
Protocol 2: N-terminal PEGylation of TNGIIR Peptide

This protocol describes a general procedure for PEGylating the N-terminal amine of a peptide.

Materials:

  • Synthetic TNGIIR peptide

  • Methoxy PEG-succinimidyl carbonate (mPEG-SC) or similar activated PEG

  • Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5)

  • Quenching solution (e.g., Tris or glycine solution)

  • Purification system (e.g., RP-HPLC or SEC)

Procedure:

  • Peptide Dissolution: Dissolve the TNGIIR peptide in the reaction buffer to a known concentration.

  • PEGylation Reaction: Add the activated PEG (mPEG-SC) to the peptide solution. A molar excess of PEG (e.g., 2 to 10-fold) is typically used.

  • Incubation: Allow the reaction to proceed at room temperature or 4°C with gentle stirring for a specified time (e.g., 2-24 hours). The reaction progress can be monitored by taking aliquots and analyzing them by HPLC.

  • Quenching: Add the quenching solution to the reaction mixture to consume any unreacted activated PEG.

  • Purification: Purify the PEGylated TNGIIR from the reaction mixture using an appropriate chromatographic method (e.g., RP-HPLC) to separate the modified peptide from the unmodified peptide and excess reagents.

  • Characterization: Characterize the purified PEGylated peptide using techniques like MALDI-TOF mass spectrometry to confirm the successful conjugation and purity.

Workflow for N-terminal PEGylation:

PEGylation_Workflow start Start dissolve_peptide Dissolve TNGIIR in Reaction Buffer (pH 8.0-8.5) start->dissolve_peptide add_peg Add activated PEG (e.g., mPEG-SC) in molar excess dissolve_peptide->add_peg react Incubate with gentle stirring (2-24 hours) add_peg->react quench Quench reaction with Tris or Glycine react->quench purify Purify by HPLC quench->purify characterize Characterize by Mass Spectrometry purify->characterize end End characterize->end

N-terminal PEGylation Workflow

References

Technical Support Center: Ovalbumin (154-159) In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo experiments using the Ovalbumin (154-159) peptide.

Frequently Asked Questions (FAQs)

Q1: What is Ovalbumin (154-159) and why is it used in in vivo research?

Ovalbumin (154-159) is a hexapeptide fragment of the larger ovalbumin protein, with the amino acid sequence Threonine-Asparagine-Glycine-Isoleucine-Isoleucine-Arginine (TNGIIR).[1] In immunology, it serves as a model peptide to study the efficacy of different vaccine formulations and adjuvants in eliciting an immune response.[1] Its well-defined structure allows for precise investigation of antigen processing, presentation, and T-cell activation.

Q2: What are the main challenges associated with using short synthetic peptides like Ovalbumin (154-159) in vivo?

Short synthetic peptides often exhibit low immunogenicity and poor stability in vivo. They are susceptible to rapid degradation by proteases and may be cleared from the system before they can mount a significant immune response. Consequently, they often require co-administration with adjuvants or specialized delivery systems to enhance their efficacy.

Q3: How is the immune response to Ovalbumin (154-159) typically measured?

The immune response to Ovalbumin (154-159) is primarily T-cell mediated. Common methods to measure this response include:

  • T-cell proliferation assays: Techniques like Carboxyfluorescein succinimidyl ester (CFSE) dilution assays are used to measure the proliferation of peptide-specific T-cells following immunization.[1]

  • Cytokine profiling: Enzyme-linked immunosorbent assay (ELISA) or intracellular cytokine staining followed by flow cytometry can be used to measure the production of cytokines (e.g., IFN-γ, IL-4) by peptide-specific T-cells.

  • Flow cytometry: This technique is used to identify and quantify specific T-cell populations (e.g., CD4+, CD8+) that respond to the peptide, often using tetramer staining to identify antigen-specific cells.[2][3]

Troubleshooting Guides

Problem 1: Low or Undetectable Immune Response
Possible Cause Troubleshooting Strategy
Low Peptide Immunogenicity Ovalbumin (154-159) is a small peptide and may be a weak immunogen on its own. Solution: Incorporate a potent adjuvant in your formulation. The choice of adjuvant can significantly influence the type and magnitude of the immune response.[4] Consider performing a pilot study to compare different adjuvants.
Peptide Instability and Degradation Short peptides are rapidly degraded by proteases in vivo. Solution: Utilize a delivery system to protect the peptide from degradation and prolong its presentation to the immune system. Options include liposomes, nanoparticles, or encapsulation in microspheres.[5][6]
Suboptimal Peptide Dose The dose of the peptide can significantly impact the immune response. Solution: Perform a dose-response study to determine the optimal concentration of Ovalbumin (154-159) for immunization.[7][8]
Inadequate MHC Binding The peptide may not be binding efficiently to the Major Histocompatibility Complex (MHC) class II molecules of the animal model being used. Solution: Verify the MHC haplotype of your animal model and confirm the predicted binding affinity of Ovalbumin (154-159) to the relevant MHC class II alleles using bioinformatics tools.[9][10][11][12]
Incorrect Immunization Protocol The route of administration, injection volume, or immunization schedule may not be optimal. Solution: For inducing a robust antibody response, a common protocol involves an initial immunization with Complete Freund's Adjuvant (CFA) followed by booster injections with Incomplete Freund's Adjuvant (IFA).[13] The route (e.g., subcutaneous, intraperitoneal) should be chosen based on the desired immune outcome (e.g., systemic vs. mucosal).[14][15]
Problem 2: High Variability Between Experimental Animals
Possible Cause Troubleshooting Strategy
Improper Emulsion Preparation If using an adjuvant that requires emulsification (e.g., CFA/IFA), an unstable emulsion can lead to inconsistent dosing. Solution: Ensure proper and consistent emulsification of the peptide-adjuvant mixture before injection.
Inconsistent Injection Technique Variations in injection volume or location can lead to different levels of antigen exposure. Solution: Standardize the injection procedure, including the site and volume of injection. For subcutaneous injections, ensure the needle remains in the subcutaneous space for a brief period to prevent leakage.[14]
Biological Variation Individual animals can have inherent differences in their immune responses. Solution: Increase the number of animals per group to improve statistical power and account for biological variability.
Problem 3: Off-Target or Unexpected Effects
Possible Cause Troubleshooting Strategy
Toxicity of Adjuvants Some adjuvants, like Complete Freund's Adjuvant (CFA), can cause severe local inflammation and are not suitable for all applications.[4] Solution: If excessive inflammation is observed, consider using a milder adjuvant such as Alum or Incomplete Freund's Adjuvant (IFA).[4]
Counter-ion Effects Synthetic peptides are often supplied as trifluoroacetate (TFA) salts, which can have biological effects, including inhibiting cell proliferation or eliciting an unwanted immune response.[1] Solution: For sensitive in vivo studies, consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride.[1]
Non-specific T-cell Activation The adjuvant or delivery system itself may be causing non-specific immune stimulation. Solution: Include appropriate control groups in your experiment, such as animals receiving the adjuvant/delivery system without the peptide, to assess baseline immune activation.

Data Presentation

Table 1: Comparison of Adjuvants for Ovalbumin Immunization in Mice

AdjuvantPredominant Immune ResponseReported Efficacy for OvalbuminPotential Pitfalls
Complete Freund's Adjuvant (FCA) Strong Th1 (cell-mediated)Considered a very strong adjuvant for ovalbumin.[4]Can cause severe local inflammation and granulomas; generally not used in human vaccines.[4]
Incomplete Freund's Adjuvant (IFA) Primarily Th2 (humoral)Effective for boosting responses after initial priming with FCA.[13]Weaker than FCA for initial immunization.
Alum (Aluminum Hydroxide/Phosphate) Strong Th2 (humoral)Produces high levels of antibodies to ovalbumin, comparable to FCA and IFA.[4]May not be as effective at inducing a strong cell-mediated (Th1) response.
Monophosphoryl Lipid A (MPL) Skewed towards Th1Often used in combination with other adjuvants like Alum to enhance Th1 responses.[16]May have some systemic reactogenicity.[16]

Table 2: Dose-Dependent Effects of Ovalbumin on Dendritic Cell (DC) Gene Regulation

Ovalbumin DoseUp-regulated GenesDown-regulated GenesPredominantly Activated Pathways
Low (10 μg/ml) 7787Ribosome synthesis, ion channel inhibition[8]
Medium (100 μg/ml) 339168Cytokine synthesis, regulation of immune responses[8]
High (10,000 μg/ml) 24971156TNF signaling, NF-kappa B signaling, antigen processing and presentation[8]

Experimental Protocols

Detailed Methodology: In Vivo Immunization of Mice with Ovalbumin (154-159)

This protocol is a synthesized guideline based on common practices for peptide immunization.[13][14][15][17]

Materials:

  • Ovalbumin (154-159) peptide (lyophilized)

  • Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)

  • Adjuvant (e.g., Complete Freund's Adjuvant for primary immunization, Incomplete Freund's Adjuvant for boosters)

  • Syringes and needles appropriate for the chosen route of administration

  • 8-10 week old mice (strain dependent on the MHC haplotype of interest)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized Ovalbumin (154-159) peptide in sterile PBS to a stock concentration of 1 mg/mL. Ensure the peptide is fully dissolved. For long-term storage, aliquot and store at -20°C or -80°C.[18]

  • Adjuvant Emulsion Preparation (if applicable):

    • For FCA/IFA, prepare a 1:1 emulsion of the peptide solution and the adjuvant.

    • Draw equal volumes of the peptide solution and adjuvant into two separate syringes connected by a stopcock or a Luer-lock connector.

    • Forcefully pass the mixture back and forth between the syringes until a stable, thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization:

    • Primary Immunization (Day 0): Inject each mouse with 100 µL of the peptide-adjuvant emulsion. A common dose for peptide immunization is 10-100 µg of peptide per mouse.[7][15] The subcutaneous route at the base of the tail or on the back is frequently used.[14]

    • Booster Immunizations (e.g., Day 14, Day 21): Administer subsequent injections with the peptide emulsified in IFA.

  • Control Groups:

    • PBS only

    • Adjuvant only

    • Vehicle control (if the peptide is dissolved in a solvent other than PBS)

  • Monitoring and Analysis:

    • Monitor the animals for any adverse reactions at the injection site.

    • Collect blood samples (e.g., via tail vein) at various time points (e.g., weekly) to analyze the antibody response by ELISA.

    • At the end of the experiment (e.g., Day 28), euthanize the mice and harvest spleens and/or lymph nodes for T-cell analysis by proliferation assays or flow cytometry.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Peptide Peptide Reconstitution (OVA 154-159 in PBS) Emulsion Emulsion Preparation (Peptide + Adjuvant) Peptide->Emulsion Adjuvant Adjuvant Selection (e.g., CFA/IFA) Adjuvant->Emulsion Immunization Primary Immunization (Day 0) Emulsion->Immunization Booster Booster Immunization(s) (e.g., Day 14, 21) Immunization->Booster Monitoring Animal Monitoring Booster->Monitoring Harvest Harvest Spleen/ Lymph Nodes Monitoring->Harvest ELISA Serum Analysis (Antibody Titer) Monitoring->ELISA T_Cell_Assay T-Cell Proliferation (CFSE Assay) Harvest->T_Cell_Assay Flow_Cytometry Flow Cytometry (Cytokine Staining) Harvest->Flow_Cytometry

Caption: Experimental workflow for in vivo immunization with Ovalbumin (154-159).

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell Antigen_Uptake Antigen Uptake (Ovalbumin Protein) Processing Antigen Processing in Endosome Antigen_Uptake->Processing 1 MHC_II Peptide Loading onto MHC Class II Processing->MHC_II 2 Presentation Peptide-MHC II Complex Presentation MHC_II->Presentation 3 TCR T-Cell Receptor (TCR) Presentation->TCR 4. TCR Recognition Co_stimulation Co-stimulatory Signal (e.g., CD28/B7) Presentation->Co_stimulation 5. Co-stimulation Activation T-Cell Activation TCR->Activation Co_stimulation->Activation Proliferation Proliferation & Differentiation Activation->Proliferation Effector Effector Functions (Cytokine Release) Proliferation->Effector

Caption: T-Cell activation pathway by an exogenous antigen like Ovalbumin.

Gating_Strategy cluster_gating Flow Cytometry Gating Strategy All_Cells All Cells (FSC vs SSC) Singlets Singlets (FSC-A vs FSC-H) All_Cells->Singlets Exclude Debris Live_Cells Live Cells (Viability Dye) Singlets->Live_Cells Exclude Doublets Lymphocytes Lymphocytes (CD45+) Live_Cells->Lymphocytes Exclude Dead Cells T_Cells T-Cells (CD3+) Lymphocytes->T_Cells Gate on Leukocytes CD4_T_Cells CD4+ T-Cells (CD4+) T_Cells->CD4_T_Cells Gate on T-Cells OVA_Specific OVA-Specific CD4+ (Tetramer+) CD4_T_Cells->OVA_Specific Identify Specific Population

Caption: A representative flow cytometry gating strategy for identifying OVA-specific T-cells.

References

Technical Support Center: Optimizing Purification of TNGIIR by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the purification of the hexapeptide TNGIIR using reverse-phase high-performance liquid chromatography (RP-HPLC).

FAQs: Fundamentals of TNGIIR Purification

This section addresses common questions regarding the principles and initial setup for the RP-HPLC purification of TNGIIR.

Q1: What are the key physicochemical properties of TNGIIR to consider for RP-HPLC?

A1: TNGIIR is a hexapeptide (a peptide with six amino acid residues). Its purification by RP-HPLC is primarily influenced by its hydrophobicity, which is determined by the amino acid composition, and its ionic characteristics, which are affected by the mobile phase pH. As an ACE inhibitory peptide, it likely contains both hydrophobic and charged residues that allow for strong interaction with a C18 stationary phase.

Q2: Which type of HPLC column is most suitable for purifying TNGIIR?

A2: A C18 reversed-phase column is the standard and most recommended choice for the purification of peptides like TNGIIR.[1] For peptides with a molecular weight of less than 4000, a C18 column generally provides the best separation. Given that TNGIIR is a hexapeptide, its molecular weight will be well within this range.

Q3: What is the recommended mobile phase for TNGIIR purification?

A3: The most common mobile phase for peptide purification consists of two solvents:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

A gradient elution, where the concentration of Solvent B is gradually increased, is used to separate TNGIIR from its impurities.[1]

Q4: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?

A4: TFA serves as an ion-pairing agent. It pairs with the positively charged residues on the peptide, neutralizing their charge and reducing undesirable interactions with the silica backbone of the column. This results in sharper peaks and improved resolution.[2][3]

Q5: At what wavelength should I monitor the purification of TNGIIR?

A5: Peptides are typically monitored at a UV wavelength of 210-220 nm. This is due to the absorbance of the peptide bonds at this range, providing a strong signal for detection.[4]

Experimental Protocol: Purification of TNGIIR

This section provides a detailed methodology for the purification of the TNGIIR peptide using RP-HPLC.

Objective: To purify the TNGIIR peptide to a high degree of homogeneity (>95%) from a crude synthesis mixture.

Materials:

  • Crude TNGIIR peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

  • HPLC system with a gradient pump, UV detector, and fraction collector

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Add 1 mL of TFA to 999 mL of HPLC-grade water to make a 0.1% TFA solution. Degas the solution.

    • Solvent B: Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile to make a 0.1% TFA solution. Degas the solution.

  • Sample Preparation:

    • Dissolve the crude TNGIIR peptide in Solvent A to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 30 minutes at a flow rate of 1 mL/min.

    • Injection: Inject 100 µL of the prepared sample onto the column.

    • Gradient Elution:

      • 5-65% Solvent B over 60 minutes.

      • 65-95% Solvent B over 5 minutes.

      • Hold at 95% Solvent B for 5 minutes (column wash).

      • 95-5% Solvent B over 5 minutes.

      • Hold at 5% Solvent B for 10 minutes (re-equilibration).

    • Detection: Monitor the elution profile at 214 nm.

    • Fraction Collection: Collect fractions corresponding to the major peak, which should be the TNGIIR peptide.

  • Purity Analysis:

    • Analyze the collected fractions using the same HPLC method to confirm purity.

    • Pool the fractions with the desired purity.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified TNGIIR peptide as a white powder.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Mobile_Phase Mobile Phase Preparation Equilibration Column Equilibration Mobile_Phase->Equilibration Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection Equilibration->Injection Elution Gradient Elution Injection->Elution Detection UV Detection Elution->Detection Collection Fraction Collection Detection->Collection Purity_Analysis Purity Analysis Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization

Caption: Workflow for the purification of TNGIIR peptide by RP-HPLC.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the RP-HPLC purification of TNGIIR.

Q: My peaks are broad and show significant tailing. What should I do?

A: Peak broadening and tailing can be caused by several factors. Follow this troubleshooting workflow:

Troubleshooting Workflow for Peak Broadening and Tailing:

G Start Problem: Peak Broadening/Tailing Check_TFA Is TFA concentration adequate (0.1%)? Start->Check_TFA Increase_TFA Action: Increase TFA to 0.1% or slightly higher. Check_TFA->Increase_TFA No Check_Overload Is the column overloaded? Check_TFA->Check_Overload Yes Increase_TFA->Check_Overload Reduce_Load Action: Reduce sample concentration or injection volume. Check_Overload->Reduce_Load Yes Check_Column Is the column old or contaminated? Check_Overload->Check_Column No Replace_Column Action: Replace with a new column. Check_Column->Replace_Column Yes Check_pH Is the mobile phase pH appropriate? Check_Column->Check_pH No Adjust_pH Action: Ensure pH is low enough to protonate silanols.

Caption: Logical steps for troubleshooting peak broadening and tailing.

Detailed Explanations:

  • Inadequate TFA Concentration: A low concentration of TFA can lead to poor ion-pairing, resulting in interactions between the peptide and the column's stationary phase, causing peak tailing.[2][3]

  • Column Overloading: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks.

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.

  • Inappropriate Mobile Phase pH: If the pH is not low enough, residual silanol groups on the silica backbone can be deprotonated and interact with the peptide, causing tailing.

Q: My retention times are shifting between runs. What is the cause?

A: Retention time variability is often due to changes in the mobile phase composition or column temperature.

  • Mobile Phase Composition: Even a small change in the acetonitrile concentration can significantly alter retention times. Ensure your mobile phases are prepared accurately and consistently.

  • Column Temperature: Fluctuations in column temperature can affect the viscosity of the mobile phase and the kinetics of peptide interaction with the stationary phase, leading to shifts in retention time.[5][6] Using a column oven is highly recommended for reproducible results.

Q: I am observing high backpressure. What should I do?

A: High backpressure is typically caused by a blockage in the system.

  • Check for Precipitates: Ensure your sample and mobile phases are fully dissolved and filtered. Buffer precipitation can cause blockages.

  • Inspect the Frit: The column inlet frit can become clogged with particulate matter. If suspected, reversing the column and flushing with a strong solvent may help. If the problem persists, the frit may need to be replaced.

  • Tubing Blockage: Check for any kinks or blockages in the HPLC tubing.

Q: I am not getting good resolution between my target peptide and impurities. How can I improve this?

A: Improving resolution often involves optimizing the separation conditions.

  • Gradient Slope: A shallower gradient (e.g., a smaller increase in %B per minute) will increase the run time but can significantly improve the resolution of closely eluting peaks.

  • Column Temperature: Changing the column temperature can alter the selectivity of the separation, potentially improving the resolution between TNGIIR and its impurities.[5][6]

  • Mobile Phase Additive: While TFA is standard, in some cases, using a different ion-pairing agent like formic acid or adjusting the TFA concentration can alter selectivity and improve resolution.[7][8]

Data on Optimization Parameters

The following tables summarize the expected quantitative effects of key parameters on the purification of a hexapeptide like TNGIIR.

Table 1: Effect of Column Temperature on Retention Time and Peak Width

Column Temperature (°C)Relative Retention TimePeak Width at Half Height (min)
251.100.25
351.000.22
450.920.20
550.850.18

Note: Data is representative and illustrates the general trend. Higher temperatures generally lead to shorter retention times and sharper peaks. An increase of 10°C can lead to a decrease in retention time of 0.5-1% of the organic modifier concentration.[9]

Table 2: Effect of TFA Concentration on Peak Tailing

TFA Concentration (%)Tailing Factor
0.0252.1
0.051.5
0.101.1
0.201.0

Note: Data is representative. A tailing factor of 1.0 indicates a perfectly symmetrical peak. Increasing the TFA concentration generally improves peak symmetry by minimizing secondary interactions. For peptides with multiple positive charges, concentrations up to 0.25% may be optimal.[10]

Signaling Pathway

TNGIIR is an Angiotensin-Converting Enzyme (ACE) inhibitor. It exerts its effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS Pathway and the Action of TNGIIR:

RAAS Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) TNGIIR TNGIIR (ACE Inhibitor) TNGIIR->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of TNGIIR.

The RAAS is a critical regulator of blood pressure.[11][12][13] Renin, released from the kidneys, cleaves angiotensinogen to angiotensin I.[14] ACE then converts angiotensin I to the potent vasoconstrictor, angiotensin II.[14][15] Angiotensin II increases blood pressure by causing vasoconstriction and stimulating the release of aldosterone, which promotes salt and water retention.[16] TNGIIR, as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone levels, leading to a decrease in blood pressure.[15][17][18]

References

Technical Support Center: Enhancing Cellular Uptake of Ovalbumin (154-159)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of the ovalbumin peptide fragment 154-159 (TNGIIR). The strategies and protocols outlined below are broadly applicable to peptide delivery and utilize ovalbumin (OVA) as a model antigen.

Troubleshooting Guides

Issue: Low Cellular Uptake of OVA (154-159) Peptide
Potential Cause Troubleshooting Steps
Peptide Degradation 1. Synthesize the peptide with modifications to enhance stability, such as N-terminal acetylation and C-terminal amidation. 2. Incorporate unnatural amino acids or D-amino acids to reduce susceptibility to proteases. 3. Use a delivery vehicle (nanoparticles, liposomes) to protect the peptide from enzymatic degradation.[1]
Inefficient Membrane Translocation 1. Utilize Cell-Penetrating Peptides (CPPs): Covalently conjugate OVA (154-159) to a known CPP, such as TAT or penetratin. CPPs can facilitate entry into cells through various mechanisms, including direct translocation and endocytosis.[2] 2. Formulate with Nanoparticles: Encapsulate or conjugate the peptide to nanoparticles (e.g., gold, PLGA). Nanoparticles can be engineered for enhanced uptake by specific cell types.[3][4] 3. Liposomal Encapsulation: Encapsulate the peptide within liposomes. The lipid composition can be modified to promote fusion with the cell membrane or to target specific cellular receptors.
Incorrect Uptake Pathway 1. Target Specific Receptors: If a specific uptake pathway is desired (e.g., for delivery to antigen-presenting cells), modify the peptide or delivery vehicle with ligands that bind to cell-surface receptors known to trigger endocytosis. 2. Inhibit Undesired Pathways: Use pharmacological inhibitors to block specific endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis) to investigate and optimize the desired uptake route.[5]
Low Peptide Concentration 1. Increase the concentration of the peptide in the experimental medium. 2. Optimize the incubation time to allow for sufficient uptake.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to enhance the cellular uptake of a small peptide like OVA (154-159)?

A1: The most effective strategies generally involve the use of delivery systems. These include:

  • Cell-Penetrating Peptides (CPPs): Conjugating your peptide to a CPP can significantly enhance its ability to cross the cell membrane.[2]

  • Nanoparticle-Based Delivery: Encapsulating or conjugating the peptide to nanoparticles (e.g., gold, polymeric) can protect it from degradation and facilitate uptake through endocytic pathways.[3][4]

  • Liposomal Formulations: Encapsulating the peptide in liposomes can improve its stability and cellular delivery.

Q2: How can I quantify the cellular uptake of my fluorescently labeled OVA (154-159) peptide?

A2: Two common methods for quantifying cellular uptake of fluorescently labeled peptides are:

  • Flow Cytometry: This method provides a quantitative measure of the fluorescence intensity of a large population of cells, giving an average uptake level.

  • Confocal Microscopy: This technique allows for the visualization of the subcellular localization of the peptide and can provide semi-quantitative data on uptake.

It is important to be aware of potential artifacts, such as the quenching of fluorescence in certain cellular compartments, which may affect quantification.[6]

Q3: What are the main endocytic pathways involved in peptide and nanoparticle uptake?

A3: The primary endocytic pathways for the uptake of peptides and nanoparticles are:

  • Clathrin-Mediated Endocytosis: A receptor-mediated process that involves the formation of clathrin-coated pits.

  • Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane rich in caveolin.

  • Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.

  • Phagocytosis: Primarily carried out by specialized cells like macrophages to internalize large particles.[2][7][8]

The specific pathway utilized can depend on the properties of the peptide or nanoparticle (size, charge, surface modifications) and the cell type.[8][9]

Q4: Can modifying the OVA (154-159) peptide sequence itself improve its uptake?

A4: Yes, certain sequence modifications can enhance cellular uptake and immunogenicity. For instance, incorporating proline residues at specific positions has been shown to increase T-cell activation, which is a downstream effect of successful uptake and presentation.[10] Additionally, adding positively charged amino acids like arginine can promote interaction with the negatively charged cell membrane and facilitate uptake.

Quantitative Data Summary

The following tables summarize quantitative data from studies on enhancing ovalbumin uptake. While specific data for the OVA (154-159) fragment is limited, these results for the full-length protein provide a valuable reference for the efficacy of different delivery strategies.

Table 1: Comparison of OVA Uptake with and without Nanoparticle Formulation

Delivery MethodCell TypeUptake Enhancement (Fold Increase vs. Soluble OVA)Reference
OVA-conjugated Gold NanoparticlesDendritic CellsNot explicitly quantified, but enhanced immunogenicity suggests increased uptake.[4]
OVA Protein NanoparticlesDendritic CellsSignificantly higher than soluble OVA.[5]

Table 2: Effect of Liposomal Formulation on OVA-specific Antibody Response

Liposome FormulationKey FindingReference
Cationic LiposomesIncreased entrapment of OVA with increasing OVA concentration.[11]
Adjuvant-free s.c. injectionHigher OVA-specific IgE production compared to i.p. injection.[12]

Experimental Protocols

Protocol 1: Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the cellular uptake of a fluorescently labeled peptide.

Materials:

  • Cells in suspension (e.g., Jurkat, or adherent cells detached with trypsin)

  • Fluorescently labeled OVA (154-159) peptide (e.g., FITC-TNGIIR)

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Trypan Blue solution (0.4%)

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate and grow to 70-80% confluency.

  • Wash the cells twice with PBS.

  • Incubate the cells with the fluorescently labeled peptide at the desired concentration in serum-free media for a specified time (e.g., 1 hour) at 37°C. Include a negative control of untreated cells.

  • After incubation, wash the cells three times with cold PBS to remove unbound peptide.

  • To quench the fluorescence of membrane-bound peptides, add Trypan Blue solution to a final concentration of 0.2% and incubate for 5-10 minutes.[13]

  • Detach adherent cells using trypsin and resuspend in PBS containing 2% FBS.

  • Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Quantify the mean fluorescence intensity (MFI) of the cell population and compare it to the negative control.

Protocol 2: Preparation of OVA-Gold Nanoparticle Conjugates

Objective: To conjugate OVA or its peptides to gold nanoparticles for enhanced delivery.

Materials:

  • Gold nanoparticles (AuNPs)

  • Ovalbumin (or OVA peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • Phosphate buffer

  • Centrifuge

Procedure:

  • Activate the carboxyl groups on the surface of functionalized AuNPs by incubating with EDC and Sulfo-NHS in MES buffer (pH 6.0) for 15-30 minutes at room temperature.

  • Pellet the activated AuNPs by centrifugation and wash with MES buffer to remove excess EDC/Sulfo-NHS.

  • Resuspend the activated AuNPs in a phosphate buffer (pH 7.2-7.4).

  • Add the OVA or OVA peptide solution to the activated AuNP suspension and react for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a solution containing a primary amine, such as Tris or glycine.

  • Centrifuge the mixture to pellet the OVA-AuNP conjugates and wash with phosphate buffer to remove unconjugated protein/peptide.

  • Resuspend the final conjugate in the desired buffer for storage or experimental use.

Protocol 3: Preparation of OVA-Loaded Liposomes by Thin-Film Hydration

Objective: To encapsulate OVA or its peptides within liposomes.

Materials:

  • Lipids (e.g., DPPC, cholesterol)

  • Chloroform

  • OVA or OVA peptide solution in buffer

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Procedure:

  • Dissolve the lipids in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the OVA or OVA peptide solution by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • The resulting liposome suspension can be used directly or purified from unencapsulated material by methods such as dialysis or size exclusion chromatography.[14]

Visualizations

experimental_workflow cluster_prep Preparation of Delivery Systems cluster_exp Cellular Uptake Experiment peptide OVA (154-159) Peptide conjugation1 Conjugation peptide->conjugation1 conjugation2 Conjugation/Encapsulation peptide->conjugation2 hydration Thin-Film Hydration peptide->hydration cpp Cell-Penetrating Peptide cpp->conjugation1 nanoparticle Nanoparticle (e.g., Gold) nanoparticle->conjugation2 lipids Lipids lipids->hydration cpp_peptide CPP-OVA Conjugate conjugation1->cpp_peptide np_peptide NP-OVA Conjugate conjugation2->np_peptide liposome_peptide Liposomal OVA hydration->liposome_peptide incubation Incubation cpp_peptide->incubation cpp_peptide->incubation np_peptide->incubation np_peptide->incubation liposome_peptide->incubation liposome_peptide->incubation cells Target Cells cells->incubation analysis Analysis (Flow Cytometry/ Confocal Microscopy) incubation->analysis

Caption: Experimental workflow for enhancing and evaluating the cellular uptake of OVA (154-159).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Ligand-Coated Nanoparticle/Liposome receptor Cell Surface Receptor ligand->receptor Binding macropinosome_formation Membrane Ruffling ligand->macropinosome_formation Macropinocytosis clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Clathrin-Mediated caveolae Caveolae receptor->caveolae Caveolin-Mediated early_endosome Early Endosome clathrin_pit->early_endosome caveolae->early_endosome macropinosome_formation->early_endosome late_endosome Late Endosome early_endosome->late_endosome Maturation lysosome Lysosome late_endosome->lysosome cytosolic_release Cytosolic Release of Peptide late_endosome->cytosolic_release Endosomal Escape degradation Peptide Degradation lysosome->degradation

Caption: Major endocytic pathways for nanoparticle and liposome-mediated peptide delivery.

References

Validation & Comparative

Validating the ACE Inhibitory Activity of Ovalbumin (154-159): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitory activity of the ovalbumin-derived peptide (154-159), sequence TNGIIR, against other known ACE inhibitory peptides. This guide includes supporting experimental data and detailed methodologies to aid in the validation and assessment of this peptide for potential therapeutic applications.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the angiotensin-converting enzyme (ACE) plays a pivotal role in this pathway. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE contributes to increases in blood pressure. Inhibition of this enzyme is a key therapeutic strategy for managing hypertension. Food-derived bioactive peptides have emerged as promising natural alternatives to synthetic ACE inhibitors, offering potential for fewer side effects. Among these, peptides derived from ovalbumin, the primary protein in egg white, have garnered significant interest.

This guide focuses on the hexapeptide Ovalbumin (154-159), also known by its amino acid sequence TNGIIR, which has been identified as a potent ACE inhibitor.[1][2] Its activity is compared with other ovalbumin-derived peptides and other food-derived ACE inhibitory peptides to provide a comprehensive overview of its potential.

Comparative Analysis of ACE Inhibitory Activity

The inhibitory potency of ACE inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The ACE inhibitory activity of Ovalbumin (154-159) and other selected peptides are summarized in the table below.

Peptide SequenceSourceIC50 (μM)
Ovalbumin (154-159) (TNGIIR) Ovalbumin 70
Arg-Ala-Asp-His-Pro-Phe-LeuOvalbumin6.2[3][4]
Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-LeuOvalbumin4.7[3][4]
Cys-Ile-Lys (CIK)Ovalbumin161 ± 0.06[5]
Ile-Trp (IW)Not Specified4.7
Val-Pro-Pro (VPP)Casein9.6
Ile-Pro-Pro (IPP)Casein5
Leu-Arg-TyrPorphyra yezoensis5.06[6]
Met-Lys-TyrPorphyra yezoensis7.26[6]

Experimental Protocols

The determination of ACE inhibitory activity is crucial for validating the potential of peptides like Ovalbumin (154-159). The following are detailed methodologies for common in vitro ACE inhibition assays.

HPLC-Based ACE Inhibition Assay

This method is based on the quantification of hippuric acid (HA) produced from the ACE-mediated hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • Hippuric Acid (HA) standard

  • Captopril (positive control)

  • Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

Procedure:

  • Preparation of Solutions:

    • Dissolve ACE in the sodium borate buffer to a final concentration of 2 mU/mL.

    • Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of the test peptide (e.g., Ovalbumin (154-159)) and a series of dilutions in the sodium borate buffer.

    • Prepare a stock solution of captopril for use as a positive control.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, mix 50 µL of the test peptide solution (or buffer for control) with 50 µL of the ACE solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the HHL solution.

    • Incubate the reaction mixture at 37°C for 60 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • HPLC Analysis:

    • Filter the reaction mixture through a 0.45 µm syringe filter.

    • Inject an aliquot of the filtered solution into a C18 reverse-phase HPLC column.

    • The mobile phase can be a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution of hippuric acid at 228 nm.

    • Quantify the hippuric acid peak area.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the peak area of hippuric acid in the control reaction and A_sample is the peak area in the presence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Colorimetric ACE Inhibition Assay

This method offers a simpler, high-throughput alternative to HPLC-based assays and is also based on the cleavage of a substrate by ACE.

Materials:

  • ACE from rabbit lung

  • Substrate: Hippuryl-Glycyl-Glycine (HGG) or 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG)

  • Trinitrobenzenesulfonic acid (TNBS) solution or a commercial colorimetric kit (e.g., ACE Kit-WST)[7][8]

  • Phosphate buffer (pH 8.3)

  • Captopril (positive control)

  • 96-well microplate

Procedure (using TNBS):

  • Enzyme Inhibition Reaction:

    • Add 10 µL of the test peptide solution (or buffer for control) and 10 µL of the ACE solution to a well of a 96-well plate.

    • Pre-incubate at 37°C for 5 minutes.

    • Start the reaction by adding 30 µL of the HGG substrate solution.

    • Incubate at 37°C for 35 minutes.

  • Color Development:

    • Stop the reaction by adding a suitable reagent (as per kit instructions or, for the TNBS method, by adding a stopping solution).

    • Add 100 µL of phosphate buffer (pH 8.5) and 5 µL of TNBS solution to each well.

    • Incubate in the dark at room temperature for 20 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 415 nm using a microplate reader.[8]

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition as described for the HPLC method.

    • Determine the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Leads to Ovalbumin_154_159 Ovalbumin (154-159) Ovalbumin_154_159->ACE Inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of Ovalbumin (154-159) on ACE.

ACE_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_ACE Prepare ACE Solution Pre_incubation Pre-incubate ACE with Inhibitor Prep_ACE->Pre_incubation Prep_Substrate Prepare Substrate (HHL) Reaction_start Add Substrate to start reaction Prep_Substrate->Reaction_start Prep_Inhibitor Prepare Peptide Inhibitor (e.g., Ovalbumin 154-159) Prep_Inhibitor->Pre_incubation Pre_incubation->Reaction_start Incubation Incubate at 37°C Reaction_start->Incubation Reaction_stop Stop Reaction (e.g., with HCl) Incubation->Reaction_stop HPLC HPLC Analysis (Quantify Hippuric Acid) Reaction_stop->HPLC Calculation Calculate % Inhibition and IC50 HPLC->Calculation

Caption: General workflow for an in vitro ACE inhibitory activity assay using HPLC.

References

A Comparative Guide to Ovalbumin (154-159) and Other ACE Inhibitory Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitory peptide Ovalbumin (154-159) with other notable ACE inhibitory peptides derived from various food sources. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these bioactive compounds.

Introduction to ACE Inhibitory Peptides

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure in the renin-angiotensin system (RAS). It catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a primary therapeutic strategy for managing hypertension. Food-derived bioactive peptides have emerged as promising natural alternatives to synthetic ACE inhibitors, offering potential antihypertensive effects with fewer side effects. Ovalbumin, the main protein in egg white, is a rich source of such bioactive peptides, with the fragment Ovalbumin (154-159), also known as TNGIIR, being a notable example.[1][2]

Quantitative Comparison of ACE Inhibitory Peptides

The inhibitory potency of ACE inhibitory peptides is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the ACE activity. A lower IC50 value indicates a higher inhibitory potency. The following table summarizes the IC50 values of Ovalbumin (154-159) and other well-characterized ACE inhibitory peptides from various food sources.

Peptide SequenceSource ProteinSource OrganismIC50 (µM)
TNGIIR (Ovalbumin 154-159) Ovalbumin Chicken Egg 70
VPPCaseinMilk9
IPPCaseinMilk5
LPLPLLCaseinYak Milk10.46[3]
KYIPIQCaseinYak Milk7.28[3]
PFPGPIPNCaseinYak Milk12.79[3]
IVGSurimiOlive Flounder97.3[4]
EAPLNPKANRSurimiOlive Flounder44.6[4]
YLAGMNRice BranRiceNot specified
LAYLQYTDFETRPecan MealPecanNot specified

Signaling Pathways and Mechanism of Action

The primary mechanism of action for ACE inhibitory peptides is the direct competitive or non-competitive inhibition of the angiotensin-converting enzyme. This inhibition leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of bradykinin, a vasodilator. The overall effect is a decrease in blood pressure.

Molecular docking studies have revealed that TNGIIR (Ovalbumin 154-159) establishes hydrogen bonds with the S1 (Ala354), S2 (Gln281, His513, Tyr520, and Lys511), and S1' (Glu162) pockets of the ACE active site.[5] Beyond direct ACE inhibition, research suggests that TNGIIR may also exert its effects by attenuating the mRNA expression of ACE and the angiotensin II type 1 (AT1) receptor.[5]

Below is a diagram illustrating the Renin-Angiotensin System and the point of intervention for ACE inhibitory peptides.

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE Bradykinin Bradykinin ACE->Bradykinin Degrades ACE_Inhibitor ACE Inhibitory Peptides (e.g., Ovalbumin 154-159) ACE_Inhibitor->ACE Inhibits Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: The Renin-Angiotensin System and the inhibitory action of ACE peptides.

Experimental Protocols

In Vitro ACE Inhibition Assay

A common method for determining ACE inhibitory activity is a spectrophotometric assay using the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

Procedure:

  • Prepare a solution of the peptide to be tested in deionized water.

  • In a microcentrifuge tube, mix a solution of ACE in borate buffer with the peptide solution or deionized water (for control).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding a solution of HHL in borate buffer.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 1 M HCl.

  • Extract the hippuric acid (HA) produced into ethyl acetate by vortexing.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.

  • Re-dissolve the dried HA in deionized water.

  • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the peptide.

The following diagram illustrates the general workflow for an in vitro ACE inhibition assay.

ACE_Assay_Workflow Start Start Prepare_Solutions Prepare Peptide and Reagent Solutions Start->Prepare_Solutions Pre_incubation Pre-incubate ACE with Peptide Prepare_Solutions->Pre_incubation Reaction Add HHL Substrate and Incubate Pre_incubation->Reaction Stop_Reaction Stop Reaction with HCl Reaction->Stop_Reaction Extraction Extract Hippuric Acid with Ethyl Acetate Stop_Reaction->Extraction Evaporation Evaporate Ethyl Acetate Extraction->Evaporation Measurement Re-dissolve and Measure Absorbance at 228 nm Evaporation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation End End Calculation->End

Caption: General workflow for an in vitro ACE inhibition assay.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of ACE inhibitory peptides like Ovalbumin (154-159) is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[6][7][8][9][10]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

  • Drying agent (e.g., diethyl ether)

Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent like DMF or DCM.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the amino acid using a solution of piperidine in DMF.

  • Subsequent Amino Acid Couplings: Sequentially couple the remaining Fmoc-protected amino acids to the growing peptide chain, with a deprotection step after each coupling.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers and byproducts.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

  • Characterization: Confirm the identity and purity of the synthesized peptide using techniques like mass spectrometry and analytical HPLC.[11]

The following diagram outlines the cyclical process of Solid-Phase Peptide Synthesis.

SPPS_Workflow Start Start with Swollen Resin Couple_AA Couple Fmoc-protected Amino Acid Start->Couple_AA Wash1 Wash Resin Couple_AA->Wash1 Deprotect Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotect Wash2 Wash Resin Deprotect->Wash2 Repeat_Cycle Repeat for each Amino Acid Wash2->Repeat_Cycle Repeat_Cycle->Couple_AA Next Amino Acid Final_Deprotect Final Fmoc Deprotection Repeat_Cycle->Final_Deprotect Final Amino Acid Cleavage Cleave from Resin and Deprotect Side Chains Final_Deprotect->Cleavage Purification Purify by RP-HPLC Cleavage->Purification End Lyophilize and Characterize Purification->End

Caption: Cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Ovalbumin (154-159) demonstrates moderate in vitro ACE inhibitory activity compared to some other well-known food-derived peptides. Its mechanism of action involves direct interaction with the ACE active site and may also include the modulation of ACE and AT1 receptor expression. The provided experimental protocols offer standardized methods for the evaluation and synthesis of this and other ACE inhibitory peptides. This guide serves as a foundational resource for researchers interested in the potential of Ovalbumin (154-159) and other bioactive peptides as natural antihypertensive agents. Further in vivo studies are essential to fully elucidate their physiological effects and therapeutic potential.

References

A Comparative Analysis of Neuroprotective Peptides: Ovalbumin (154-159) and Other Key Players

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of the neuroprotective potential of Ovalbumin (154-159), Humanin, Colivelin, and PACAP, supported by experimental data and detailed methodologies.

In the quest for effective therapies against neurodegenerative diseases, a growing body of research focuses on the potential of naturally occurring and synthetic peptides. This guide provides a comparative analysis of Ovalbumin (154-159) alongside three other prominent neuroprotective peptides: Humanin, Colivelin, and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). We delve into their mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols to support further research.

At a Glance: Comparative Overview of Neuroprotective Peptides

PeptidePrimary Mechanism of ActionEffective Concentration (In Vitro)Key In Vivo Model
Ovalbumin (154-159) Angiotensin-Converting Enzyme (ACE) Inhibition; Acetylcholinesterase (AChE) and BACE1 Inhibition (inferred)70 µM (for ACE inhibition)[1][2]Not yet established for direct neuroprotection
Humanin Anti-apoptotic; Binds to pro-apoptotic proteins (e.g., Bax); Activates JAK2/STAT3 signaling pathway[3][4][5]Full protection at 10 µM[1]Alzheimer's disease models (Aβ-induced toxicity)[6][7]
Colivelin Potent STAT3 activator; Dual neuroprotective pathways (CaMKIV and JAK2/STAT3)[5][8][9]100 fM (complete neuroprotection)[1][8]Alzheimer's disease and stroke models[5][7]
PACAP Activates PAC1 receptors, leading to increased cAMP and activation of PKA/CREB signaling pathway; Anti-apoptotic and anti-inflammatory[10]10⁻⁹ M (stimulation of neuroprotective factors)[11]Traumatic brain injury, stroke, and Parkinson's disease models[10][12]

In Focus: Ovalbumin (154-159) - An Emerging Candidate

Ovalbumin (154-159), a hexapeptide with the sequence TNGIIR, has primarily been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE)[2][13]. Its neuroprotective potential is largely inferred from this activity and its demonstrated ability to inhibit other key enzymes implicated in neurodegeneration.

Mechanism of Action: The neuroprotective hypothesis for Ovalbumin (154-159) is multi-faceted:

  • ACE Inhibition: By inhibiting ACE, this peptide may exert neuroprotective effects. ACE inhibitors have been shown to have cerebroprotective actions in stroke models and may promote neuronal cell survival[14][15][16]. One study demonstrated that the ACE inhibitors ramipril and perindopril can prevent glutamate-induced neurotoxicity in rat cerebral cortex cell cultures[14][15].

  • Acetylcholinesterase (AChE) and BACE1 Inhibition: There is evidence to suggest that Ovalbumin-derived peptides can inhibit both AChE and β-site amyloid precursor protein cleaving enzyme 1 (BACE1)[1][2]. Another ovalbumin-derived tripeptide, CIK, has shown impressive inhibitory activities against AChE, Butyrylcholinesterase (BChE), and BACE1 with IC50 values of 6.76, 7.72, and 34.48 μmol L-1, respectively. Inhibition of these enzymes is a key therapeutic strategy in Alzheimer's disease to respectively increase acetylcholine levels and reduce the production of amyloid-beta (Aβ) peptides.

While direct experimental data on the neuroprotective effects of Ovalbumin (154-159) in neuronal culture or animal models of neurodegeneration is still emerging, its enzymatic inhibitory profile presents a compelling case for further investigation.

Established Neuroprotective Peptides: A Comparative Look

In contrast to Ovalbumin (154-159), Humanin, Colivelin, and PACAP have well-documented neuroprotective effects supported by extensive experimental data.

Humanin: The Mitochondrial-Derived Protector

Humanin (HN) is a 24-amino acid peptide encoded in the mitochondrial genome that has demonstrated significant neuroprotective capabilities[4][17].

Mechanism of Action: Humanin's primary neuroprotective function is its anti-apoptotic activity. It directly interferes with the activation of pro-apoptotic proteins like Bax[4]. Furthermore, Humanin activates the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, a key cascade in promoting cell survival[4][5].

Experimental Evidence: In various in vitro and in vivo models of Alzheimer's disease, Humanin has been shown to suppress neuronal cell death induced by Aβ and familial Alzheimer's disease-causative genes[6][7]. In rats, Humanin treatment has been shown to increase dendritic branches, enhance synaptic protein levels, and ameliorate memory deficits induced by Aβ1-42[6].

Colivelin: A Potent, Femtomolar-Acting Derivative

Colivelin is a synthetic hybrid peptide that combines a potent derivative of Humanin with an activity-dependent neurotrophic factor (ADNF), resulting in exceptionally high neuroprotective activity[1][8].

Mechanism of Action: Colivelin is a potent activator of STAT3[8]. Its neuroprotective effects are mediated through two distinct pathways: one involving Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) triggered by the ADNF component, and the other through the JAK2/STAT3 pathway initiated by the Humanin component[8][9].

Experimental Evidence: Colivelin provides complete neuroprotection against Aβ-induced toxicity in vitro at concentrations as low as 100 femtomolar (fM)[1][8]. In vivo studies have demonstrated that intracerebroventricular administration of Colivelin can completely suppress spatial working memory impairment in mouse models of Alzheimer's disease[7][16]. It has also shown therapeutic potential in models of ischemic stroke by rescuing neurons and promoting axonal remodeling through the JAK/STAT3 signaling pathway[5].

PACAP: A Pleiotropic Neuropeptide

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide with a wide range of biological activities, including potent neuroprotective effects observed in various models of neuronal injury[10].

Mechanism of Action: PACAP exerts its neuroprotective effects primarily through the activation of PAC1 receptors. This activation triggers an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB) signaling pathway[10]. This cascade leads to the expression of anti-apoptotic and neurotrophic factors.

Experimental Evidence: PACAP has demonstrated neuroprotective effects in models of traumatic brain injury, stroke, and Parkinson's disease[10][12]. For instance, in a rat model of traumatic brain injury, delayed PACAP treatment significantly reduced axonal injury[12]. In cultured rat Muller cells, PACAP stimulated the production of the neuroprotective cytokine Interleukin-6 (IL-6) at concentrations as low as 10⁻¹² M[11].

Signaling Pathways in Neuroprotection

The neuroprotective effects of these peptides are mediated by distinct and sometimes overlapping signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutics.

JAK/STAT3 Signaling Pathway

Activated by Humanin and Colivelin

This pathway is a critical regulator of cell survival, proliferation, and differentiation. The binding of Humanin or Colivelin to their receptors leads to the activation of JAK2, which then phosphorylates STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of anti-apoptotic and pro-survival genes[18][19].

JAK_STAT3_Pathway cluster_nucleus Peptide Humanin / Colivelin Receptor gp130-containing receptor complex Peptide->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes pSTAT3->Nucleus Translocates Transcription Gene Transcription (Anti-apoptotic, Pro-survival) pSTAT3->Transcription Promotes

JAK/STAT3 Signaling Pathway
cAMP/PKA/CREB Signaling Pathway

Activated by PACAP

This pathway is fundamental for neuronal plasticity, survival, and gene expression. PACAP binding to its receptor activates adenylyl cyclase, leading to the production of cAMP. cAMP then activates PKA, which in turn phosphorylates CREB. Phosphorylated CREB is a transcription factor that promotes the expression of genes involved in neuroprotection and neuronal growth[20][21][22].

PKA_CREB_Pathway cluster_nucleus PACAP PACAP PAC1R PAC1 Receptor PACAP->PAC1R Binds AC Adenylyl Cyclase PAC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB pCREB->Nucleus Translocates Transcription Gene Transcription (Neuroprotective Factors) pCREB->Transcription Promotes

cAMP/PKA/CREB Signaling Pathway

Experimental Protocols

To facilitate further research and replication of key findings, detailed methodologies for representative experiments are provided below.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol is a general method to assess the neuroprotective effect of a peptide against a neurotoxic insult in a neuronal cell line.

MTT_Assay_Workflow Start Seed Neuronal Cells (e.g., SH-SY5Y) Incubate1 Incubate (24h) Start->Incubate1 Pretreat Pre-treat with Peptide (various concentrations) Incubate1->Pretreat Incubate2 Incubate (1-2h) Pretreat->Incubate2 Induce Induce Neurotoxicity (e.g., Aβ, 6-OHDA) Incubate2->Induce Incubate3 Incubate (24-48h) Induce->Incubate3 AddMTT Add MTT Reagent Incubate3->AddMTT Incubate4 Incubate (4h) AddMTT->Incubate4 AddSolubilizer Add Solubilizing Agent Incubate4->AddSolubilizer Measure Measure Absorbance (570 nm) AddSolubilizer->Measure

MTT Assay Workflow

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • Peptide of interest (e.g., Ovalbumin (154-159), Humanin)

  • Neurotoxic agent (e.g., Amyloid-beta 1-42, 6-hydroxydopamine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the neuroprotective peptide for 1-2 hours.

  • Introduce the neurotoxic agent to induce cell death.

  • Incubate the cells for a further 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

In Vivo Alzheimer's Disease Model (Aβ Injection)

This protocol describes a common method to induce Alzheimer's-like pathology in rodents to test the efficacy of neuroprotective peptides.

InVivo_AD_Model Acclimatize Acclimatize Rodents (e.g., Rats, Mice) Anesthetize Anesthetize Animal Acclimatize->Anesthetize Stereotaxic Stereotaxic Surgery: Intracerebroventricular (ICV) or Intrahippocampal Injection Anesthetize->Stereotaxic Inject Inject Aβ Oligomers and/or Peptide Stereotaxic->Inject Recovery Post-operative Recovery Inject->Recovery Treatment Chronic Peptide Administration (e.g., i.p., i.n.) Recovery->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Histology Histological & Biochemical Analysis (e.g., Immunohistochemistry, Western Blot) Behavioral->Histology

In Vivo Alzheimer's Disease Model Workflow

Materials:

  • Adult male rodents (e.g., Wistar rats, C57BL/6 mice)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Amyloid-beta (1-42) oligomers

  • Neuroprotective peptide

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Histology and biochemistry reagents

Procedure:

  • Acclimatize animals to the housing conditions for at least one week.

  • Anesthetize the animal and mount it on a stereotaxic frame.

  • Perform a craniotomy to expose the target brain region (e.g., lateral ventricle or hippocampus).

  • Slowly inject Aβ oligomers, with or without the co-administration of the neuroprotective peptide.

  • Allow the animal to recover from surgery.

  • Administer the neuroprotective peptide chronically over a set period (e.g., daily intraperitoneal injections for 2 weeks).

  • Conduct behavioral tests to assess cognitive function.

  • At the end of the study, sacrifice the animals and collect brain tissue for histological (e.g., neuronal loss, plaque deposition) and biochemical (e.g., protein expression) analysis.

Conclusion

While Ovalbumin (154-159) is a promising candidate for neuroprotection due to its potent enzymatic inhibitory activities, further direct experimental validation is required to place it on par with established neuroprotective peptides like Humanin, Colivelin, and PACAP. This guide provides a framework for such a comparative evaluation, offering a summary of current knowledge, key data points for comparison, and detailed experimental protocols to drive future research in this critical field of drug discovery. The distinct mechanisms of action of these peptides also suggest potential for synergistic therapeutic approaches that could offer enhanced neuroprotection.

References

Unveiling the Binding Kinetics of TNGIIR to Angiotensin-Converting Enzyme: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals vested in cardiovascular therapeutics, understanding the binding kinetics of novel inhibitors to angiotensin-converting enzyme (ACE) is paramount. This guide provides a comparative analysis of the binding characteristics of the hexapeptide TNGIIR with established ACE inhibitors, Captopril and Lisinopril. While direct kinetic data for TNGIIR remains proprietary, this document synthesizes available inhibitory concentrations and detailed binding affinities of comparator molecules, supported by a comprehensive experimental protocol for determining such kinetics.

Comparative Binding Affinity Data

The following table summarizes the available binding and inhibitory data for TNGIIR, Captopril, and Lisinopril. It is important to note that a direct comparison of binding kinetics is challenging due to the different parameters reported in the literature. The IC50 value for TNGIIR indicates its concentration-dependent inhibitory activity, while the dissociation constants (Kd) for Captopril and Lisinopril, determined by Surface Plasmon Resonance (SPR), provide a direct measure of binding affinity.

InhibitorTypeTargetReported Affinity/Inhibitory Concentration
TNGIIR HexapeptideACEIC50: 70 µM
Captopril Small MoleculeSomatic ACEKd1: ~0.2 nM, Kd2: ~3 nM[1]
Ki: 1.7 nM
IC50: 23 nM
Lisinopril Small MoleculeSomatic ACEKd1: >8 nM, Kd2: ~0.2 nM[1]
Ki: 0.051 µM, 0.1315 µM
IC50: 1.2 nM

Note: The presence of two dissociation constants (Kd1 and Kd2) for Captopril and Lisinopril suggests two distinct binding sites or modes on the somatic ACE enzyme, which has two catalytic domains.[1]

Experimental Protocol: Determining Peptide-ACE Binding Kinetics via Surface Plasmon Resonance (SPR)

This protocol outlines a general methodology for characterizing the binding kinetics of peptide inhibitors, such as TNGIIR, to ACE using a Biacore system.

1. Materials and Reagents:

  • Recombinant human ACE (or target ACE variant)

  • Peptide inhibitor (e.g., TNGIIR)

  • SPR sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

  • Biacore SPR instrument

2. Experimental Workflow:

experimental_workflow Experimental Workflow for SPR-based Binding Kinetics Analysis cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_ace Prepare ACE Solution activate Activate Sensor Surface (EDC/NHS) prep_ace->activate prep_peptide Prepare Peptide Dilutions inject_peptide Inject Peptide Solutions (Association) prep_peptide->inject_peptide immobilize Immobilize ACE (Amine Coupling) activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate deactivate->inject_peptide dissociate Buffer Flow (Dissociation) inject_peptide->dissociate sensorgram Generate Sensorgrams dissociate->sensorgram fit_model Fit to Kinetic Model (e.g., 1:1 Langmuir) sensorgram->fit_model determine_kinetics Determine Kon, Koff, Kd fit_model->determine_kinetics

Caption: Workflow for determining binding kinetics using SPR.

3. Detailed Steps:

  • Immobilization of ACE:

    • Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the ACE solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will covalently bind to the surface via amine coupling.

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the peptide inhibitor in the running buffer. A typical concentration range would span at least 10-fold above and below the expected Kd.

    • Inject the peptide solutions over the immobilized ACE surface at a constant flow rate. This is the association phase , where binding is monitored in real-time.

    • Following the peptide injection, flow the running buffer over the surface. This is the dissociation phase , where the unbinding of the peptide is monitored.

    • Between different peptide concentrations, inject a regeneration solution to remove all bound peptide and restore the baseline.

  • Data Analysis:

    • The real-time binding data is recorded as a sensorgram (Response Units vs. Time).

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

ACE Signaling Pathway

The Angiotensin-Converting Enzyme plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure. The binding of inhibitors like TNGIIR to ACE prevents the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor.

ace_signaling_pathway Simplified ACE Signaling Pathway in the Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure Renin Renin ACE ACE TNGIIR TNGIIR TNGIIR->ACE Inhibits

Caption: Role of ACE and its inhibition in the RAS pathway.

This guide provides a foundational comparison for researchers evaluating TNGIIR as a potential ACE inhibitor. While direct kinetic data for TNGIIR is not yet publicly available, the provided inhibitory concentration and the detailed protocol for kinetic analysis offer a strong starting point for further investigation and head-to-head comparisons with established drugs. The visualization of the experimental workflow and the ACE signaling pathway further aids in understanding the context and methodology of such research.

References

Benchmarking Ovalbumin (154-159) Against Known Alzheimer's Disease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential therapeutic peptide Ovalbumin (154-159), sequence TNGIIR, against established inhibitors of key pathological markers in Alzheimer's disease. While direct experimental data on the inhibitory effects of Ovalbumin (154-159) on amyloid-beta aggregation, tau phosphorylation, and neuroinflammation is emerging, this document compiles available information and benchmarks it against the known performance of current therapeutic and investigational drugs.

Executive Summary

Alzheimer's disease is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein, and chronic neuroinflammation. This guide evaluates Ovalbumin (154-159) in the context of inhibitors targeting these pathways. While preliminary data and in silico studies suggest potential activity of ovalbumin-derived peptides against acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), further quantitative experimental validation is necessary to ascertain its efficacy relative to established inhibitors.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the inhibitory activities (IC50 values) of known Alzheimer's disease inhibitors against key targets. IC50 represents the concentration of an inhibitor required to reduce the activity of a target by 50%. A lower IC50 value indicates greater potency.

Table 1: Inhibition of Amyloid-Beta (Aβ) Aggregation

InhibitorTargetIC50/EC50Source
Aducanumab Aβ Aggregates (Fibrils)0.2 nM (EC50)[1]
Lecanemab Aβ Protofibrils~10-15 fold stronger binding to protofibrils than fibrils[2]
Donanemab Aβ PlaquesN/A
Tannic Acid Aβ42 Fibril Formation~25-50 µM (IC50)[3]

Table 2: Inhibition of BACE1 and Acetylcholinesterase (AChE)

InhibitorTargetIC50Source
Ovalbumin-derived peptide (CIK) BACE134.48 µmol/L[4]
Donepezil Analogue (8t) BACE1> 50 µM[5]
Verubecestat (MK-8931) BACE12.2 nM[6]
Lanabecestat (AZD3293) BACE10.004 µM[7]
Ovalbumin-derived peptide (CIK) AChE6.76 µmol/L[4]
Donepezil Human AChE0.032 ± 0.011 µM[5]
Galantamine AChEN/A (decreases Aβ release and BACE1 expression at 0.3 µM)[8]
Rivastigmine AChEN/A

Note: While Ovalbumin (154-159) is suggested to have activity against AChE and BACE1, specific IC50 values are not yet available in the reviewed literature.[9][10]

Table 3: Inhibition of Tau Phosphorylation

InhibitorTarget Kinase(s)EffectSource
Saracatinib (AZD0530) Fyn KinaseReduces tau hyperphosphorylation[11]
Nilotinib c-AblReduces tau phosphorylation[12][13]
Lithium Chloride (LiCl) GSK-3βInhibits tau phosphorylation[14]

Table 4: Inhibition of Neuroinflammation

InhibitorTarget/MechanismIC50/EffectSource
Minocycline Microglial Activation (p38 MAPK pathway)10 nM (IC50 for neuroprotection)[15]
Ibuprofen COX-1/COX-213 µM (COX-1), 370 µM (COX-2)[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of novel inhibitors. Below are outlines for key experiments cited in this guide.

Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation

This assay is widely used to monitor the formation of amyloid fibrils in vitro.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

  • Protocol Outline:

    • Preparation of Aβ Peptides: Lyophilized synthetic Aβ1-42 or Aβ1-40 peptides are dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then diluted into an aqueous buffer to initiate aggregation.

    • Incubation: Aβ peptides are incubated at a specific concentration (e.g., 20 µM) in the presence and absence of the test inhibitor (e.g., Ovalbumin (154-159)) at various concentrations.[3]

    • ThT Fluorescence Measurement: At designated time points, aliquots of the incubation mixture are added to a solution containing ThT. The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.

    • Data Analysis: The percentage inhibition of aggregation is calculated by comparing the fluorescence intensity of samples with the inhibitor to the control (Aβ alone). IC50 values can be determined from a dose-response curve.

BACE1 Inhibition Assay (FRET-based)

This assay measures the enzymatic activity of BACE1, a key enzyme in the amyloidogenic pathway.

  • Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Protocol Outline:

    • Reagents: Recombinant human BACE1 enzyme, a FRET-based BACE1 substrate, and assay buffer.

    • Reaction Setup: The BACE1 enzyme is pre-incubated with the test inhibitor (e.g., Ovalbumin (154-159)) at various concentrations in a microplate.

    • Initiation of Reaction: The FRET substrate is added to initiate the enzymatic reaction.

    • Fluorescence Measurement: The increase in fluorescence is monitored over time using a microplate reader.

    • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percentage inhibition is calculated, and IC50 values are determined.

Cell-Based Tau Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of tau protein in a cellular context.

  • Principle: A cell line (e.g., human neuroblastoma SH-SY5Y or HEK293) is treated with an agent that induces tau hyperphosphorylation (e.g., okadaic acid). The effect of a co-administered inhibitor is then measured.

  • Protocol Outline:

    • Cell Culture: Cells are cultured to a suitable confluency.

    • Treatment: Cells are treated with an inducing agent and the test inhibitor (e.g., Ovalbumin (154-159)) at various concentrations for a specified duration.

    • Cell Lysis: Cells are lysed to extract total protein.

    • Western Blotting: The levels of total tau and phosphorylated tau (using antibodies specific for different phosphorylation sites, e.g., pSer202, pThr231) are determined by Western blotting.

    • Data Analysis: The ratio of phosphorylated tau to total tau is calculated and compared between treated and untreated cells to determine the percentage inhibition.

In Vitro Neuroinflammation Assay (Microglia-based)

This assay evaluates the anti-inflammatory properties of a compound by measuring the release of inflammatory mediators from microglia.

  • Principle: Microglial cells (e.g., BV-2 cell line or primary microglia) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response. The ability of a test compound to suppress this response is measured.

  • Protocol Outline:

    • Cell Culture: Microglial cells are seeded in a multi-well plate.

    • Treatment: Cells are pre-treated with the test inhibitor (e.g., Ovalbumin (154-159)) followed by stimulation with LPS.

    • Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) in the cell culture supernatant are quantified using ELISA and the Griess assay, respectively.

    • Data Analysis: The reduction in the levels of inflammatory mediators in the presence of the inhibitor is calculated to determine its anti-inflammatory activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the benchmarking of Alzheimer's disease inhibitors.

experimental_workflow cluster_target Target Identification cluster_assay In Vitro Assays cluster_data Data Analysis Aβ Aggregation Aβ Aggregation ThT Assay ThT Assay Aβ Aggregation->ThT Assay BACE1/AChE BACE1/AChE FRET Assay FRET Assay BACE1/AChE->FRET Assay Tau Phosphorylation Tau Phosphorylation Cell-Based Kinase Assay Cell-Based Kinase Assay Tau Phosphorylation->Cell-Based Kinase Assay Neuroinflammation Neuroinflammation Microglia Assay Microglia Assay Neuroinflammation->Microglia Assay IC50 Determination IC50 Determination ThT Assay->IC50 Determination FRET Assay->IC50 Determination %1 %1 Cell-Based Kinase Assay->%1 Microglia Assay->%1

Figure 1. General experimental workflow for inhibitor benchmarking.

amyloid_pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-cleavage C99 C99 fragment APP->C99 β-cleavage Ab Amyloid-β (Aβ) C99->Ab γ-cleavage Plaques Aβ Plaques Ab->Plaques Aggregation BACE1 BACE1 (β-secretase) BACE1->APP gSecretase γ-secretase gSecretase->C99 Inhibitor BACE1 Inhibitor (e.g., Ovalbumin peptide?) Inhibitor->BACE1 Inhibition

Figure 2. Amyloidogenic processing of APP and the target for BACE1 inhibitors.

tau_pathway Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Phosphorylation NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation Kinases Kinases (e.g., GSK-3β, CDK5, Fyn) Kinases->Tau Phosphatases Phosphatases Phosphatases->pTau Dephosphorylation Inhibitor Kinase Inhibitor Inhibitor->Kinases Inhibition neuroinflammation_pathway Microglia Microglia ActivatedMicroglia Activated Microglia Microglia->ActivatedMicroglia Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ActivatedMicroglia->Cytokines Release Stimuli Stimuli (Aβ, LPS) Stimuli->Microglia Inhibitor Anti-inflammatory Agent Inhibitor->ActivatedMicroglia Inhibition

References

Independent Verification of Ovalbumin (154-159) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of the hexapeptide Ovalbumin (154-159), also known as TNGIIR, with a focus on its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor for hypertension and its purported role in Alzheimer's disease through the inhibition of Acetylcholinesterase (AChE) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). The information presented herein is based on available scientific literature and aims to facilitate independent verification and further research.

Summary of Biological Activities

Ovalbumin (154-159) has been investigated for its potential therapeutic applications in two main areas: hypertension and Alzheimer's disease. While its activity as an ACE inhibitor is documented in peer-reviewed research, the evidence for its effects on enzymes related to Alzheimer's disease is currently less substantiated in independent scientific publications.

Angiotensin-Converting Enzyme (ACE) Inhibition

Research has demonstrated that Ovalbumin (154-159) can inhibit ACE in vitro. A key study by Yu et al. (2020) provides quantitative data on this inhibitory effect.[1] However, the in vivo translation of this effect requires careful consideration, as the same study reported that oral administration of the peptide did not lead to a reduction in blood pressure in spontaneously hypertensive rats, in contrast to the established ACE inhibitor, captopril.[1]

Acetylcholinesterase (AChE) and BACE1 Inhibition

Several commercial suppliers of Ovalbumin (154-159) report its activity as an inhibitor of both AChE and BACE1, enzymes that are key targets in Alzheimer's disease research.[1][2] However, at present, there is a lack of independent, peer-reviewed studies providing quantitative data, such as IC50 values, to verify these claims for the TNGIIR peptide. For context, a study on other ovalbumin-derived tripeptides (IEK, LYR, and CIK) has shown inhibitory activity against AChE and BACE1, suggesting that peptides from this source may have potential in this area.[3]

Quantitative Data Comparison

The following table summarizes the available quantitative data for the biological activities of Ovalbumin (154-159) and a relevant comparator.

Target EnzymePeptide/CompoundReported IC50In Vivo EfficacySource
Angiotensin-Converting Enzyme (ACE) Ovalbumin (154-159) / TNGIIR70 μMDid not reduce blood pressure in SHR ratsYu et al. (2020)[1]
CaptoprilNot specified in the comparative studyReduced blood pressure in SHR ratsYu et al. (2020)[1]
Acetylcholinesterase (AChE) Ovalbumin (154-159) / TNGIIRData not available in peer-reviewed literatureNot applicableCommercial sources[1][2]
Ovalbumin-derived tripeptide (CIK)6.76 μMNot applicable[3]
Beta-site APP Cleaving Enzyme 1 (BACE1) Ovalbumin (154-159) / TNGIIRData not available in peer-reviewed literatureNot applicableCommercial sources[1][2]
Ovalbumin-derived tripeptide (CIK)34.48 μMNot applicable[3]

Experimental Protocols

Detailed methodologies are crucial for the independent verification of research findings. Below are generalized protocols for the key experiments cited.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

A common method to determine ACE inhibitory activity is a colorimetric assay using the substrate Hippuryl-His-Leu (HHL).

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer with NaCl).

  • Enzyme and Inhibitor Incubation: Incubate a solution of ACE (from rabbit lung) with varying concentrations of the test peptide (Ovalbumin (154-159)) for a predefined period at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the HHL substrate to the mixture.

  • Reaction Termination: Stop the reaction after a specific incubation time by adding a strong acid (e.g., HCl).

  • Quantification of Hippuric Acid: The product of the reaction, hippuric acid, is extracted with an organic solvent (e.g., ethyl acetate). The solvent is then evaporated, and the residue is redissolved in a suitable buffer.

  • Detection: The amount of hippuric acid is quantified by measuring the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer. The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used colorimetric assay for measuring AChE activity.

  • Reagent Preparation: Prepare a phosphate buffer, a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Enzyme and Inhibitor Incubation: Pre-incubate the AChE enzyme with different concentrations of the test peptide in the phosphate buffer.

  • Reaction Initiation: Add the substrate (ATCI) and the chromogen (DTNB) to the enzyme-inhibitor mixture.

  • Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

In Vitro BACE1 (β-Secretase) Inhibition Assay

BACE1 activity can be measured using a FRET (Förster Resonance Energy Transfer) based assay.

  • Reagents: Utilize a specific BACE1 substrate, which is a peptide containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore.

  • Enzyme and Inhibitor Incubation: Incubate the BACE1 enzyme with varying concentrations of the test peptide.

  • Reaction Initiation: Add the FRET substrate to the enzyme-inhibitor mixture.

  • Detection: If BACE1 is active, it will cleave the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Calculation: The percentage of BACE1 inhibition is determined by comparing the fluorescence signal of the samples with and without the inhibitor.

Visualizations

Signaling Pathway of ACE Inhibition

ACE_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Ovalbumin_154_159 Ovalbumin (154-159) Ovalbumin_154_159->ACE Inhibits

Caption: Renin-Angiotensin system and the inhibitory action of Ovalbumin (154-159) on ACE.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

Experimental_Workflow Start Start: Prepare Reagents Incubate Incubate Enzyme with Ovalbumin (154-159) Start->Incubate Add_Substrate Add Specific Substrate Incubate->Add_Substrate Monitor Monitor Reaction Progress (e.g., Absorbance/Fluorescence) Add_Substrate->Monitor Analyze Analyze Data and Calculate % Inhibition Monitor->Analyze End End: Determine IC50 Analyze->End

Caption: General workflow for determining in vitro enzyme inhibitory activity.

Logical Relationship of Reported Bioactivities

Logical_Relationship Ovalbumin Ovalbumin (154-159) (TNGIIR) ACE_Inhibition ACE Inhibition (Verified) Ovalbumin->ACE_Inhibition AChE_Inhibition AChE Inhibition (Unverified Claim) Ovalbumin->AChE_Inhibition BACE1_Inhibition BACE1 Inhibition (Unverified Claim) Ovalbumin->BACE1_Inhibition Hypertension Potential Application: Hypertension ACE_Inhibition->Hypertension Alzheimers Potential Application: Alzheimer's Disease AChE_Inhibition->Alzheimers BACE1_Inhibition->Alzheimers

Caption: Reported bioactivities of Ovalbumin (154-159) and their potential applications.

References

Assessing the Specificity of TNGIIR Peptide for Angiotensin-Converting Enzyme (ACE): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the TNGIIR peptide's interaction with Angiotensin-Converting Enzyme (ACE) against other known ACE-inhibitory peptides. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document serves as a valuable resource for assessing the specificity and potential of TNGIIR as a therapeutic agent.

Quantitative Comparison of ACE-Inhibitory Peptides

The inhibitory potential of various peptides against ACE is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the peptide as an ACE inhibitor. The egg white-derived hexapeptide TNGIIR has been reported to inhibit ACE activity in vitro with an IC50 of 70 μM. The following tables summarize the IC50 values for TNGIIR and a selection of other ACE-inhibitory peptides from various sources, allowing for a direct comparison of their potencies.

Table 1: IC50 Values of TNGIIR and Other ACE-Inhibitory Peptides

Peptide SequenceSourceIC50 (μM)
TNGIIR Egg White70
VPPMilk5.0
IPPMilk4.6
LKPMilk6.9
YQKBovine Casein11.1
VGINYWα-Lactalbumin15.1
WAGPCarnosine140.7
FAGDDAPRTrichiurus lepturus262.98
QGPIGPRTrichiurus lepturus81.09
GPTGPAGPRTrichiurus lepturus168.11

Table 2: Comparison of TNGIIR with a Known Synthetic ACE Inhibitor

CompoundTypeIC50
TNGIIR Peptide70 μM
CaptoprilSynthetic Drug0.023 μM

Note: While IC50 values are useful for comparing inhibitory activity, the dissociation constant (Kd) provides a more direct measure of binding affinity. An experimentally determined Kd value for the TNGIIR-ACE interaction is not currently available in the public literature.

Experimental Protocols for Assessing Specificity

To rigorously assess the specificity of TNGIIR for ACE, a series of well-controlled experiments are essential. Below are detailed protocols for key assays.

ACE Inhibition Assay (Fluorometric)

This assay determines the in vitro ACE inhibitory activity of a peptide by measuring the fluorescence of a product generated from an ACE-specific substrate.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic substrate: o-Abz-Gly-p-Phe(NO2)-Pro-OH

  • Assay buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl

  • TNGIIR peptide and other peptides for comparison

  • Negative control peptide (e.g., a scrambled version of TNGIIR)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the TNGIIR peptide, comparator peptides, and the negative control peptide in the assay buffer.

  • In the 96-well plate, add 20 µL of each peptide dilution to triplicate wells. For the control (100% ACE activity), add 20 µL of assay buffer.

  • Add 20 µL of ACE solution (final concentration ~2.5 mU/well) to all wells except for the substrate blank.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 160 µL of the fluorogenic substrate solution (final concentration ~0.45 mM) to all wells.

  • Immediately measure the fluorescence intensity at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (fluorescence units per minute) for each well.

  • The percent inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.

  • Plot the percent inhibition against the logarithm of the peptide concentration and determine the IC50 value using a non-linear regression curve fit.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the real-time binding kinetics and affinity between a ligand (e.g., ACE) and an analyte (e.g., TNGIIR peptide).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer: 10 mM sodium acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), pH 7.4

  • Recombinant human ACE

  • TNGIIR peptide, comparator peptides, and a negative control peptide

Procedure:

  • Immobilization of ACE:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the ACE solution (e.g., 20 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without ACE immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of concentrations of the TNGIIR peptide and other analytes in the running buffer.

    • Inject the peptide solutions over the ACE-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between each peptide injection using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • The sensorgrams are corrected for non-specific binding by subtracting the reference flow cell data.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka. A lower Kd value signifies a higher binding affinity.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflow for assessing peptide specificity and the renin-angiotensin signaling pathway targeted by ACE inhibitors.

ACE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Peptide_Dilutions Peptide Dilutions (TNGIIR, Comparators, Negative Control) Plate_Setup Add Peptides & ACE to 96-well Plate Peptide_Dilutions->Plate_Setup ACE_Solution ACE Solution ACE_Solution->Plate_Setup Substrate_Solution Fluorogenic Substrate Reaction_Start Add Substrate Substrate_Solution->Reaction_Start Incubation Incubate at 37°C Plate_Setup->Incubation Incubation->Reaction_Start Fluorescence_Reading Kinetic Fluorescence Reading Reaction_Start->Fluorescence_Reading Rate_Calculation Calculate Reaction Rate Fluorescence_Reading->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Inhibition_Calculation->IC50_Determination Renin_Angiotensin_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ACE ACE (Angiotensin-Converting Enzyme) Renin Renin (from Kidney) TNGIIR TNGIIR Peptide TNGIIR->ACE Inhibits

Safety Operating Guide

Proper Disposal of Ovalbumin (154-159): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ovalbumin (154-159), a non-hazardous peptide fragment, ensuring the safety of laboratory personnel and the environment.

Ovalbumin and its fragments, such as Ovalbumin (154-159), are not classified as hazardous substances under the Globally Harmonized System (GHS) or by the Occupational Safety and Health Administration (OSHA).[1] However, proper disposal according to laboratory best practices and local regulations is crucial to maintain a safe working environment and prevent environmental contamination.

Disposal Procedures for Ovalbumin (154-159)

The appropriate disposal method for Ovalbumin (154-159) depends on its physical state (solid or liquid) and whether it has been contaminated with hazardous materials.

Solid Waste Disposal

Uncontaminated solid Ovalbumin (154-159) waste, such as leftover powder or non-hazardous experimental residues, can typically be disposed of as general laboratory waste.

Experimental Protocol for Solid Waste Disposal:

  • Segregation: Ensure the solid waste is not mixed with any hazardous chemicals, biological agents, or sharps.

  • Containment: Place the solid Ovalbumin (154-159) waste in a designated, sealed container for non-hazardous solid waste.

  • Labeling: Clearly label the container as "Non-Hazardous Laboratory Waste" or as required by your institution's waste management plan.

  • Disposal: Dispose of the container in the regular municipal waste stream, following your facility's specific procedures.[2][3]

Liquid Waste Disposal

Aqueous solutions of Ovalbumin (154-159) that are free from other hazardous materials can often be disposed of down the sanitary sewer, provided there is ample dilution.

Experimental Protocol for Liquid Waste Disposal:

  • Verification: Confirm with your institution's Environmental Health and Safety (EHS) office that the disposal of non-hazardous biological solutions via the sanitary sewer is permitted.

  • Dilution: Dilute the Ovalbumin (154-159) solution with a large volume of water (at least 20 parts water to 1 part waste solution).[4]

  • Disposal: Pour the diluted solution directly into the sanitary sewer drain, followed by flushing with additional water. Do not dispose of undiluted solutions or allow them to enter surface water drains.[1][5]

Contaminated Waste Disposal

If Ovalbumin (154-159) is mixed with hazardous chemicals, biohazardous materials, or sharps, it must be treated as hazardous waste.

Experimental Protocol for Contaminated Waste Disposal:

  • Segregation: Collect contaminated waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The label should include the contents of the waste, including the names of all hazardous components.

  • Storage: Store the hazardous waste in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.

Spill Cleanup

In the event of a spill of Ovalbumin (154-159):

  • Containment: For liquid spills, use an absorbent material to contain the spill.

  • Collection: Sweep up the absorbent material or solid powder and place it in a sealed container.

  • Disposal: Dispose of the container as chemical waste.[1]

  • Decontamination: Clean the spill area with soap and water.

Summary of Disposal Methods

Waste TypeContainmentDisposal Method
Solid, Uncontaminated Sealed, labeled containerGeneral municipal waste
Liquid, Uncontaminated N/A (for immediate disposal)Dilute and dispose via sanitary sewer (with approval)
Contaminated (Solid or Liquid) Labeled, leak-proof hazardous waste containerInstitutional hazardous waste stream
Spill Debris Sealed chemical waste containerChemical waste stream

Disposal Workflow

DisposalWorkflow cluster_assessment Waste Assessment cluster_non_hazardous Non-Hazardous Disposal cluster_hazardous Hazardous Disposal start Identify Ovalbumin (154-159) Waste is_contaminated Contaminated with Hazardous Material? start->is_contaminated solid_waste Solid Waste is_contaminated->solid_waste No liquid_waste Liquid Waste is_contaminated->liquid_waste No hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes dispose_solid Dispose as General Waste solid_waste->dispose_solid dispose_liquid Dilute & Dispose in Sanitary Sewer liquid_waste->dispose_liquid dispose_hazardous Dispose via Institutional Hazardous Waste Stream hazardous_waste->dispose_hazardous

Caption: Disposal decision workflow for Ovalbumin (154-159) waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ovalbumin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ovalbumin, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Ovalbumin, a primary protein in egg whites, is widely used in research. While generally considered non-hazardous, it is a known respiratory sensitizer, and repeated inhalation of its dust can lead to allergic reactions or asthma-like symptoms.[1] Therefore, appropriate handling procedures and the consistent use of personal protective equipment are critical.

Recommended Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling Ovalbumin, particularly in its powdered form.

PPE CategoryTypeStandardPurpose
Hand Protection Nitrile or Neoprene GlovesEN 374 or ASTM F1296To prevent skin contact.[2][3]
Eye Protection Safety Goggles or Face ShieldANSI Z87.1To protect eyes from dust particles.[1][4]
Respiratory Protection NIOSH-approved Dust/Particulate RespiratorNIOSH (US) or CEN (EU)To prevent inhalation of aerosolized powder.[3][4]
Body Protection Laboratory Coat or CoverallsN/ATo protect skin and clothing from contamination.[2][3]
Occupational Exposure Limits for Dust

While specific occupational exposure limits for Ovalbumin have not been established by OSHA or ACGIH, general limits for nuisance dust should be observed to minimize the risk of respiratory sensitization.[3]

Regulatory BodyExposure LimitValueNotes
OSHA (PEL) Particulates Not Otherwise Regulated (Total Dust)15 mg/m³Time-Weighted Average (TWA) over an 8-hour workday.[5]
OSHA (PEL) Particulates Not Otherwise Regulated (Respirable Fraction)5 mg/m³TWA over an 8-hour workday.[5]
TRGS 900 (Germany) General Dust Limit (Inhalable Fraction)10 mg/m³Time-Weighted Average (TWA).[1]
TRGS 900 (Germany) General Dust Limit (Respirable Fraction)1.25 mg/m³Time-Weighted Average (TWA).[1]

Operational Plans: Step-by-Step Guidance

Adherence to standardized procedures is crucial for minimizing exposure and ensuring the integrity of your research.

Handling and Weighing Powdered Ovalbumin

This protocol outlines the steps for safely handling and weighing powdered Ovalbumin to minimize the generation of airborne dust.

Materials:

  • Nitrile or Neoprene gloves

  • Safety goggles or face shield

  • NIOSH-approved respirator

  • Laboratory coat

  • Chemical fume hood or biological safety cabinet

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Sealable container for Ovalbumin

Procedure:

  • Don appropriate PPE: Before handling Ovalbumin, put on a lab coat, safety goggles, and gloves. If not working in a ventilated enclosure, a respirator is required.

  • Prepare the workspace: Perform all handling of powdered Ovalbumin within a certified chemical fume hood or biological safety cabinet to control dust.

  • Tare the balance: Place a clean weighing paper or boat on the analytical balance and tare it.

  • Dispense the powder: Slowly and carefully use a clean spatula to transfer the desired amount of Ovalbumin powder from the stock container to the weighing paper. Avoid any sudden movements that could create dust.

  • Close the container: Immediately and securely close the Ovalbumin stock container after dispensing.

  • Record the weight: Once the desired weight is reached, record the value.

  • Transfer for use: Carefully transfer the weighed Ovalbumin to the vessel for reconstitution or experimental use.

  • Clean up: Dispose of the weighing paper in the appropriate waste container. Clean the spatula and any contaminated surfaces.

Reconstitution of Lyophilized Ovalbumin

This protocol provides a step-by-step guide for the safe reconstitution of lyophilized Ovalbumin.

Materials:

  • Lyophilized Ovalbumin vial

  • Appropriate solvent (e.g., sterile water or buffer)

  • Sterile syringe and needle

  • Nitrile or Neoprene gloves

  • Safety goggles

  • Laboratory coat

  • Biological safety cabinet (recommended)

Procedure:

  • Don PPE: Wear a lab coat, safety goggles, and gloves.

  • Prepare the vial: Gently tap the vial to ensure all the lyophilized powder is at the bottom.

  • Introduce the solvent: Using a sterile syringe and needle, slowly inject the appropriate volume of solvent down the side of the vial. Avoid spraying the solvent directly onto the powder.

  • Dissolve the protein: Gently swirl the vial to dissolve the Ovalbumin. Avoid shaking, as this can cause foaming and denaturation of the protein.

  • Allow for complete dissolution: Let the vial sit at the recommended temperature (e.g., room temperature or 4°C) for a few minutes to ensure the protein is fully dissolved.

  • Storage: If not for immediate use, store the reconstituted Ovalbumin solution at the recommended temperature.

Disposal Plan

Proper disposal of Ovalbumin waste is essential to maintain a safe and clean laboratory environment.

Waste Segregation and Disposal
  • Solid Waste: Non-contaminated solid waste, such as empty Ovalbumin containers (with labels defaced), can be disposed of in the regular trash.[2] Contaminated solid waste, including used weighing paper, gloves, and other disposable items, should be placed in a designated biohazard bag.[6]

  • Liquid Waste: Unused or waste solutions of Ovalbumin are generally considered non-hazardous and can be disposed of down the sanitary sewer with copious amounts of water, provided it is permitted by local regulations.[2][7]

  • Sharps: Any sharps, such as needles used for reconstitution, must be disposed of in a designated sharps container.[6]

Emergency Procedures: Spill Response

In the event of a spill, a prompt and appropriate response is critical to prevent exposure and contamination.

Spill Cleanup Protocol for Powdered Ovalbumin
  • Alert others: Immediately notify others in the vicinity of the spill.

  • Evacuate the area: If the spill is large, evacuate the immediate area to allow dust to settle.

  • Don appropriate PPE: Before cleaning the spill, at a minimum, wear a lab coat, safety goggles, gloves, and a respirator.

  • Cover the spill: Gently cover the spill with absorbent material, such as paper towels, to prevent further aerosolization.

  • Apply disinfectant: Lightly spray the absorbent material with a 10% bleach solution or another appropriate disinfectant and allow for a sufficient contact time (at least 10 minutes).[8][9]

  • Clean the spill: Carefully collect the absorbent material and spilled powder using forceps or a dustpan and place it in a biohazard bag.[6][8]

  • Decontaminate the area: Wipe the spill area with disinfectant-soaked towels.

  • Dispose of waste: Seal the biohazard bag and dispose of it according to your institution's biohazardous waste procedures.

  • Wash hands: Thoroughly wash your hands with soap and water after completing the cleanup.

Visualizing Safety Protocols

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling Ovalbumin safely.

Handling_Ovalbumin cluster_prep Preparation cluster_handling Handling Powder cluster_reconstitution Reconstitution cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_workspace Prepare Workspace (Fume Hood/BSC) prep_ppe->prep_workspace weigh_powder Weigh Powder Carefully prep_workspace->weigh_powder close_container Securely Close Stock Container weigh_powder->close_container add_solvent Add Solvent Gently close_container->add_solvent dissolve Dissolve by Swirling add_solvent->dissolve dispose_waste Dispose of Waste Properly dissolve->dispose_waste clean_surfaces Clean and Decontaminate Surfaces dispose_waste->clean_surfaces remove_ppe Remove and Dispose of PPE clean_surfaces->remove_ppe

Caption: Workflow for safely handling and reconstituting powdered Ovalbumin.

PPE_Decision_Making cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection task Identify Task (e.g., Weighing, Reconstituting) form Form of Ovalbumin (Powder or Liquid) task->form hand Hand Protection (Nitrile Gloves) form->hand All Tasks eye Eye Protection (Safety Goggles) form->eye All Tasks body Body Protection (Lab Coat) form->body All Tasks respiratory Respiratory Protection (Respirator for Powder) form->respiratory Powder Form

Caption: Decision-making workflow for selecting appropriate PPE for handling Ovalbumin.

References

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